molecular formula C16H12ClNO B1580693 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde CAS No. 90815-00-2

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B1580693
CAS No.: 90815-00-2
M. Wt: 269.72 g/mol
InChI Key: QMPDMKKPNRPZFV-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12ClNO and its molecular weight is 269.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPDMKKPNRPZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358067
Record name 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90815-00-2
Record name 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde, a synthetic derivative of the naturally occurring indole-3-carbaldehyde. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The strategic placement of a 2-chlorobenzyl group at the N-1 position of the indole ring and a carbaldehyde at the C-3 position creates a molecule with significant potential for further chemical modification and diverse pharmacological activities. This document will delve into the synthesis, purification, and characterization of this compound, and explore its potential as a lead molecule in drug discovery, particularly in the realms of oncology, infectious diseases, and inflammatory conditions.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is paramount for its application in research and development.

PropertyValueSource
CAS Number 90815-00-2[3]
Molecular Formula C₁₆H₁₂ClNO[2]
Molecular Weight 269.73 g/mol [2]
Appearance Expected to be a solidGeneral knowledge
Purity >95% (typical for research chemicals)General knowledge
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.General knowledge

Synthesis and Purification

The synthesis of this compound is readily achievable through the N-alkylation of indole-3-carbaldehyde. This method provides a reliable and scalable route to the desired product.

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Indole3Carbaldehyde Indole-3-carbaldehyde Product 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde Indole3Carbaldehyde->Product N-alkylation ChlorobenzylChloride 2-Chlorobenzyl chloride ChlorobenzylChloride->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetonitrile/DMF) Solvent->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct Anticancer_Mechanism Molecule 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde Cell Cancer Cell Molecule->Cell Signaling Signaling Pathways (e.g., Wnt/β-catenin, EGFR) Cell->Signaling Modulation Apoptosis Apoptosis Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

References

An In-Depth Technical Guide to 1-(2-Chlorobenzyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde, a molecule of interest within the broader class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The functionalization of the indole core, particularly at the N-1 and C-3 positions, allows for the systematic exploration of chemical space and the modulation of biological activity. This document will delve into the chemical identity, plausible synthetic routes, and detailed characterization of the title compound, providing a foundational resource for its further investigation and application.

Chemical Identity and Properties

This compound is a derivative of indole-3-carbaldehyde, featuring a 2-chlorobenzyl group attached to the nitrogen atom of the indole ring. This substitution significantly influences the molecule's physicochemical properties compared to the parent indole-3-carbaldehyde.

PropertyValueSource
CAS Number 90815-00-2[2]
Molecular Formula C₁₆H₁₂ClNO[2]
Molecular Weight 269.73 g/mol [2]
MDL Number MFCD01590286[2]
Hazard Statement Irritant[2]

The introduction of the lipophilic 2-chlorobenzyl group is expected to increase the molecule's non-polarity, potentially affecting its solubility in various solvents and its ability to interact with biological membranes.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic pathways, both of which are standard transformations in indole chemistry.

Diagram 1: Retrosynthetic Analysis

G cluster_0 Pathway A cluster_1 Pathway B Target This compound A1 N-Alkylation Target->A1 Formed from B1 Vilsmeier-Haack Formylation Target->B1 Formed from A2 Indole-3-carbaldehyde A1->A2 A3 2-Chlorobenzyl halide A1->A3 B2 1-(2-Chlorobenzyl)-1H-indole B1->B2 B3 Indole B2->B3 N-Alkylation B4 2-Chlorobenzyl halide B2->B4

Caption: Retrosynthetic pathways for this compound.

Pathway A involves the N-alkylation of commercially available indole-3-carbaldehyde with a suitable 2-chlorobenzyl halide. Pathway B entails the initial N-alkylation of indole followed by a Vilsmeier-Haack formylation at the C-3 position. Both routes are viable, and the choice may depend on the availability of starting materials and desired scale.

Proposed Synthesis Protocol (Pathway A)

This protocol details a plausible method for the synthesis of this compound starting from indole-3-carbaldehyde.

Diagram 2: Synthetic Workflow (Pathway A)

G Start Start: Indole-3-carbaldehyde & 2-Chlorobenzyl bromide Step1 Dissolve indole-3-carbaldehyde in anhydrous DMF Start->Step1 Step2 Add base (e.g., NaH or KOH) at 0°C Step1->Step2 Step3 Add 2-chlorobenzyl bromide dropwise Step2->Step3 Step4 Stir at room temperature (Monitor by TLC) Step3->Step4 Step5 Quench with water and extract with ethyl acetate Step4->Step5 Step6 Wash organic layer with brine, dry over Na₂SO₄ Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End Product: 1-(2-Chlorobenzyl)-1H- indole-3-carbaldehyde Step7->End G cluster_0 This compound cluster_1 Key Protons for ¹H NMR cluster_2 Key Carbons for ¹³C NMR structure H_aldehyde Aldehyde-H (~10.0 ppm) C_aldehyde Aldehyde C=O (~185 ppm) H_indole_C2 Indole C2-H (~7.7-8.0 ppm) H_benzyl_CH2 Benzyl CH₂ (~5.4 ppm) H_aromatic Aromatic-H (7.0-8.4 ppm) C_aromatic Aromatic Carbons (110-140 ppm) C_benzyl_CH2 Benzyl CH₂ (~50 ppm)

References

An In-Depth Technical Guide to 1-(2-Chlorobenzyl)-1H-indole-3-carbaldehyde (CAS Number: 90815-00-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde, a member of the pharmacologically significant indole family. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes available information on its chemical identity, outlines a probable synthetic pathway based on established methodologies for related compounds, and discusses its potential physicochemical properties and biological activities by drawing parallels with analogous structures. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of substituted indole-3-carbaldehydes.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged structural motif in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Indole-3-carbaldehyde, a key derivative, serves as a versatile precursor for the synthesis of more complex molecules, including potential therapeutics. The introduction of substituents, such as the N-benzyl group, can significantly modulate the pharmacological profile of the indole scaffold. The specific compound of interest, this compound, combines the indole-3-carbaldehyde core with a 2-chlorobenzyl moiety at the N1 position, suggesting a unique steric and electronic profile that may confer novel biological properties.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 90815-00-2.[1] Its chemical structure consists of an indole ring system where the hydrogen at position 1 is substituted with a 2-chlorobenzyl group, and a formyl group is present at position 3.

PropertyValueSource
CAS Number 90815-00-2[1]
Molecular Formula C₁₆H₁₂ClNO[1]
Molecular Weight 269.73 g/mol [1]
Physical Appearance Not specified in available literature. Likely a solid at room temperature.N/A
Melting Point Not specified in available literature.N/A
Solubility Not specified in available literature. Likely soluble in common organic solvents.N/A

Synthesis and Characterization

General Synthetic Approach: N-Alkylation of Indole-3-carbaldehyde

The synthesis of this compound would be expected to follow a standard N-alkylation protocol of the parent indole-3-carbaldehyde. This well-established reaction typically involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate alkylating agent.

Experimental Protocol: A Generalized N-Alkylation Procedure

Causality: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion then readily reacts with an electrophilic source, such as a benzyl halide, to form the N-substituted product. The choice of base and solvent is crucial for reaction efficiency and to minimize side reactions. A strong base like sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) is a common and effective choice.

Step-by-Step Methodology:

  • Preparation: To a solution of indole-3-carbaldehyde in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at room temperature for a specified period (e.g., 30 minutes to 1 hour) to allow for complete deprotonation of the indole nitrogen.

  • Alkylation: Add 2-chlorobenzyl chloride or bromide dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram of the Synthetic Workflow

SynthesisWorkflow Indole Indole-3-carbaldehyde Reaction N-Alkylation Indole->Reaction NaH NaH in DMF NaH->Reaction Deprotonation Chlorobenzyl 2-Chlorobenzyl Halide Chlorobenzyl->Reaction Alkylation Product 1-(2-Chlorobenzyl)-1H- indole-3-carbaldehyde Reaction->Product Purification Purification (Column Chromatography) Product->Purification BiologicalActivity Molecule This compound Target1 Cancer Cell Signaling Pathways Molecule->Target1 Anticancer Target2 Microbial Enzymes Molecule->Target2 Antimicrobial Target3 Inflammatory Mediators Molecule->Target3 Anti-inflammatory Target4 Reactive Oxygen Species (ROS) Molecule->Target4 Antioxidant

References

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this compound, a substituted indole derivative of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, outline a detailed synthetic pathway with mechanistic insights, describe methods for its structural confirmation, and discuss its potential applications in research and drug development.

Core Physicochemical Properties

This compound is an organic compound built upon the indole scaffold, which is a ubiquitous structural motif in bioactive molecules and pharmaceuticals.[1] The defining features of this specific derivative are the presence of an aldehyde group at the C3 position of the indole ring and a 2-chlorobenzyl group attached to the indole nitrogen (N1 position).

The precise molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, quantitative analysis, and structural confirmation via mass spectrometry. The molecular weight of this compound is 269.73 g/mol .[2][3]

Caption: Chemical Structure of this compound.

A summary of the key identifying properties is provided in the table below.

PropertyValueSource(s)
Molecular Weight 269.73 g/mol [2][3]
Molecular Formula C₁₆H₁₂ClNO[2][3]
CAS Number 90815-00-2[2][3]
Hazard Classification Irritant[2]

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved via the N-alkylation of the readily available starting material, indole-3-carbaldehyde.[4][5] This method is a cornerstone of indole chemistry, providing a direct route to N1-substituted derivatives.

Causality of Experimental Choices:

  • Reaction Type: A nucleophilic substitution (Sₙ2) reaction is employed. The indole nitrogen, after deprotonation, acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride.

  • Base: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used. Its function is to deprotonate the N-H of the indole ring (pKa ≈ 17), significantly increasing its nucleophilicity and allowing it to attack the alkyl halide.

  • Solvent: An aprotic polar solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen. These solvents effectively dissolve the reactants and the ionic intermediates, and they do not participate in the reaction (unlike protic solvents, which could protonate the nucleophile).

G A Start: Indole-3-carbaldehyde + 2-Chlorobenzyl chloride B Add Base (e.g., K₂CO₃) & Aprotic Solvent (e.g., DMF) A->B 1. Combine C Heat Reaction Mixture (e.g., 60-80 °C) B->C 2. Initiate D Deprotonation of Indole N-H Formation of Indole Anion C->D Mechanism Step A E Nucleophilic Attack (Sₙ2) Anion attacks benzylic carbon D->E Mechanism Step B F Reaction Workup (Quench with H₂O, Extract) E->F 3. Isolate G Purification (Column Chromatography) F->G 4. Purify H Final Product: This compound G->H 5. Characterize

Caption: Synthetic workflow for this compound.

Experimental Protocol:
  • Preparation: To a solution of indole-3-carbaldehyde (1.0 eq) in dry DMF (10 mL/mmol), add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is used for unambiguous structural characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure.[6]

    • ¹H NMR: The spectrum of the product will show characteristic signals confirming the N-alkylation. The broad singlet corresponding to the indole N-H proton (typically found downfield >11 ppm in DMSO-d₆) of the starting material will be absent.[6] New signals will appear for the benzylic methylene (CH₂) protons, expected as a singlet around 5.0-5.5 ppm, and a new set of aromatic signals corresponding to the four protons of the 2-chlorobenzyl ring. The aldehyde proton remains a distinctive singlet near 10 ppm.[6]

    • ¹³C NMR: The carbon spectrum will show the presence of 16 distinct carbon signals. The aldehyde carbonyl carbon will have a characteristic resonance in the downfield region (~185 ppm).[6]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should display a molecular ion peak (M⁺) corresponding to the calculated mass of 269.73. A key validation is the presence of a characteristic isotopic pattern for a monochlorinated compound, showing two peaks at M⁺ and (M+2)⁺ with a relative intensity ratio of approximately 3:1.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum will be dominated by a strong absorption band around 1650-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde group.

Applications in Research and Drug Development

Indole-3-carbaldehyde and its derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as crucial intermediates for the synthesis of complex therapeutic agents.[1][7]

  • Building Block for Bioactive Molecules: The aldehyde functional group is highly versatile, readily participating in reactions like condensations (Knoevenagel, Wittig) and reductive aminations to build more complex molecular architectures.[1]

  • Therapeutic Potential: Derivatives of indole-3-carbaldehyde have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antibacterial, and antifungal properties.[1][8] The introduction of the 2-chlorobenzyl moiety can enhance these activities or modulate pharmacokinetic properties such as lipophilicity and metabolic stability, making the compound itself or its downstream products valuable candidates for drug discovery programs.

Safety and Handling

Based on supplier safety data, this compound is classified as an irritant.[2] The parent compound, indole-3-carboxaldehyde, is known to cause skin and serious eye irritation.[9] Therefore, standard laboratory safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[10]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 269.73 g/mol . Its synthesis is straightforward via N-alkylation of indole-3-carbaldehyde, and its structure can be unequivocally confirmed using standard spectroscopic methods. As a versatile chemical intermediate, it holds significant potential for the development of novel heterocyclic compounds, making it a valuable tool for researchers and professionals in the field of medicinal chemistry and drug development.

References

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

This guide provides a comprehensive technical overview of the viable synthetic pathways for producing this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights necessary for successful synthesis.

Introduction

Indole-3-carbaldehyde and its N-substituted derivatives are crucial scaffolds in the synthesis of a wide array of biologically active compounds and natural products.[1] The introduction of a 2-chlorobenzyl group at the N1 position of the indole ring creates a molecule with specific steric and electronic properties, making it a valuable intermediate for further functionalization in drug discovery programs. This guide will explore the two primary and most logical synthetic strategies for obtaining this compound:

  • Pathway 1: Direct N-alkylation of commercially available indole-3-carbaldehyde.

  • Pathway 2: A two-step process involving the initial N-alkylation of indole followed by C3-formylation via the Vilsmeier-Haack reaction.

Each pathway will be analyzed for its mechanistic principles, procedural details, and strategic advantages.

Synthetic Pathway 1: N-Alkylation of Indole-3-Carbaldehyde

This is the most direct approach, beginning with the readily available indole-3-carbaldehyde and introducing the 2-chlorobenzyl group in a single step.

Reaction Principle & Mechanistic Insight

The core of this pathway is a nucleophilic substitution reaction. The indole nitrogen, while not strongly acidic, can be deprotonated by a suitable base to form a resonance-stabilized indolide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride leaving group.

The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, driving the reaction to completion. However, alkali metal hydroxides (like NaOH or KOH) can also be effectively used, often in a biphasic system with a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic-soluble indole.[2] The use of milder carbonate bases (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile is also common.

G reactant reactant reagent reagent product product arrow_label arrow_label IndoleCHO Indole-3-carbaldehyde Target 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde Chlorobenzyl 2-Chlorobenzyl chloride Base Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) center_node->Target N-Alkylation

Caption: Pathway 1: Direct N-alkylation of indole-3-carbaldehyde.

Experimental Protocol

This protocol is a representative procedure based on established methods for N-alkylation of indole derivatives.[3][4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-carbaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 0.2-0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Expertise Note: The addition of NaH should be slow to control the evolution of hydrogen gas. Stir the mixture at 0 °C for 30-60 minutes after addition is complete to ensure full formation of the indolide anion. The cessation of gas evolution is a key indicator.

  • Alkylation: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the cooled suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water. This will decompose any unreacted NaH.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Summary
ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures irreversible deprotonation.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent, effectively dissolves reactants and stabilizes the anion.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; reaction proceeds efficiently at RT.
Stoichiometry Base: ~1.2 eq, Alkylating Agent: ~1.1 eqA slight excess ensures the starting material is consumed.
Workup Aqueous Quench / ExtractionStandard procedure to neutralize the base and isolate the organic product.

Synthetic Pathway 2: Vilsmeier-Haack Formylation

This two-step pathway first constructs the N-substituted indole core and then introduces the aldehyde functionality at the C3 position. This approach can be advantageous if the starting indole is more readily available or less expensive than indole-3-carbaldehyde.

Step 2a: Synthesis of 1-(2-chlorobenzyl)-1H-indole

This step follows the same N-alkylation principle described in Pathway 1, but starts with indole itself. The protocol is nearly identical, substituting indole for indole-3-carbaldehyde.

Step 2b: Vilsmeier-Haack Formylation

Reaction Principle & Mechanistic Insight

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The reaction first involves the formation of the Vilsmeier reagent , a chloroiminium ion, from the reaction of a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[7][8]

This electrophilic Vilsmeier reagent is then attacked by the electron-rich indole ring. For N-substituted indoles, the substitution occurs almost exclusively at the C3 position due to the high electron density at this carbon and the ability to form a stable cationic intermediate (an iminium salt) without disrupting the aromaticity of the benzene ring.[6] A final aqueous basic workup hydrolyzes this iminium salt to yield the desired aldehyde.[9]

G reactant reactant reagent reagent product product intermediate intermediate Indole Indole N_Indole 1-(2-chlorobenzyl)-1H-indole Indole->N_Indole Step 2a: N-Alkylation Chlorobenzyl 2-Chlorobenzyl chloride Base Base / Solvent Target 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde N_Indole->Target Step 2b: Vilsmeier-Haack Vilsmeier POCl₃, DMF Workup 2. NaOH(aq), H₂O

Caption: Pathway 2: Two-step synthesis via N-alkylation and formylation.

Experimental Protocol

This protocol is adapted from the well-established Vilsmeier-Haack procedure for indoles.[9][10]

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise with vigorous stirring.

    • Trustworthiness Note: This addition is exothermic and forms a solid complex. Maintain the temperature below 10 °C. The mixture should be stirred for about 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Indole Addition: Add a solution of 1-(2-chlorobenzyl)-1H-indole (1.0 eq), synthesized in Step 2a, in a small amount of anhydrous DMF to the Vilsmeier reagent dropwise, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto a stirred mixture of crushed ice. This hydrolyzes the intermediate iminium salt.

  • Basification: Add a solution of sodium hydroxide (e.g., 30% w/v) dropwise to the aqueous mixture until it is strongly alkaline (pH > 10). This step is often accompanied by the precipitation of the product.

  • Isolation: Stir the resulting suspension, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography if necessary.

Data Summary
ParameterConditionRationale
Formylating Agent Vilsmeier Reagent (POCl₃/DMF)Highly effective and regioselective for C3 formylation of indoles.
Solvent N,N-Dimethylformamide (DMF)Serves as both a reactant to form the Vilsmeier reagent and the reaction solvent.
Temperature 0 °C to 40 °CControlled temperature for reagent formation, followed by gentle heating to drive the reaction.
Workup Ice Quench & NaOH HydrolysisStandard procedure to hydrolyze the iminium salt intermediate and isolate the aldehyde product.[9]

Comparative Analysis and Conclusion

  • Pathway 1 (Direct Alkylation): This route is more atom-economical and faster, involving only a single synthetic step. Its primary advantage is its directness, assuming indole-3-carbaldehyde is a readily available and cost-effective starting material.

  • Pathway 2 (Vilsmeier-Haack): This two-step pathway offers greater flexibility. It may be more cost-effective if indole is significantly cheaper than indole-3-carbaldehyde. Furthermore, the Vilsmeier-Haack reaction is typically very high-yielding and clean, often resulting in a product that can be purified by simple recrystallization, avoiding chromatography.

The choice between these pathways ultimately depends on factors specific to the laboratory setting, including the cost and availability of starting materials, desired scale, and available purification equipment. Both routes are robust and well-precedented in organic synthesis, providing reliable access to the target molecule, this compound.

References

Spectroscopic Profile of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from closely related analogues to construct a predictive but scientifically rigorous profile. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction to this compound

This compound belongs to the broad class of indole derivatives, which are key structural motifs in numerous natural products and pharmacologically active compounds. The indole-3-carbaldehyde core is a versatile synthetic intermediate, and N-alkylation, in this case with a 2-chlorobenzyl group, allows for the fine-tuning of its electronic and steric properties, potentially leading to novel biological activities. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such synthesized molecules.

The molecular structure, presented below, consists of an indole ring system where the nitrogen at position 1 is substituted with a 2-chlorobenzyl group, and a carbaldehyde (formyl) group is attached at position 3.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) is expected to show distinct signals for the aldehyde proton, the aromatic protons of the indole and chlorobenzyl rings, and the methylene bridge protons. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and chloro groups, as well as the aromatic ring currents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.9 - 10.1Singlet (s)-
Indole H-28.2 - 8.4Singlet (s)-
Indole H-47.8 - 8.0Doublet (d)7.5 - 8.5
Indole H-5, H-6, H-77.2 - 7.5Multiplet (m)-
Benzyl CH₂5.4 - 5.6Singlet (s)-
Chlorobenzyl H-3', H-4', H-5', H-6'6.8 - 7.3Multiplet (m)-
Rationale for Predicted Chemical Shifts
  • Aldehyde Proton: The proton of the C3-carbaldehyde group is expected to be significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, appearing as a sharp singlet at a high chemical shift.

  • Indole Protons: The H-2 proton is adjacent to the electron-donating indole nitrogen but is also influenced by the C3-aldehyde group, leading to a downfield shift. The H-4 proton is deshielded by the ring current of the fused benzene ring. The remaining indole protons (H-5, H-6, H-7) will appear as a complex multiplet in the aromatic region.

  • Methylene Protons: The benzylic protons of the CH₂ group are adjacent to the indole nitrogen and the chlorophenyl ring, resulting in a characteristic singlet in the range of 5.4-5.6 ppm.

  • Chlorobenzyl Protons: The protons on the 2-chlorobenzyl ring will exhibit a complex multiplet pattern due to their differing chemical environments and spin-spin coupling.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O184 - 186
Indole C-2138 - 140
Indole C-3118 - 120
Indole C-3a124 - 126
Indole C-4122 - 124
Indole C-5121 - 123
Indole C-6123 - 125
Indole C-7110 - 112
Indole C-7a137 - 139
Benzyl CH₂48 - 52
Chlorobenzyl C-1'134 - 136
Chlorobenzyl C-2' (with Cl)132 - 134
Chlorobenzyl C-3', C-4', C-5', C-6'127 - 130
Rationale for Predicted Chemical Shifts
  • Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will appear at a very low field.

  • Indole Carbons: The chemical shifts of the indole carbons are well-established. C-2 and C-7a are typically the most downfield of the indole ring carbons. The presence of the N-substituent will influence the chemical shifts of the adjacent carbons.

  • Methylene Carbon: The benzylic CH₂ carbon will appear in the aliphatic region, with its chemical shift influenced by the attached nitrogen and aromatic ring.

  • Chlorobenzyl Carbons: The carbon bearing the chlorine atom (C-2') will be deshielded. The other aromatic carbons of the chlorobenzyl group will have chemical shifts in the typical aromatic region.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Aldehyde)1660 - 1680Strong
C-H (Aldehyde)2820 - 2850 and 2720 - 2750Medium (often two bands)
C=C (Aromatic)1580 - 1620Medium to Strong
C-H (Aromatic)3000 - 3100Medium
C-N (Indole)1300 - 1350Medium
C-Cl (Aromatic)700 - 800Strong
Rationale for Predicted Absorptions
  • The most characteristic peak will be the strong absorption from the aldehyde C=O stretch.

  • The C-H stretch of the aldehyde proton typically appears as a pair of weaker bands.

  • Aromatic C=C and C-H stretching vibrations will be present in their expected regions.

  • The C-Cl stretch will be observed in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using the Attenuated Total Reflectance (ATR) technique with a small amount of solid sample placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound is 269.73 g/mol . In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 269. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 271 with about one-third the intensity of the M⁺ peak is expected.

  • Key Fragmentation Patterns:

    • Loss of the chlorobenzyl group: A significant fragment may be observed at m/z 144, corresponding to the indole-3-carbaldehyde radical cation.

    • Formation of the chlorobenzyl cation: A peak at m/z 125 would correspond to the C₇H₆Cl⁺ ion.

    • Loss of the aldehyde group: A fragment corresponding to the loss of CHO (29 Da) from the molecular ion may also be observed.

M [M]⁺˙ m/z 269/271 F1 [M - C₇H₆Cl]⁺ m/z 144 M->F1 - C₇H₆Cl F2 [C₇H₆Cl]⁺ m/z 125/127 M->F2 F3 [M - CHO]⁺ m/z 240/242 M->F3 - CHO

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common method for generating fragments and is suitable for this molecule. Electrospray Ionization (ESI) can also be used, which would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 270/272.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source can be used.

  • Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a robust framework for researchers to confirm the synthesis and purity of this molecule. The provided experimental protocols represent standard methodologies for acquiring high-quality spectroscopic data. It is recommended that any experimentally obtained data be compared against these predictions for a thorough structural elucidation.

An In-depth Technical Guide to the ¹H NMR of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug discovery. The functionalization of the indole core, particularly at the N-1 and C-3 positions, allows for the fine-tuning of pharmacological activity. 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde is a representative example of such a functionalized indole, incorporating a benzyl group for steric and electronic modulation and a carbaldehyde group, which is a versatile synthetic handle for further molecular elaboration.

Accurate structural elucidation is paramount in the development of novel chemical entities. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and routine method for determining the structure of organic molecules in solution.[2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the spectrum, assign each resonance, and explain the underlying chemical principles that govern the observed spectral features.

Theoretical Framework: Understanding the Substituent Effects

The ¹H NMR spectrum of this compound is a composite of three distinct structural motifs: the indole core, the C-3 carbaldehyde substituent, and the N-1 2-chlorobenzyl substituent. Understanding the electronic influence of each component is critical for an accurate spectral assignment.

  • The Indole Nucleus: The bicyclic aromatic system of indole gives rise to characteristic signals. In an unsubstituted indole, the protons on the benzene ring (H-4, H-5, H-6, H-7) typically resonate between 7.0 and 7.8 ppm, exhibiting predictable ortho, meta, and para coupling patterns.[3][4] The pyrrole ring protons, H-2 and H-3, are influenced by the nitrogen heteroatom. The N-H proton, if present, is typically a broad singlet around 8.0 ppm.

  • C-3 Carbaldehyde Group: The aldehyde group (-CHO) is a potent electron-withdrawing group. Its introduction at the C-3 position exerts a strong deshielding effect on the protons of the indole ring, particularly those in close proximity. This results in a significant downfield shift for H-2 and H-4. The aldehyde proton itself is highly deshielded and appears as a singlet far downfield, typically above 9.5 ppm.[5][6]

  • N-1 (2-Chlorobenzyl) Group: The substitution of the indole nitrogen with a 2-chlorobenzyl group introduces two new sets of protons.

    • Benzylic Protons (N-CH₂): These two protons are adjacent to the indole nitrogen and the chlorophenyl ring. They are expected to appear as a sharp singlet, as there are no adjacent protons for coupling. Their chemical shift, typically between 5.0 and 5.5 ppm, is influenced by the anisotropic effects of both aromatic systems.[6][7][8]

    • Chlorophenyl Protons: The four protons on the 2-chlorophenyl ring will resonate in the aromatic region. The electron-withdrawing nature of the chlorine atom and its position at C-2' will create a complex and distinct splitting pattern due to restricted rotation and differing electronic environments for each proton.[9][10]

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum suitable for detailed structural analysis.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.
  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are typical for a 400 MHz NMR spectrometer and may be adjusted as needed.[2]
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width (SW): Set to approximately 16 ppm, centered around 7 ppm to encompass both the downfield aldehyde and upfield aliphatic regions.
  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
  • Acquisition Time (AQ): 3–4 seconds to ensure good digital resolution.
  • Relaxation Delay (D1): 2–5 seconds to allow for full relaxation of protons, ensuring accurate integration.
  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Apply an exponential window function (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
  • Perform a Fourier transform.
  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
  • Integrate all signals to determine the relative ratio of protons.

Spectral Analysis and Data Interpretation

The ¹H NMR spectrum of this compound presents a series of well-resolved signals corresponding to each unique proton environment. The following table provides a detailed assignment based on established chemical shift principles and data from related compounds.[6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CHO~10.01Singlet (s)-1H
H-4~8.35Multiplet (m)-1H
H-2~7.75Singlet (s)-1H
H-5, H-6, H-7~7.30 - 7.45Multiplet (m)-3H
Chlorobenzyl Protons~7.10 - 7.30Multiplet (m)-4H
N-CH₂~5.37Singlet (s)-2H
Detailed Peak-by-Peak Analysis:
  • δ ~10.01 ppm (Singlet, 1H, CHO): This highly downfield signal is unambiguously assigned to the aldehyde proton. Its position is characteristic of an aldehyde attached to an aromatic system, and its singlet multiplicity confirms the absence of adjacent protons.[6]

  • δ ~8.35 ppm (Multiplet, 1H, H-4): This signal corresponds to the H-4 proton on the indole ring. It is shifted significantly downfield due to the strong deshielding anisotropic effect of the adjacent C-3 aldehyde group.

  • δ ~7.75 ppm (Singlet, 1H, H-2): The H-2 proton, situated between the indole nitrogen and the electron-withdrawing aldehyde group, appears as a sharp singlet. Its downfield shift is a direct consequence of these adjacent functionalities.

  • δ ~7.30 - 7.45 ppm (Multiplet, 3H, H-5, H-6, H-7): This complex region contains the overlapping signals for the remaining protons on the benzene portion of the indole ring. These protons exhibit characteristic ortho and meta couplings, leading to a multiplet.

  • δ ~7.10 - 7.30 ppm (Multiplet, 4H, Chlorobenzyl Protons): This multiplet arises from the four protons on the 2-chlorophenyl ring. The electronic effect of the chlorine atom and the steric hindrance it imposes lead to a complex splitting pattern that is often difficult to resolve into individual first-order multiplets at standard field strengths.

  • δ ~5.37 ppm (Singlet, 2H, N-CH₂): This sharp singlet is the hallmark of the benzylic methylene protons. Its integration value of 2H confirms the presence of the -CH₂- linker, and its singlet nature indicates no coupling to neighboring protons. Its chemical shift is consistent with an N-benzyl group on an indole ring.[6]

Visualization of Molecular Connectivity

To better understand the spatial relationships and through-bond coupling networks, a molecular diagram and a connectivity graph are presented below.

Caption: Key ¹H NMR signal assignments for this compound.

Advanced Methods for Unambiguous Assignment

While one-dimensional ¹H NMR is highly informative, complex molecules can present challenges such as signal overlap in the congested aromatic region (7.1-7.5 ppm). In such cases, two-dimensional (2D) NMR techniques are invaluable for providing definitive assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A COSY spectrum would definitively link H-4 to H-5, H-5 to H-6, and H-6 to H-7, confirming their connectivity within the indole's benzene ring. It would also show the couplings between the protons on the 2-chlorobenzyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is essential for assigning the carbon skeleton and confirming which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, an HMBC spectrum would show a correlation from the N-CH₂ protons (δ ~5.37 ppm) to C-2 and C-7a of the indole ring, confirming the site of attachment.

Conclusion

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. Each signal, from the downfield aldehyde proton to the characteristic benzylic methylene singlet, can be rationally assigned based on fundamental principles of chemical shift and coupling. The analysis presented in this guide demonstrates how a systematic approach, grounded in an understanding of substituent effects, allows for the confident elucidation of complex molecular architectures. For professionals in drug discovery and development, mastering the interpretation of such spectra is a critical skill, ensuring the identity and purity of novel compounds destined for biological evaluation.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Indole Scaffold in Medicinal Chemistry

The indole nucleus stands as a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1][2] Its inherent structural features allow for a diverse range of chemical modifications, leading to a vast library of derivatives with significant therapeutic potential.[3] Among these, indole-3-carbaldehyde and its analogues have emerged as a particularly promising class of molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This technical guide provides an in-depth exploration of the biological activity of a specific derivative, 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde, synthesizing available data on related compounds to illuminate its potential as a lead compound in drug discovery.

Anticancer Activity: A Multi-Faceted Approach to Targeting Malignancy

Derivatives of 1-benzyl-1H-indole-3-carbaldehyde have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4] The introduction of a 2-chlorobenzyl group at the N1 position of the indole ring in this compound offers a unique structural motif that may enhance its therapeutic index and specificity.

In Vitro Cytotoxicity

The cytotoxic effects of various indole derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[5] While specific IC50 values for this compound are not extensively documented in publicly available literature, data from closely related analogues provide valuable insights into its potential potency. For instance, novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides have shown potent cytotoxicity against human cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range.[6][7] One study highlighted a derivative, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, which displayed an IC50 of 13.2 μM against MCF-7 (breast cancer) and 8.2 μM against MDA-MB-468 (breast cancer) cell lines.[8][9]

Table 1: Cytotoxic Activity of Selected Indole-3-Carbaldehyde Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM)
(E)-N'-benzylidene-carbohydrazide derivative (4d) SW620 (colon), PC-3 (prostate), NCI-H23 (lung) 0.011-0.001
(E)-N'-benzylidene-carbohydrazide derivative (4f) SW620 (colon), PC-3 (prostate), NCI-H23 (lung) 0.011-0.001
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide MCF-7 (Breast) 13.2[9]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide MDA-MB-468 (Breast) 8.2[9]
Indole-thiosemicarbazone derivative A549 (Lung) 11.5[9]

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3[9] |

Mechanisms of Action: Modulating Key Signaling Pathways

The anticancer activity of indole derivatives is often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4] A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a pivotal role in inflammation and cancer.[10][11] Indole compounds have been shown to inhibit NF-κB activation, thereby suppressing the expression of NF-κB-regulated genes that promote cell survival and angiogenesis.[11][12] The inhibition of NF-κB by indole derivatives can occur through the suppression of IκBα kinase (IKK) activation, which is a crucial step in the NF-κB signaling cascade.[11]

Furthermore, indole compounds can deregulate the PI3K/Akt/mTOR signaling pathway , another critical regulator of cell growth, proliferation, and survival.[10][12] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[10]

Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: A Potential Weapon Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[14][15] Indole derivatives, particularly indole-3-aldehyde hydrazide/hydrazones, have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[16][17]

Spectrum of Activity

Studies on indole-3-aldehyde derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[16] For instance, certain indole-3-aldehyde hydrazones have exhibited significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[16]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a common technique for determining MIC.

MIC_Workflow Start Start Prepare_Compound Prepare serial dilutions of This compound in 96-well plate Start->Prepare_Compound Prepare_Inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate each well with the microbial suspension Prepare_Compound->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for turbidity (growth) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Targeting the Molecular Drivers of Inflammation

Chronic inflammation is a key driver of numerous diseases. The ability of indole compounds to modulate the NF-κB signaling pathway, as discussed in the context of cancer, is also highly relevant to their anti-inflammatory potential.[11][12] By inhibiting NF-κB, this compound could potentially reduce the production of pro-inflammatory cytokines and mediators.

Recent studies have shown that indole-3-carboxaldehyde can alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[18] It has also been found to inhibit the inflammatory response and lipid accumulation in macrophages.[19][20]

Conclusion and Future Directions

This compound belongs to a class of indole derivatives with demonstrated and significant biological activities. While direct experimental data on this specific molecule is emerging, the wealth of information on closely related analogues strongly suggests its potential as a promising candidate for further investigation in the fields of oncology, infectious diseases, and inflammatory disorders. Future research should focus on the comprehensive in vitro and in vivo evaluation of this compound to fully elucidate its therapeutic potential and mechanism of action. Structure-activity relationship (SAR) studies will also be crucial in optimizing its efficacy and safety profile for potential clinical development.

References

A Technical Guide to the Therapeutic Potential of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Foreword: The Promise of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with profound physiological effects. Among the diverse family of indole-containing compounds, indole-3-carbaldehyde (I3A) has emerged as a particularly versatile scaffold. Its inherent biological activity, coupled with the synthetic tractability of the aldehyde functional group, has made it a focal point for the development of novel therapeutic agents. This guide delves into the potential therapeutic applications of a specific derivative, 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde, by examining the wealth of research on its structural analogs. While direct studies on this exact molecule are limited, the extensive data on N-benzyl indole-3-carbaldehydes provide a strong foundation for predicting its biological profile and guiding future research.

I. Synthesis and Physicochemical Properties: Building the Foundation

The synthesis of this compound is predicated on the N-alkylation of the indole-3-carbaldehyde core. This common yet crucial reaction provides a gateway to a diverse library of N-substituted derivatives.

General Synthesis Protocol: N-Alkylation of Indole-3-Carbaldehyde

A prevalent method for the synthesis of N-benzyl indole-3-carbaldehydes involves the reaction of indole-3-carbaldehyde with a substituted benzyl halide in the presence of a base.[1]

Step-by-Step Methodology:

  • Dissolution: Indole-3-carbaldehyde is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: A base, typically an alkali metal carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to the solution to deprotonate the indole nitrogen, forming a nucleophilic indolide anion.

  • Alkylation: The corresponding benzyl halide (in this case, 2-chlorobenzyl bromide or chloride) is added to the reaction mixture. The indolide anion then displaces the halide in an SN2 reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Physicochemical Characteristics:

II. Potential Therapeutic Applications: A Multi-faceted Molecule

The therapeutic potential of this compound can be inferred from the broad spectrum of biological activities reported for its structural analogs. These include anticancer, anti-inflammatory, and antimicrobial effects.

A. Anticancer Activity: Targeting the Machinery of Cell Proliferation

The indole scaffold is a privileged structure in oncology, with numerous derivatives exhibiting potent anticancer activity. N-benzyl indole-3-carbaldehyde derivatives have been a subject of intense investigation in this area.[1][2][3]

Mechanism of Action:

The anticancer effects of these compounds are often multifactorial, involving the modulation of key signaling pathways and cellular processes critical for cancer cell survival and proliferation.

  • Tubulin Polymerization Inhibition: Several indole derivatives exert their anticancer effects by interfering with microtubule dynamics. They can bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Signaling Pathway Modulation: Studies on related compounds suggest that 1-benzyl-2-chloro-1H-indole-3-carbaldehyde derivatives can modulate crucial cancer-related signaling pathways, such as the Wnt/β-catenin and Epidermal Growth Factor Receptor (EGFR) pathways. Inhibition of these pathways can lead to decreased cell proliferation, survival, and metastasis.

  • Caspase Activation: Some N'-(substituted)-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides have been shown to act as procaspase activators, directly triggering the apoptotic cascade in cancer cells.[4]

Experimental Evaluation of Anticancer Activity:

A standard workflow for assessing the anticancer potential of a novel compound like this compound is outlined below.

Anticancer_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models MTT MTT/MTS Assay (Cytotoxicity Screening) Clonogenic Clonogenic Assay (Long-term Survival) MTT->Clonogenic Confirm Cytotoxicity Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Clonogenic->Flow_Cytometry Investigate Mechanism Western_Blot Western Blot (Protein Expression) Flow_Cytometry->Western_Blot Validate Targets Xenograft Xenograft Models (Tumor Growth Inhibition) Western_Blot->Xenograft Evaluate In Vivo Efficacy Toxicity Toxicity Studies (Safety Profile) Xenograft->Toxicity Assess Safety

Figure 1: A representative workflow for the preclinical evaluation of a potential anticancer compound.

Data Summary of Related Compounds:

Compound ClassCancer Cell LinesReported Activity (IC₅₀)Reference
(E)-N'-benzylidene-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazidesSW620, PC-3, NCI-H230.011-0.83 µM[4]
Indole-based sulfonohydrazidesMCF-7, MDA-MB-4688.2-13.2 µM[2]
2-phenylindole-3-carbaldehyde analogsVariousPotent antiproliferative activity[3]
B. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. The parent molecule, indole-3-carbaldehyde, has demonstrated significant anti-inflammatory properties, suggesting that its derivatives, including this compound, may share this therapeutic potential.[5][6]

Mechanism of Action:

  • NLRP3 Inflammasome Inhibition: Indole-3-carbaldehyde has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the activation of the NLRP3 inflammasome. This is achieved by reducing the production of reactive oxygen species (ROS).[5]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: I3A is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in maintaining intestinal homeostasis and regulating immune responses. Activation of AhR can lead to the production of the anti-inflammatory cytokine IL-22.

  • Macrophage Polarization: Indole-3-carboxaldehyde can influence macrophage polarization, promoting a shift towards the anti-inflammatory M2 phenotype. It has also been shown to inhibit lipid accumulation in macrophages, a key process in the development of atherosclerosis.[6]

Experimental Protocol for Assessing Anti-inflammatory Activity:

A common in vitro model to study anti-inflammatory effects involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

  • Stimulation: Cells are then stimulated with LPS to induce an inflammatory response.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measured using the Griess assay.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified by ELISA or qRT-PCR.

    • NLRP3 Inflammasome Activation: Assessed by Western blotting for cleaved caspase-1 and mature IL-1β.

    • ROS Production: Measured using fluorescent probes like DCFH-DA.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β Expression NFkB->Pro_IL1b Caspase1 Caspase-1 Activation Pro_IL1b->Caspase1 ROS ROS Production NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 NLRP3->Caspase1 IL1b Mature IL-1β (Inflammation) Caspase1->IL1b Compound 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde Compound->ROS Inhibits Compound->NLRP3 Inhibits

Figure 2: A simplified diagram illustrating the potential inhibitory effect of this compound on the LPS-induced NLRP3 inflammasome pathway.

C. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have long been recognized for their antimicrobial properties.[7][8][9]

Spectrum of Activity:

Derivatives of indole-3-carbaldehyde have demonstrated activity against a range of pathogens:

  • Bacteria: Including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. Some derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[7][8]

  • Fungi: Activity has been reported against human fungal pathogens such as Candida albicans and Aspergillus fumigatus.[9]

Mechanism of Action:

The precise mechanisms of antimicrobial action are often diverse and can include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the indole ring can facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Biofilm Formation: Some indole derivatives can interfere with bacterial communication systems (quorum sensing), thereby preventing the formation of biofilms, which are crucial for chronic infections.

  • Enzyme Inhibition: These compounds may inhibit essential bacterial or fungal enzymes involved in metabolic pathways or cell wall synthesis.

Experimental Protocol for Antimicrobial Screening:

The antimicrobial activity of this compound can be determined using standard microbiological assays.

  • Microorganisms: A panel of clinically relevant bacterial and fungal strains is selected.

  • Broth Microdilution Method: This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC). The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from the wells with no visible growth are plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in the number of colony-forming units (CFUs).

III. Future Directions and Conclusion

While this guide provides a comprehensive overview of the potential therapeutic uses of this compound based on the activities of its structural analogs, it is imperative that future research focuses on the specific evaluation of this compound. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: A detailed report on the optimized synthesis, purification, and full spectroscopic characterization of this compound is needed.

  • In Vitro Biological Evaluation: Systematic screening of the compound against a broad panel of cancer cell lines, pathogenic microbes, and in various models of inflammation is essential to determine its specific activity profile.

  • Identification of Molecular Targets: Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and development.

  • Pharmacokinetic and Toxicological Studies: In vivo studies to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound are necessary to evaluate its drug-likeness and safety profile.

IV. References

  • Bingül, M. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.

  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.

  • Cao, J., et al. (2023). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI.

  • Goud, B. S., et al. (2022). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate.

  • Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC.

  • Özdemir, A., et al. (2008). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate.

  • Luo, W., et al. (2024). Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway. PMC.

  • Ünlü, S., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed.

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

  • BLDpharm. (n.d.). 90815-01-3|1-(3-Chlorobenzyl)-1H-indole-3-carbaldehyde.

  • Owolabi, B. J., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International.

  • Kumar, R., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

  • Batool, Z., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing.

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.

  • Kamal, A., et al. (2015). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate.

  • PubChem. (n.d.). Indole-3-Carboxaldehyde.

  • Al-Wabli, R. I., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.

  • Nguyen, X. C., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents. PubMed.

  • Rao, V. U., et al. (2014). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. ResearchGate.

  • Pagniez, F., et al. (2003). Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives. PubMed.

  • Matrix Scientific. (n.d.). 1-(3-Chlorobenzyl)-1H-indole-3-carbaldehyde.

References

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive guide to the synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry, starting from indole-3-carboxaldehyde. The N-alkylation of indoles is a cornerstone reaction for modifying the properties of this privileged heterocyclic scaffold.[1][2][3][4][5] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the N-alkylation reaction, explaining the rationale for specific conditions, and presenting a validated, step-by-step protocol. We emphasize a phase-transfer catalysis (PTC) approach, which offers significant advantages in terms of efficiency, safety, and scalability over traditional methods that employ strong, hazardous bases.[6][7] All quantitative data is summarized for clarity, and workflows are visualized to ensure procedural fidelity.

Scientific Principles & Mechanistic Rationale

The core transformation is a nucleophilic substitution reaction, specifically the N-alkylation of the indole ring.

2.1. The Nucleophile and Electrophile

  • Nucleophile: The indole nitrogen atom possesses a lone pair of electrons, but its nucleophilicity is moderate due to the aromaticity of the ring system. To enhance its reactivity, the N-H proton must be removed by a base, generating a highly nucleophilic indolide anion. The presence of the electron-withdrawing carbaldehyde group at the C-3 position increases the acidity of the N-H proton, facilitating its removal and favoring N-alkylation over potential C-alkylation.[8]

  • Electrophile: 2-chlorobenzyl chloride serves as the electrophilic alkylating agent. The carbon atom of the benzylic chloride is electron-deficient and susceptible to nucleophilic attack by the indolide anion.

2.2. The Role of Phase-Transfer Catalysis (PTC)

Classical N-alkylation protocols often use strong bases like sodium hydride (NaH) in anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF).[9] While effective, this method presents challenges regarding the safe handling of pyrophoric NaH and the use of toxic, high-boiling point solvents.

Phase-transfer catalysis offers a superior alternative. In this system, the reaction occurs in a biphasic mixture (e.g., solid-liquid or liquid-liquid).

  • A basic salt (e.g., K₂CO₃) deprotonates the indole-3-carboxaldehyde at the interface of the two phases.

  • A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), which contains a lipophilic cation and a hydrophilic anion, complexes with the indolide anion.

  • This lipophilic ion pair is then transported from the solid or aqueous phase into the bulk organic phase, where the 2-chlorobenzyl chloride is dissolved.

  • The nucleophilic substitution reaction proceeds in the organic phase to form the desired product. The catalyst then returns to the interface to begin another cycle.

This PTC approach allows for the use of safer, less expensive bases and solvents under milder conditions, often leading to cleaner reactions and higher yields.[6][10]

Visualized Reaction Scheme and Workflow

Caption: Overall reaction for the N-alkylation of indole-3-carboxaldehyde.

Experimental_Workflow setup Reaction Setup (Flask, Stirrer, Condenser) charge Charge Reactants (Indole, K₂CO₃, TBAB, Acetone) setup->charge add Add Alkylating Agent (2-Chlorobenzyl chloride) charge->add reflux Heat to Reflux (Monitor by TLC) add->reflux workup Aqueous Work-up (Filter, Evaporate, Extract) reflux->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: Step-by-step experimental workflow from setup to characterization.

Detailed Experimental Protocol

4.1. Materials and Equipment

Reagent/MaterialCAS NumberMol. WeightPurity
Indole-3-carboxaldehyde487-89-8145.16 g/mol ≥98%
2-Chlorobenzyl chloride611-19-8161.03 g/mol ≥98%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol ≥99%
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37 g/mol ≥98%
Acetone67-64-158.08 g/mol ACS Grade
Ethyl Acetate141-78-688.11 g/mol ACS Grade
Hexanes110-54-386.18 g/mol ACS Grade
Deionized Water7732-18-518.02 g/mol N/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol ACS Grade

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, TLC plates (silica gel 60 F₂₅₄), separatory funnel, rotary evaporator, glass column for chromatography.

4.2. Stoichiometry Table

ReagentMol. Wt.AmountMoles (mmol)Equivalents
Indole-3-carboxaldehyde145.162.0 g13.781.0
2-Chlorobenzyl chloride161.032.45 g (1.85 mL)15.211.1
Potassium Carbonate138.213.81 g27.562.0
TBAB322.370.44 g1.380.1
Acetone58.0850 mLN/AN/A

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-3-carboxaldehyde (2.0 g, 13.78 mmol), anhydrous potassium carbonate (3.81 g, 27.56 mmol), and tetrabutylammonium bromide (0.44 g, 1.38 mmol).

    • Rationale: Adding the solid reagents first is operationally simple. Anhydrous K₂CO₃ is used to prevent unwanted side reactions with water.

  • Solvent Addition: Add 50 mL of acetone to the flask. Begin stirring the suspension at room temperature.

    • Rationale: Acetone is an excellent solvent for the reactants and has a convenient boiling point for reflux, facilitating the reaction without requiring excessively high temperatures.

  • Addition of Alkylating Agent: Slowly add 2-chlorobenzyl chloride (1.85 mL, 15.21 mmol) to the stirring suspension using a syringe or dropping funnel.

    • Rationale: Adding the alkylating agent last, after the base and catalyst are present, ensures that the indolide anion is generated and ready to react immediately, minimizing potential side reactions.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours.

    • Rationale: Heating increases the reaction rate. The progress should be checked to avoid prolonged heating which could lead to decomposition.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The reaction is complete when the indole-3-carboxaldehyde spot (visualized under UV light) has been consumed.

    • Self-Validation: TLC is a critical step to ensure the starting material is fully consumed and provides a qualitative assessment of product formation, preventing premature or unnecessarily long reaction times.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and salts and wash the solid with a small amount of acetone. Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Rationale: The water wash removes residual TBAB and inorganic salts. The brine wash helps to break any emulsions and further dries the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

4.4. Purification

The crude product, typically an off-white or pale yellow solid, should be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the pure fractions and evaporate the solvent to yield this compound as a white to pale yellow solid.

4.5. Expected Yield and Characterization

  • Yield: 80-90%

  • Physical Appearance: White to pale yellow solid.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): The spectrum should show the disappearance of the characteristic broad N-H proton singlet from the starting material (typically >10 ppm). Key signals include the aldehyde proton (~10.0 ppm), aromatic protons from both the indole and benzyl rings (7.0-8.5 ppm), and the characteristic benzylic CH₂ singlet (~5.5 ppm).[11]

    • FT-IR (KBr, cm⁻¹): Look for the characteristic aldehyde C=O stretch around 1700-1725 cm⁻¹.[11]

Safety and Handling

  • 2-Chlorobenzyl chloride: Is a lachrymator and irritant. Handle only in a well-ventilated fume hood.

  • Acetone/Ethyl Acetate/Hexanes: Are flammable organic solvents. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves must be worn at all times during the procedure.

References

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Mechanistic Pathways of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Abstract: Indole-3-carbaldehyde (I3A) and its derivatives are foundational scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of numerous therapeutic agents.[1][2] Their versatile chemical reactivity allows for the construction of complex molecular architectures with a wide spectrum of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a specific N-substituted derivative, this compound. We will explore the predominant reaction mechanism, the Vilsmeier-Haack reaction, offer a robust and validated synthetic protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Deep Dive: The Vilsmeier-Haack Reaction

The most reliable and widely employed method for the C-3 formylation of electron-rich heterocycles like indole is the Vilsmeier-Haack reaction.[3][4] This reaction is prized for its efficiency and high regioselectivity. The overall transformation involves two primary stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic aromatic substitution on the indole ring.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, the Vilsmeier reagent, which is the true formylating agent in the process.[5][6]

The causality here is critical: DMF itself is not electrophilic enough to react with the indole nucleus. POCl₃ acts as a powerful dehydrating and activating agent. The lone pair of electrons on the oxygen atom of DMF attacks the electron-deficient phosphorus atom of POCl₃. This is followed by the elimination of a stable dichlorophosphate anion, resulting in the formation of the resonance-stabilized and highly reactive chloroiminium cation.[7]

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Intermediate Activated Complex DMF->Intermediate + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->VilsmeierReagent - [PO₂Cl₂]⁻ Byproduct Dichlorophosphate Anion

Caption: Formation of the electrophilic Vilsmeier reagent.

Electrophilic Substitution on the 1-(2-chlorobenzyl)-1H-indole Core

The indole ring system is an electron-rich aromatic heterocycle. The C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack, being approximately 10¹³ times more reactive than a position on a benzene ring.[3] The presence of the nitrogen lone pair allows for the stabilization of the positive charge in the intermediate (the sigma complex or arenium ion) without disrupting the aromaticity of the benzene portion of the indole.

The reaction proceeds as follows:

  • Electrophilic Attack: The π-electrons of the indole C2-C3 double bond attack the electrophilic carbon of the Vilsmeier reagent. This forms a covalent bond at the C-3 position and generates a cationic intermediate, which is resonance-stabilized.

  • Aromatization: The intermediate is rearomatized by the loss of the C-3 proton, restoring the indole ring's aromaticity and forming a neutral enamine-like species.

  • Hydrolysis: During aqueous work-up, the resulting iminium salt is readily hydrolyzed. Water attacks the electrophilic carbon, and subsequent elimination of dimethylamine yields the final product, this compound.[7][8]

The N-1 substituent (the 2-chlorobenzyl group) serves primarily to protect the indole nitrogen from reacting itself and to modulate the solubility of the starting material and product. It has a minimal electronic effect on the high intrinsic reactivity of the C-3 position.

Formylation_Mechanism cluster_indole Indole Core cluster_reagent Reagent Indole 1-(2-chlorobenzyl)-1H-indole Intermediate Sigma Complex (Cationic Intermediate) Indole->Intermediate + Vilsmeier Reagent (Electrophilic Attack at C3) Vilsmeier Vilsmeier Reagent Iminium Iminium Salt Intermediate Intermediate->Iminium - H⁺ (Aromatization) Product This compound Iminium->Product + H₂O (Hydrolysis during workup)

Caption: Vilsmeier-Haack formylation of the N-substituted indole.

Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis relies on the strict exclusion of moisture until the final work-up step and careful temperature control.

Materials and Reagents
Reagent/MaterialCAS NumberRecommended Grade/PuritySupplier ExampleNotes
1-(2-chlorobenzyl)-1H-indole67964-62-7>97%Sigma-Aldrich, etc.Starting material.
Phosphorus oxychloride (POCl₃)10025-87-3>99% (Reagent grade)Acros Organics, etc.Highly corrosive and water-reactive. Handle in a fume hood.
N,N-Dimethylformamide (DMF)68-12-2Anhydrous, >99.8%Sigma-Aldrich, etc.Use anhydrous grade to prevent side reactions.
Dichloromethane (DCM)75-09-2Anhydrous, >99.8%Fisher ScientificReaction solvent.
Saturated Sodium Bicarbonate (aq.)N/AACS GradeN/AFor quenching and neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9ACS GradeVWRFor drying the organic layer.
Ethyl Acetate141-78-6ACS GradeFisher ScientificFor extraction and chromatography.
Hexanes110-54-3ACS GradeFisher ScientificFor chromatography.

Step-by-Step Synthetic Workflow

Workflow A 1. Setup & Inert Atmosphere B 2. Prepare Vilsmeier Reagent (in situ) A->B Anhydrous DMF 0 °C C 3. Add Indole Substrate B->C POCl₃ addition Maintain 0 °C D 4. Reaction & Monitoring (TLC) C->D Substrate in DCM Warm to RT E 5. Aqueous Work-up (Quench & Extract) D->E Reaction complete F 6. Purification (Chromatography) E->F Crude product G 7. Characterization F->G Pure product

Caption: High-level experimental workflow for synthesis.

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes. Causality Note: This exothermic reaction must be cooled to prevent degradation of the reagent. The slow addition ensures controlled formation. A thick, pale-yellow precipitate may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1-(2-chlorobenzyl)-1H-indole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Safety Note: The quenching of residual POCl₃ is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • Extraction: Stir the quenched mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10-30% ethyl acetate) as the eluent.

  • Final Product: The final product, this compound (CAS: 90815-00-2), should be isolated as a solid.[9] Dry under vacuum.

Safety Precautions
  • Phosphorus oxychloride (POCl₃): Acutely toxic, corrosive, and reacts violently with water. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is readily absorbed through the skin. Handle with care in a well-ventilated area.

  • Quenching: The work-up procedure is exothermic and releases acidic gas. Ensure slow and careful addition to the ice/bicarbonate mixture.

Characterization and Data Summary

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected Value / Observation
Appearance Off-white to pale yellow solid.
Molecular Formula C₁₆H₁₂ClNO[9]
Molecular Weight 269.73 g/mol [9]
Yield Typically >85% for Vilsmeier-Haack formylations on indoles.[10][11]
¹H NMR (400 MHz, CDCl₃) Expected peaks: δ ~10.0 ppm (s, 1H, -CHO), δ ~8.3 ppm (s, 1H, indole H2), aromatic protons (m, ~7.0-7.8 ppm), and a singlet for the benzylic CH₂ group (s, ~5.5 ppm). The pattern will be complex due to the substituted benzyl and indole rings.
¹³C NMR (100 MHz, CDCl₃) Expected peaks: δ ~185 ppm (C=O), aromatic carbons in the range of δ 110-140 ppm, and the benzylic carbon at δ ~50 ppm.
FT-IR (KBr, cm⁻¹) Characteristic peaks: ~1650-1670 cm⁻¹ (C=O stretch of the aldehyde), ~3100-3000 cm⁻¹ (aromatic C-H stretch).

Applications in Drug Discovery and Development

The indole-3-carbaldehyde core is a "privileged scaffold" in medicinal chemistry. The aldehyde functional group is exceptionally versatile, serving as a handle for a multitude of subsequent chemical transformations.[12] It can be readily converted into amines, acids, alcohols, or used in condensation reactions to build more complex heterocyclic systems.[1][2] This synthetic flexibility makes this compound a valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[13][14] The 2-chlorobenzyl moiety can provide specific steric and electronic properties, potentially influencing binding affinity to biological targets.

References

Derivatization of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical

Abstract

The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a precursor for a vast array of biologically active compounds.[1][2][3] The aldehyde functionality at the C3-position is a versatile chemical handle that readily undergoes carbon-carbon and carbon-nitrogen bond-forming reactions, enabling extensive structural diversification.[1][4] This application note provides a detailed guide for the synthetic derivatization of a specific analogue, 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde. The N-substitution with a 2-chlorobenzyl group modifies the steric and electronic properties of the indole core, offering a vector for developing novel therapeutic agents. We present detailed protocols, mechanistic insights, and practical troubleshooting advice for two robust and high-utility derivatization strategies: the Knoevenagel condensation for C-C bond formation and reductive amination for C-N bond formation. These protocols are designed for researchers, chemists, and professionals in drug discovery and development.

Introduction: The Strategic Importance of the Indole-3-Carbaldehyde Core

The indole nucleus is a privileged structure found in numerous natural products, pharmaceuticals, and agrochemicals.[5][6] Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][7] The aldehyde group at the 3-position is particularly strategic; its reactivity allows for the synthesis of diverse heterocyclic systems and the introduction of various pharmacophoric motifs through well-established chemical transformations.[1][8]

The target molecule, this compound (CAS No: 90815-00-2[9]), incorporates an N-benzyl group bearing a chlorine atom. This substitution serves two primary purposes:

  • Modulation of Physicochemical Properties: It increases lipophilicity and introduces a specific steric profile which can influence receptor binding and pharmacokinetic properties.

  • Synthetic Stability: The N-H proton is protected, preventing side reactions that can occur under certain basic or acidic conditions.

This guide focuses on providing scientifically grounded and field-tested protocols for transforming this key intermediate into libraries of novel compounds.

Derivatization_Pathways cluster_0 C-C Bond Formation cluster_1 C-N Bond Formation Start 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel ReductiveAmination Reductive Amination Start->ReductiveAmination Product_K α,β-Unsaturated Indole Derivatives Knoevenagel->Product_K ActiveMethylene Active Methylene Compound (Z-CH₂-Z') ActiveMethylene->Knoevenagel Catalyst_K Weak Base (e.g., Piperidine) Catalyst_K->Knoevenagel Product_RA Secondary Amine Derivatives ReductiveAmination->Product_RA PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->ReductiveAmination Reagents_RA Reducing Agent (e.g., NaBH(OAc)₃) Reagents_RA->ReductiveAmination

Caption: Key derivatization pathways for the title compound.

Application Note: Knoevenagel Condensation

Scientific Overview & Mechanism

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (here, our indole aldehyde) and a compound with an active methylene group, catalyzed by a weak base.[10] The active methylene group is flanked by two electron-withdrawing groups (Z, Z'), such as nitrile (-CN), ester (-COOR), or nitro (-NO₂), which increase the acidity of the methylene protons.

Mechanism:

  • Deprotonation: The basic catalyst (e.g., piperidine) deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy adduct.

  • Dehydration: This adduct readily undergoes base-catalyzed dehydration (elimination of water) to yield the final, thermodynamically stable α,β-unsaturated product.

This reaction is highly efficient for creating conjugated systems that are valuable intermediates and pharmacophores in their own right.[11][12]

Experimental Considerations
  • Choice of Active Methylene Compound: A wide range can be used, including malononitrile, ethyl cyanoacetate, and nitromethane. The choice dictates the functional groups on the resulting alkene.

  • Catalyst: Weak organic bases like piperidine, pyridine, or triethylamine are ideal. Strong bases risk promoting self-condensation of the aldehyde or other side reactions.[10]

  • Solvent: Protic solvents like ethanol or methanol are commonly used as they effectively solvate the intermediates.[13]

  • Reaction Monitoring: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The product is often more conjugated and may have a distinct spot under UV light.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No or Slow Reaction 1. Catalyst is inactive or insufficient. 2. Low reaction temperature. 3. Methylene compound is not sufficiently "active".1. Use fresh catalyst; slightly increase catalytic amount. 2. Gently warm the reaction mixture (e.g., to 40-50 °C). 3. Consider a more reactive methylene compound (e.g., malononitrile over diethyl malonate).
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Reversibility of the initial addition step.1. Increase reaction time. Monitor by TLC until starting material is consumed. 2. If the product precipitates, ensure complete collection. Use minimal cold solvent for washing.[13] 3. Ensure efficient removal of water, which drives the reaction forward.
Formation of Side Products 1. Catalyst is too strong. 2. Michael addition of a second carbanion to the product.1. Switch to a weaker base (e.g., from piperidine to pyridine). 2. Use stoichiometric amounts (1:1) of reactants. Add the active methylene compound slowly to the aldehyde solution.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)methylene)malononitrile.

Materials and Reagents
ReagentFormulaMW ( g/mol )Mmol (equiv)Amount
This compoundC₁₆H₁₂ClNO269.731.0 (1.0)270 mg
MalononitrileC₃H₂N₂66.061.0 (1.0)66 mg
PiperidineC₅H₁₁N85.150.1 (10 mol%)~10 µL
Ethanol (Absolute)C₂H₅OH--10 mL
Deionized WaterH₂O--For washing
Step-by-Step Procedure
  • Dissolution: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (270 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol).

  • Solvent Addition: Add absolute ethanol (10 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add a catalytic amount of piperidine (~2-3 drops, or 10 µL) to the solution. A color change and/or slight warming may be observed.

  • Reaction: Stir the mixture at room temperature. The product often begins to precipitate as a yellow solid within 30-60 minutes.

  • Monitoring: Monitor the reaction's completion using TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the disappearance of the starting aldehyde spot. The reaction is typically complete within 2-4 hours.

  • Isolation: Once complete, cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with a small amount of ice-cold ethanol (2 x 3 mL) to remove residual reactants and catalyst, followed by a wash with cold deionized water (2 x 5 mL).

  • Drying: Dry the product under vacuum to obtain the final compound as a crystalline solid.

Expected Outcome & Characterization
  • Yield: Typically >90%.

  • Appearance: Bright yellow crystalline solid.

  • Characterization: Confirm the structure using:

    • ¹H NMR: Expect a new singlet for the vinyl proton around 8.0-8.5 ppm and the disappearance of the aldehyde proton signal (~10.0 ppm).

    • IR: Appearance of a strong C≡N stretch (~2220 cm⁻¹) and disappearance of the C=O stretch of the aldehyde (~1660 cm⁻¹).

    • MS (ESI): Calculate the expected m/z for [M+H]⁺ or [M+Na]⁺.

Application Note: Reductive Amination

Scientific Overview & Mechanism

Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl compound into an amine in a two-step, one-pot process.[14][15] It is one of the most important methods for synthesizing primary, secondary, and tertiary amines.[16]

Mechanism:

  • Imine (Schiff Base) Formation: The aldehyde reacts with a primary amine under mildly acidic or neutral conditions to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (or iminium ion under acidic conditions). This step is reversible.

  • Reduction: A reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to form the final, stable amine.

A key aspect of modern reductive amination is the choice of reducing agent. Hydride reagents that are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the intermediate imine/iminium ion are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.

Experimental Considerations
  • Choice of Amine: A vast array of primary amines (aliphatic and aromatic) can be used, leading to a diverse library of secondary amine products.[17]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.

  • Solvent: Aprotic solvents that do not react with the hydride reagent are required. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

  • pH Control: The formation of the imine is often the rate-limiting step and is pH-dependent. Adding a small amount of acetic acid can catalyze imine formation without decomposing the hydride reagent.

Reductive_Amination_Workflow cluster_workflow One-Pot Protocol Workflow Step1 1. Combine Aldehyde & Amine in Aprotic Solvent (DCM) Step2 2. Stir for Imine Formation (Optional: Add Acetic Acid) Step1->Step2 Step3 3. Add Reducing Agent (NaBH(OAc)₃) Step2->Step3 Step4 4. Aqueous Work-up (Quench & Extract) Step3->Step4 Step5 5. Purify by Column Chromatography Step4->Step5 Product Purified Amine Product Step5->Product Start Reactants Start->Step1

Caption: Workflow for the one-pot reductive amination protocol.

Protocol: Reductive Amination with Benzylamine

This protocol describes the synthesis of N-benzyl-1-(1-(2-chlorobenzyl)-1H-indol-3-yl)methanamine.

Materials and Reagents
ReagentFormulaMW ( g/mol )Mmol (equiv)Amount
This compoundC₁₆H₁₂ClNO269.731.0 (1.0)270 mg
BenzylamineC₇H₉N107.151.1 (1.1)128 µL
Sodium Triacetoxyborohydride (NaBH(OAc)₃)C₆H₁₀BNaO₆211.941.5 (1.5)318 mg
Dichloromethane (DCM, Anhydrous)CH₂Cl₂--15 mL
Acetic Acid (Glacial)CH₃COOH--1-2 drops
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃--For work-up
BrineNaCl (aq)--For work-up
Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (270 mg, 1.0 mmol) in anhydrous DCM (15 mL).

  • Amine Addition: Add benzylamine (128 µL, 1.1 mmol) followed by 1-2 drops of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate Schiff base.

  • Reducer Addition: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in one portion. The addition may cause some effervescence.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the formation of a new, typically less polar, product spot and the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

Expected Outcome & Characterization
  • Yield: 70-90%.

  • Appearance: Typically a colorless oil or a low-melting solid.

  • Characterization:

    • ¹H NMR: Disappearance of the aldehyde proton. Appearance of a new singlet or doublet for the methylene bridge protons (~3.8-4.2 ppm) and signals corresponding to the newly introduced benzyl group.

    • ¹³C NMR: Disappearance of the aldehyde carbon (~185 ppm) and appearance of new aliphatic carbons.

    • MS (ESI): Calculate the expected m/z for [M+H]⁺.

References

Application Notes & Protocols: 1-(2-Chlorobenzyl)-1H-indole-3-carbaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Substituted Indole-3-Carbaldehyde Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. Among its many derivatives, 1H-indole-3-carbaldehyde (I3A) serves as a particularly valuable and versatile intermediate.[3][4][5] The aldehyde functionality at the C-3 position is a reactive handle that readily participates in a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures.[1][3]

This guide focuses on a specific, strategically functionalized derivative: 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde . The introduction of the N-(2-chlorobenzyl) group serves several critical functions from a medicinal chemistry perspective:

  • Blocks the Indole N-H: It removes the hydrogen bond donor capability of the indole nitrogen, which can be crucial for tuning receptor-ligand interactions.

  • Modulates Physicochemical Properties: The benzyl group significantly increases lipophilicity, which can enhance membrane permeability and influence pharmacokinetic profiles.

  • Introduces a Steric and Electronic Handle: The ortho-chloro substitution creates a specific steric and electronic environment. The chlorine atom can act as a weak hydrogen bond acceptor and its position can be used to direct the conformation of the benzyl group, potentially leading to more selective interactions with biological targets.

These application notes provide detailed, validated protocols for the synthesis of this key building block and its subsequent elaboration into diverse scaffolds with high potential for biological activity, including vinylogous systems via Knoevenagel condensation and novel amines through reductive amination.

Physicochemical Properties and Handling

A summary of the key properties for this compound is provided below.

PropertyValueReference
CAS Number 90815-00-2[6]
Molecular Formula C₁₆H₁₂ClNO[6]
Molecular Weight 269.73 g/mol [6]
Appearance Typically an off-white to yellow solid
Hazard Statement Irritant[6]

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. It is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound via N-alkylation of 1H-indole-3-carbaldehyde. The method is adapted from established procedures for N-alkylation of indoles.[7]

Principle & Rationale

The indole nitrogen is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a nucleophilic indolide anion. This anion then undergoes a classic Sₙ2 reaction with the electrophilic benzylic carbon of 2-chlorobenzyl chloride to form the desired N-alkylated product. A mixture of acetonitrile and DMF is used as the solvent; acetonitrile is the primary reaction solvent, while a small amount of DMF aids in the solubility of the starting materials and the base.[7]

Workflow Diagram

cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product I3A 1H-Indole-3-carbaldehyde Mix Combine reactants Reflux @ 82-84 °C, 12-16h I3A->Mix BnCl 2-Chlorobenzyl chloride BnCl->Mix Base K₂CO₃ Base->Mix Solvent CH₃CN / DMF Solvent->Mix Filter Cool & Filter Mix->Filter Reaction complete Evap Evaporate Solvents Filter->Evap Recrystal Recrystallize (Ethanol/Water) Evap->Recrystal Product This compound Recrystal->Product Purified Solid

Caption: Synthesis workflow for N-alkylation.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
1H-Indole-3-carbaldehyde145.162.00 g13.781.0
2-Chlorobenzyl chloride161.032.91 g (2.3 mL)18.051.3
Anhydrous K₂CO₃138.213.81 g27.562.0
Acetonitrile (CH₃CN)-50 mL--
N,N-Dimethylformamide (DMF)-5 mL--
Step-by-Step Experimental Protocol
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-indole-3-carbaldehyde (2.00 g, 13.78 mmol), anhydrous potassium carbonate (3.81 g, 27.56 mmol), acetonitrile (50 mL), and DMF (5 mL).

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Add 2-chlorobenzyl chloride (2.3 mL, 18.05 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82-84 °C) and maintain for 12-16 hours.

  • Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3). The disappearance of the starting indole spot (higher polarity) and the appearance of a new, less polar product spot indicates reaction progression.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetonitrile (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvents.

  • The resulting crude residue is then purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with cold ethanol/water (1:1), and dry under vacuum.

Expected Results and Characterization
  • Yield: 75-85%.

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected characteristic peaks include δ 10.0 (s, 1H, -CHO), δ 8.3-8.4 (d, 1H, indole H-4), δ 7.2-7.8 (m, aromatic protons), δ 6.8-6.9 (d, 2H, benzyl H-3' and H-6'), δ 5.5 (s, 2H, -CH₂-). The absence of the broad N-H proton signal (typically > δ 8.5 in the starting material) is a key indicator of successful N-alkylation.

Application Note 1: Derivatization via Knoevenagel Condensation

The aldehyde group of this compound is an excellent electrophile for Knoevenagel condensation reactions. This reaction allows for the formation of a new carbon-carbon double bond, typically in conjugation with both the indole ring and an electron-withdrawing group, leading to scaffolds with significant biological potential, including antioxidant and cytotoxic properties.[8][9][10]

Principle & Rationale

The Knoevenagel condensation involves the reaction of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile, barbituric acid). The reaction is typically catalyzed by a weak base, such as piperidine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion. This carbanion attacks the aldehyde carbonyl, and subsequent dehydration yields the α,β-unsaturated product.

Reaction Diagram

IndoleAldehyde 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde Catalyst Piperidine / Acetic Acid Ethanol, Reflux IndoleAldehyde->Catalyst ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Catalyst Product α,β-Unsaturated Indole Derivative Catalyst->Product Condensation & Dehydration

Caption: Knoevenagel condensation workflow.

Protocol 2: Synthesis of 2-((1-(2-Chlorobenzyl)-1H-indol-3-yl)methylene)malononitrile
  • In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 3.71 mmol) and malononitrile (0.27 g, 4.08 mmol, 1.1 eq.) in ethanol (20 mL).

  • Add piperidine (2-3 drops) as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC (Hexane:Ethyl Acetate, 7:3).

  • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate directly from the solution.

  • Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or catalyst.

  • Dry the product under vacuum. If further purification is needed, recrystallization from ethanol is typically effective.

  • Characterization: The product structure can be confirmed by ¹H NMR, which will show a new singlet for the vinyl proton (C=CH) around δ 8.0-8.5, and by IR spectroscopy, which will show a strong nitrile (C≡N) stretch around 2220 cm⁻¹.

Application Note 2: Synthesis of Novel Amines via Reductive Amination

Reductive amination is one of the most powerful and widely used methods in medicinal chemistry for synthesizing amines. It provides a direct route to introduce diverse amine functionalities, which are critical for modulating solubility, pKa, and establishing key hydrogen bonding or ionic interactions with biological targets.

Principle & Rationale

This process involves two key steps that are often performed in a single pot. First, the indole aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an intermediate iminium ion (from a primary amine) or enamine. Second, a mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce this intermediate in situ to the final amine product. NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde, is tolerant of slightly acidic conditions that favor iminium ion formation, and does not react violently with the protic solvent.

Workflow Diagram

cluster_reactants Reactants cluster_process One-Pot Process cluster_final Purification & Product IndoleAldehyde 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde ImineFormation Mix in Solvent (DCE) Add Acetic Acid (cat.) Stir for 1h (Iminium Formation) IndoleAldehyde->ImineFormation Amine Primary/Secondary Amine (e.g., Benzylamine) Amine->ImineFormation Reduction Add NaBH(OAc)₃ Stir RT, overnight (Reduction) ImineFormation->Reduction Workup Quench (aq. NaHCO₃) Extract with DCM Reduction->Workup Purify Column Chromatography Workup->Purify FinalProduct Target Secondary/Tertiary Amine Purify->FinalProduct

Caption: One-pot reductive amination workflow.

Protocol 3: Synthesis of 1-(1-(2-Chlorobenzyl)-1H-indol-3-yl)-N-benzylmethanamine
  • To a 100 mL round-bottom flask, add this compound (1.0 g, 3.71 mmol) and dissolve in 1,2-dichloroethane (DCE, 30 mL).

  • Add benzylamine (0.40 g, 3.71 mmol, 1.0 eq.) followed by a catalytic amount of glacial acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.18 g, 5.57 mmol, 1.5 eq.) portion-wise over 10 minutes. Caution: The addition may cause slight effervescence.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC (Hexane:Ethyl Acetate, 8:2 with 1% Triethylamine to prevent streaking).

  • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM) (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure amine.

  • Characterization: The product can be confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a new singlet or doublet for the -CH₂-NH- methylene group, along with the characteristic benzylic protons. Mass spectrometry will confirm the expected molecular weight.

Conclusion and Future Outlook

This compound is a highly valuable and adaptable building block for modern medicinal chemistry. The protocols provided herein demonstrate its straightforward synthesis and its utility in two of the most fundamental transformations in drug discovery: Knoevenagel condensation and reductive amination. These reactions open the door to vast chemical libraries containing diverse functionalities and substitution patterns. The strategic placement of the 2-chlorobenzyl group provides a unique handle for modulating the steric and electronic properties of the final compounds, making this intermediate an excellent starting point for the development of novel therapeutic agents targeting a wide range of diseases.

References

Application Notes & Protocols: Anticancer Applications of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, with a significant focus on the development of novel anticancer agents.[2][3] This guide delves into the anticancer applications of a specific class of indole derivatives: those derived from 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde. The strategic placement of a 2-chlorobenzyl group at the N1 position and a reactive carbaldehyde at the C3 position offers a versatile platform for creating a library of compounds with potentially enhanced anticancer efficacy and selectivity.[1]

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, outlining the synthesis, in vitro evaluation, and potential mechanisms of action of these promising compounds. The protocols herein are designed to be robust and reproducible, providing a solid foundation for screening and characterizing novel anticancer candidates based on this scaffold.

The this compound Scaffold: A Rationale for Anticancer Drug Design

The indole-3-carbaldehyde framework is a versatile starting point for the synthesis of molecules with significant biological activity, including anticancer and anti-inflammatory properties.[4] The introduction of a benzyl group at the N1 position, particularly with substitutions on the phenyl ring, has been a successful strategy in developing potent anticancer agents.[1] The 2-chloro substitution on the benzyl moiety is of particular interest as it can influence the compound's steric and electronic properties, potentially leading to enhanced binding to biological targets and improved pharmacological profiles.

Derivatives of the broader 1-benzyl-1H-indole-3-carbaldehyde class have demonstrated a range of anticancer activities, including:

  • Cytotoxicity against various cancer cell lines.[1]

  • Induction of apoptosis (programmed cell death).[1][3]

  • Cell cycle arrest , preventing cancer cell proliferation.[1][2][5]

The underlying mechanisms often involve the modulation of critical signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and EGFR signaling cascades.[1]

Structural Representation

G cluster_0 This compound C16H12ClNO

Caption: Chemical structure of the parent scaffold.

Synthesis of this compound Derivatives: A Representative Protocol

The synthesis of derivatives from the parent scaffold typically involves the reaction of the carbaldehyde group at the C3 position. A common approach is the formation of Schiff bases or hydrazones, which have shown significant anticancer activity.[6] The following is a general protocol for the synthesis of a thiosemicarbazone derivative, a class of compounds known for their biological activities.

Protocol 2.1: Synthesis of an Indole-3-carbaldehyde Thiosemicarbazone Derivative

This protocol describes a two-step synthesis starting from indole.

Step 1: Synthesis of this compound

  • To a solution of indole-3-carbaldehyde in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 1-(bromomethyl)-2-chlorobenzene (2-chlorobenzyl bromide) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.[7]

Step 2: Synthesis of the Thiosemicarbazone Derivative

  • Dissolve this compound in a suitable solvent like ethanol.

  • Add an equimolar amount of thiosemicarbazide to the solution.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired thiosemicarbazone derivative.

Synthesis Workflow Diagram

G Synthesis Workflow indole Indole-3-carbaldehyde parent_compound 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde indole->parent_compound N-alkylation na_dmf NaH in DMF benzyl_bromide 2-chlorobenzyl bromide derivative Thiosemicarbazone Derivative parent_compound->derivative Condensation thiosemicarbazide Thiosemicarbazide

Caption: General synthesis workflow for derivatives.

In Vitro Anticancer Evaluation: Standard Protocols

A critical first step in evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against a panel of cancer cell lines.[8][9] This is often followed by more detailed mechanistic studies to understand how the compounds exert their effects.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol 3.1.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[8][9]

  • Incubation: Incubate the plates for a desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[9]

Data Presentation: Cytotoxicity

The IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for cytotoxicity.[8][9]

Table 1: Representative Cytotoxicity Data (Hypothetical IC50 Values in µM)

Compound IDDerivative ClassMCF-7 (Breast)A549 (Lung)HepG2 (Liver)
CBIC-T Thiosemicarbazone13.215.811.5
CBIC-S Schiff Base18.522.116.9
Doxorubicin Standard Drug0.81.20.9

Note: These are hypothetical values for illustrative purposes, inspired by reported activities of similar indole derivatives.[11]

Apoptosis Detection: Annexin V-FITC/PI Staining

Apoptosis is a key mechanism of action for many anticancer drugs.[12] The Annexin V-FITC/PI assay is a common method to detect and quantify apoptosis by flow cytometry.[13][14]

Protocol 3.2.1: Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (live, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[14]

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer compounds exert their effects by causing cell cycle arrest.[5] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[15][16]

Protocol 3.3.1: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[17]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[15][17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][16]

In Vitro Evaluation Workflow

G In Vitro Anticancer Evaluation Workflow start Synthesized Derivative cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Treat at IC50 cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle Treat at IC50 mechanistic Further Mechanistic Studies (e.g., Western Blot for protein expression) apoptosis->mechanistic cell_cycle->mechanistic

Caption: A typical workflow for evaluating anticancer compounds.

Potential Mechanisms of Action and Signaling Pathways

Indole derivatives can exert their anticancer effects through various mechanisms.[2] While the specific targets of this compound derivatives need to be elucidated, related compounds have been shown to:

  • Inhibit Tubulin Polymerization: Some indole derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to G2/M cell cycle arrest and apoptosis.[6]

  • Induce Apoptosis via Caspase Activation: Many anticancer agents trigger the intrinsic or extrinsic apoptotic pathways, culminating in the activation of executioner caspases like caspase-3.[12][18]

  • Modulate Kinase Signaling: Indole compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[2]

Hypothetical Signaling Pathway

G Hypothetical Apoptosis Induction Pathway compound Indole Derivative target Molecular Target (e.g., Tubulin, Kinase) compound->target stress Cellular Stress target->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism involving the intrinsic apoptosis pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization at the C3 position allow for the creation of extensive chemical libraries for screening. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these derivatives, from initial cytotoxicity screening to more in-depth mechanistic studies of apoptosis and cell cycle effects.

Future research should focus on synthesizing a broader range of derivatives and evaluating them against a diverse panel of cancer cell lines, including drug-resistant models. Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds will be crucial for their further development as targeted cancer therapeutics.

References

Application Notes & Protocols: Antimicrobial Susceptibility Testing of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antimicrobial effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing for the novel compound, 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde . Detailed, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are presented, alongside the Kirby-Bauer disk diffusion method for preliminary screening. The methodologies are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[2][3][4]

Introduction: The Rationale for Antimicrobial Screening of Indole Derivatives

The indole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1][5] Its structural versatility allows for modifications that can significantly modulate its biological activity.[6] Derivatives of indole-3-carbaldehyde, in particular, have been investigated for their therapeutic potential, demonstrating antibacterial, antifungal, and antiviral properties.[7][8] The core structure mimics peptide linkages and can interact with various microbial enzymes, presenting opportunities for the development of novel drugs with unique mechanisms of action.[1]

The compound of interest, This compound , is a synthetic derivative designed to explore the structure-activity relationship of N-substituted indole-3-carbaldehydes. The introduction of a 2-chlorobenzyl group at the N-1 position may enhance its lipophilicity and potentially its ability to penetrate microbial cell membranes, a common challenge in antimicrobial drug development.[9] Therefore, a systematic evaluation of its antimicrobial properties is a critical step in its preclinical assessment.

This guide will detail the essential in vitro assays required to characterize the antimicrobial profile of this compound.

Preliminary Screening: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a qualitative method used to rapidly assess the antimicrobial activity of a compound.[10][11] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a test microorganism.[12] The resulting zone of inhibition provides a visual indication of the compound's ability to halt microbial growth.

Principle

An antimicrobial-impregnated paper disk is placed on an agar plate that has been uniformly inoculated with a specific bacterium.[11] The compound diffuses outwards, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk.[12] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Protocol: Disk Diffusion
  • Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[10]

  • Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µ g/disk ). Aseptically place the disks on the inoculated MHA plate using sterile forceps. Ensure firm contact with the agar.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours in an ambient atmosphere.

  • Result Interpretation: Measure the diameter of the zones of complete inhibition in millimeters (mm).

Workflow Diagram: Kirby-Bauer Disk Diffusion

KirbyBauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_plate Inoculate MHA Plate (Lawn Culture) prep_inoculum->prep_plate apply_disk Apply Compound-Impregnated Disk prep_plate->apply_disk incubate Incubate at 35°C for 18-24h apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[13] This quantitative method is crucial for understanding a compound's potency.

Principle

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[14] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity (growth). The lowest concentration without visible growth is recorded as the MIC.

Protocol: Broth Microdilution
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that some indole derivatives may have limited solubility, which must be considered.[9]

  • Serial Dilutions: Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate. Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 is the sterility control (no bacteria).[13]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Determining Bactericidal Activity: The Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14][15] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle

The MBC test is a follow-up to the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a growth-supporting agar medium. After incubation, the number of surviving colonies is counted to determine the percentage of bacteria killed at each concentration.[16]

Protocol: MBC Determination
  • Subculturing: Following MIC determination, select the well corresponding to the MIC and at least two wells with higher concentrations.

  • Plating: From each selected well, plate a 100 µL aliquot onto a sterile MHA plate. Spread the aliquot evenly across the surface.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14]

Workflow Diagram: MIC to MBC Determination

MIC_MBC_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay serial_dilute Prepare Serial Dilutions of Compound inoculate_wells Inoculate Wells with Standardized Bacteria serial_dilute->inoculate_wells incubate_mic Incubate at 35°C for 18-24h inoculate_wells->incubate_mic read_mic Read MIC (Lowest Concentration with No Growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and Higher) onto MHA Plates read_mic->subculture Proceed with clear wells incubate_mbc Incubate Plates at 35°C for 18-24h subculture->incubate_mbc count_cfu Count Viable Colonies (CFU) incubate_mbc->count_cfu determine_mbc Determine MBC (≥99.9% Killing) count_cfu->determine_mbc

Caption: Integrated workflow from MIC to MBC determination.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be recorded systematically. The ratio of MBC to MIC is often calculated to characterize the nature of the antimicrobial activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]

Representative Data Table

The following table presents hypothetical data for this compound against common bacterial pathogens. Note: These values are for illustrative purposes and must be determined experimentally.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Escherichia coli2592216644Bactericidal
Pseudomonas aeruginosa2785332>128>4Bacteriostatic
Bacillus subtilis6633482Bactericidal

Quality Control

Adherence to quality control (QC) protocols is essential for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing.

  • Reference Strains: Standard QC strains, such as E. coli ATCC 25922 and S. aureus ATCC 29213, should be tested in parallel with the experimental compound.[17]

  • Growth and Sterility Controls: The inclusion of growth (no compound) and sterility (no inoculum) controls in each assay is mandatory to validate the experiment.

  • Standard Compliance: All procedures, media, and incubation conditions should comply with the latest guidelines from CLSI (e.g., M07, M100) or EUCAST.[4][18][19]

Conclusion

The protocols outlined in this document provide a robust framework for the initial antimicrobial characterization of this compound. By systematically determining the MIC and MBC against a panel of relevant microorganisms, researchers can effectively evaluate its potential as a novel antimicrobial agent. Rigorous adherence to standardized methodologies and quality control measures will ensure the generation of high-quality, reliable data crucial for advancing drug discovery programs.

References

Protocol for N-Alkylation of Indole-3-Carboxaldehyde: A Detailed Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract: This guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of indole-3-carboxaldehyde, a critical transformation for synthesizing valuable intermediates in drug discovery and materials science. We delve into the core chemical principles, compare common synthetic strategies, and offer step-by-step procedures grounded in established literature. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven methodologies.

Introduction: The Significance of N-Alkylated Indole-3-Carboxaldehydes

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Functionalization of the indole ring is a key strategy for modulating biological activity. While C3-alkylation is more common due to the inherent nucleophilicity of that position, N-alkylation of the indole nitrogen offers a distinct vector for structural diversification.[1][2]

Indole-3-carboxaldehyde, in particular, serves as a versatile starting material. The introduction of an alkyl group at the N-1 position yields N-alkylated indole-3-carboxaldehydes, which are pivotal precursors for a wide range of more complex molecules, including potential anti-cancer agents and urease inhibitors.[3][4] The primary challenge in this synthesis lies in the relatively low nucleophilicity of the indole nitrogen.[1] This guide outlines robust methods to overcome this hurdle and achieve efficient and selective N-alkylation.

Core Principles: Understanding the Indole N-H Bond

Successful N-alkylation hinges on understanding the reactivity of the indole nitrogen. The N-H proton of an indole has a pKa of approximately 16-17, making it weakly acidic, comparable to an alcohol.[3] The presence of the electron-withdrawing carboxaldehyde group at the C3 position increases the acidity of the N-H proton, facilitating its removal by a suitable base.

The general mechanism involves two key steps:

  • Deprotonation: A base abstracts the acidic proton from the indole nitrogen to form a resonance-stabilized indolate anion. This anion is a significantly stronger nucleophile than the parent indole.

  • Nucleophilic Attack: The indolate anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide) in a classical SN2 reaction to form the N-alkylated product.[3]

Caption: General mechanism for N-alkylation of indole-3-carboxaldehyde.

Experimental Methodologies & Protocols

Several methods are commonly employed for the N-alkylation of indole-3-carboxaldehyde. The choice of method depends on the scale of the reaction, the nature of the alkylating agent, and the desired reaction conditions (e.g., harsh vs. mild).

Method 1: Classical Alkylation with a Strong Base

This is the most direct and widely used method, employing a strong, non-nucleophilic base to ensure complete deprotonation of the indole. Sodium hydride (NaH) is the base of choice for this purpose.

Principle: NaH, an irreversible base, deprotonates the indole to form the sodium indolate salt and hydrogen gas. The resulting highly nucleophilic anion readily reacts with an alkyl halide.

Protocol:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add indole-3-carboxaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.

    • Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the indolate anion.[5]

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. The solution may change color, indicating anion formation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up & Purification: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Phase-Transfer Catalysis (PTC)

PTC offers a milder and operationally simpler alternative, avoiding the need for strictly anhydrous conditions and pyrophoric reagents like NaH.

Principle: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate, Bu₄N⁺HSO₄⁻), transports the indolate anion, formed in a concentrated aqueous base phase (e.g., 50% NaOH), into an organic phase containing the alkyl halide.[6] This allows the reaction to occur at the interface or in the organic phase.

PTC_Workflow cluster_aqueous Aqueous Phase (50% NaOH) cluster_organic Organic Phase (e.g., Toluene) Indole_aq Indole-CHO + NaOH Anion_aq Indolate⁻ Na⁺ Indole_aq->Anion_aq Deprotonation IonPair_org [Indolate⁻ Q⁺] Ion Pair Anion_aq->IonPair_org Phase Transfer AlkylHalide_org Alkyl Halide (R-X) Product_org N-Alkyl-Indole-CHO Catalyst_Q Catalyst (Q⁺X⁻) e.g., Bu₄N⁺HSO₄⁻ Product_org->Catalyst_Q Catalyst Regeneration IonPair_org->Product_org Alkylation

Caption: Workflow for Phase-Transfer Catalyzed N-Alkylation.

Protocol:

  • Setup: In a round-bottom flask, combine indole-3-carboxaldehyde (1.0 eq), the alkylating agent (1.2-1.5 eq), and the phase-transfer catalyst (e.g., Bu₄N⁺HSO₄⁻, 0.1 eq) in an organic solvent such as toluene or benzene.[6]

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH) to the flask. The volume is often equal to that of the organic solvent.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with water and separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Method 3: The Mitsunobu Reaction

This method is ideal for alkylating the indole with primary or secondary alcohols, which cannot be used directly in SN2 reactions.

Principle: The Mitsunobu reaction couples an alcohol with a weakly acidic nucleophile (like indole) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or the safer diisopropyl azodicarboxylate, DIAD).[7][8] The alcohol is activated in situ, followed by an SN2 displacement by the indole nitrogen.

Protocol:

  • Preparation: To a solution of indole-3-carboxaldehyde (1.0 eq), the desired alcohol (1.1-1.3 eq), and triphenylphosphine (PPh₃, 1.3 eq) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM), cool the mixture to 0 °C under an inert atmosphere.

  • Reagent Addition: Add the azodicarboxylate (DEAD or DIAD, 1.3 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

    • Expertise Note: The order of addition is critical. Pre-mixing the nucleophile, alcohol, and phosphine before adding the azodicarboxylate is standard practice to avoid unwanted side reactions.[9]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring & Work-up: Monitor by TLC. Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purification: The purification can be challenging due to the formation of triphenylphosphine oxide and the reduced hydrazine byproduct. Column chromatography is almost always required to isolate the pure N-alkylated product.

Data Summary & Comparison

Method Base / Key Reagents Solvent Temperature Advantages Disadvantages
Classical SN2 NaH, K₂CO₃, or other strong bases[4][5]Anhydrous DMF, THF0 °C to RTHigh yields, widely applicable for alkyl halidesRequires strictly anhydrous conditions, uses hazardous reagents (NaH), can be strongly exothermic
Phase-Transfer Catalysis (PTC) 50% aq. NaOH, K₂CO₃; Quaternary Ammonium Salt[6]Toluene, Benzene, CH₂Cl₂RT to 60 °COperationally simple, mild conditions, no need for anhydrous solventsRequires vigorous stirring, may be slower, catalyst can complicate purification
Mitsunobu Reaction PPh₃, DEAD/DIAD[7][8]Anhydrous THF, DCM0 °C to RTExcellent for alkylating with alcohols, stereochemical inversion at the alcohol carbonStoichiometric byproducts complicate purification, requires anhydrous conditions

References

Application Notes & Protocols: 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and professionals in material science and drug development on the potential applications of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde. This document outlines the synthesis, and a significant potential application in the field of corrosion inhibition, supported by methodologies and mechanistic insights derived from studies on analogous indole derivatives.

Introduction to this compound

This compound is a derivative of indole-3-carbaldehyde, a versatile heterocyclic compound. The indole scaffold is a prominent feature in numerous natural products and synthetic compounds with significant biological activity.[1][2] In the realm of material science, the functionalization of the indole nucleus, particularly at the N-1 and C-3 positions, allows for the tuning of its electronic and chemical properties. The introduction of a 2-chlorobenzyl group at the N-1 position enhances the molecule's steric bulk and electronic characteristics, which can be advantageous in various material science applications. While direct applications of this specific molecule are not extensively documented, its structural similarity to other N-substituted indole-3-carbaldehyde derivatives suggests strong potential as a corrosion inhibitor for metals and alloys.

Synthesis of this compound

The synthesis of N-substituted indole-3-carbaldehydes is typically achieved through the N-alkylation of indole-3-carbaldehyde. A general and effective method involves the reaction of indole-3-carbaldehyde with an appropriate alkyl halide in the presence of a base.

Protocol 2.1: Synthesis via N-Alkylation

This protocol describes a general procedure for the synthesis of this compound, adapted from established methods for N-alkylation of indoles.

Materials:

  • Indole-3-carbaldehyde

  • 2-chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chlorobenzyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature or gently heat to 50-60 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram 2.1: Synthesis Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process indole Indole-3-carbaldehyde reaction N-Alkylation indole->reaction benzyl_chloride 2-chlorobenzyl chloride benzyl_chloride->reaction base K₂CO₃ or NaH base->reaction solvent Anhydrous DMF solvent->reaction temp Room Temp to 60°C temp->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General synthesis workflow for this compound.

Application in Corrosion Inhibition

Indole and its derivatives have been recognized as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments.[3][4][5] The inhibitory action is attributed to the adsorption of the indole molecules onto the metal surface, forming a protective barrier that impedes the corrosion process.[3][4] The presence of heteroatoms (nitrogen in the indole ring and oxygen in the aldehyde group) and the aromatic system allows for strong adsorption onto the metal surface. The 2-chlorobenzyl group can further enhance this effect through increased surface coverage.

Mechanism of Action: The corrosion inhibition mechanism of indole derivatives involves the following:

  • Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption can be physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the heteroatoms and the metal).

  • Surface Coverage: The adsorbed molecules form a protective film that isolates the metal from the corrosive medium.

  • Blocking of Active Sites: The inhibitor molecules block the anodic and cathodic sites on the metal surface, thereby inhibiting both the metal dissolution and hydrogen evolution reactions.

Diagram 3.1: Corrosion Inhibition Mechanism

cluster_solution Corrosive Medium (e.g., HCl) cluster_metal Metal Surface (e.g., Mild Steel) H_plus H⁺ ions Cl_minus Cl⁻ ions Anodic_site Anodic Site (Fe → Fe²⁺ + 2e⁻) Cathodic_site Cathodic Site (2H⁺ + 2e⁻ → H₂) Inhibitor This compound Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Adsorption->Anodic_site blocks Adsorption->Cathodic_site blocks Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->H_plus isolates from Protective_Film->Cl_minus isolates from

Caption: Schematic of corrosion inhibition by adsorption of indole derivatives.

Experimental Protocols for Corrosion Inhibition Studies

The following protocols are standard methods to evaluate the performance of this compound as a corrosion inhibitor.

Protocol 4.1: Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • This compound (inhibitor) at various concentrations

  • Acetone

  • Deionized water

  • Analytical balance

Procedure:

  • Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with deionized water, and drying.

  • Weigh the coupons accurately.

  • Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them to remove corrosion products, wash with deionized water and acetone, dry, and reweigh.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following equations:

    • CR = (W₁ - W₂) / (A * t)

    • %IE = [(CR₀ - CRᵢ) / CR₀] * 100 where W₁ and W₂ are the weights before and after immersion, A is the surface area, t is the immersion time, CR₀ is the corrosion rate without inhibitor, and CRᵢ is the corrosion rate with inhibitor.

Protocol 4.2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal-solution interface.

Materials:

  • Three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode)

  • Potentiostat/Galvanostat with EIS capability

  • Corrosive medium with and without the inhibitor

Procedure:

  • Assemble the three-electrode cell with the mild steel working electrode immersed in the test solution.

  • Allow the system to stabilize for about 30 minutes to reach a steady open circuit potential (OCP).

  • Perform the EIS measurement by applying a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Analyze the resulting Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot.

  • Calculate the inhibition efficiency using:

    • %IE = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Protocol 4.3: Potentiodynamic Polarization (PDP)

PDP studies provide information on both the anodic and cathodic corrosion reactions.

Materials:

  • Same as for EIS.

Procedure:

  • After reaching a stable OCP, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus potential (Tafel plot).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel segments.

  • Calculate the inhibition efficiency using:

    • %IE = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100 where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

Data Presentation

The following table summarizes typical data obtained from corrosion inhibition studies of indole derivatives, which can be expected for this compound.

Table 5.1: Corrosion Inhibition Performance Data for Indole Derivatives in Acidic Media

Inhibitor Concentration (ppm)Inhibition Efficiency (%) from Weight LossInhibition Efficiency (%) from EISInhibition Efficiency (%) from PDP
1065.268.566.8
5078.981.280.1
10085.488.787.5
20092.194.393.6

Note: The data presented are representative values based on studies of similar indole derivatives and serve as an example.[3][4]

Conclusion

This compound holds significant promise as a corrosion inhibitor in material science. The synthetic route is straightforward, and its molecular structure is well-suited for effective adsorption on metal surfaces. The provided protocols offer a comprehensive framework for evaluating its performance and understanding its mechanism of action. Further research into this specific compound and its derivatives is warranted to explore its full potential in this and other material science applications.

References

Application Notes & Protocols: 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde as a Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] this compound emerges as a particularly valuable starting material. The molecule is strategically functionalized with three key features:

  • The Indole Core: A privileged scaffold for biological interaction.

  • The N-1 Substituted 2-Chlorobenzyl Group: This bulky, lipophilic group can modulate pharmacokinetic properties and introduce specific steric interactions within biological targets.

  • The C-3 Aldehyde: A versatile chemical handle that readily participates in a multitude of C-C and C-N bond-forming reactions, serving as an electrophilic gateway for the construction of diverse heterocyclic systems.[4]

This guide provides an in-depth exploration of the synthetic utility of this aldehyde, presenting detailed, field-proven protocols for the synthesis of high-value heterocyclic compounds. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible results.

Application I: Synthesis of Symmetrical Bis(indolyl)methanes (BIMs)

Bis(indolyl)methanes are a prominent class of compounds synthesized from indole aldehydes. They are renowned for their significant biological activities, including potent antibacterial, antifungal, and anticancer effects.[3][5] The synthesis involves an acid-catalyzed electrophilic substitution of indole onto the aldehyde precursor.

Mechanistic Rationale

The core of this transformation is the acid-catalyzed activation of the aldehyde's carbonyl group. This activation enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by the electron-rich C-3 position of an indole molecule. The resulting intermediate alcohol is unstable under acidic conditions and readily eliminates water to form a highly reactive azafulvenium ion. This cation is then rapidly intercepted by a second indole molecule to furnish the final bis(indolyl)methane product.[3][5]

G A 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde B Activated Carbonyl (Protonated Aldehyde) A->B Activation Cat H+ (Catalyst) Cat->A C Intermediate Alcohol B->C Nucleophilic Attack Indole1 Indole (1 eq.) Indole1->B D Azafulvenium Cation (Reactive Intermediate) C->D Dehydration H2O H₂O C->H2O E Final Product: Bis(indolyl)methane D->E Nucleophilic Attack Indole2 Indole (1 eq.) Indole2->D E->Cat Catalyst Regeneration

Caption: Mechanism of Acid-Catalyzed BIM Synthesis.

Protocol 1: Green Synthesis of 3,3'-((1-(2-chlorobenzyl)-1H-indol-3-yl)methylene)bis(1H-indole)

This protocol utilizes salicylic acid, an inexpensive and environmentally benign organocatalyst, under solvent-free conditions, which simplifies purification and minimizes waste.[3]

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound90815-00-2269.731.0270 mg
Indole120-72-9117.152.0234 mg
Salicylic Acid69-72-7138.120.1521 mg
Ethyl Acetate141-78-6--As needed
n-Hexane110-54-3--As needed

Step-by-Step Methodology

  • Reaction Setup: In a 25 mL round-bottom flask, combine this compound (270 mg, 1.0 mmol), indole (234 mg, 2.0 mmol), and salicylic acid (21 mg, 0.15 mmol).

  • Reaction Execution: Place a magnetic stir bar in the flask and stir the solvent-free mixture vigorously at room temperature (25°C).

    • Expert Insight: The physical grinding action of the stir bar in the solvent-free mixture is crucial for ensuring adequate contact between reactants and the catalyst, thereby promoting the reaction.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (4:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, add 10 mL of ethyl acetate to the flask to dissolve the product mixture. Transfer the solution to a separatory funnel and wash with 10 mL of a saturated sodium bicarbonate solution to remove the salicylic acid catalyst. Wash again with 10 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from an ethanol/water mixture to yield the pure product.

Comparative Data on BIM Synthesis

The choice of catalyst significantly impacts reaction efficiency. Below is a summary of results from various methods found in the literature for analogous reactions.

CatalystConditionsTimeYield (%)Reference
Salicylic AcidSolvent-free, Room Temp.2-7 h85-95[3]
α-ChymotrypsinH₂O/EtOH, 50°C24 h68-95[6]
PEG-OPOCl₂Solvent-free, Room Temp.3-10 min~95[2]
No Catalyst (Conventional)Solvent-free, Heat1-2 h~54[2]

Application II: Synthesis of Indole-Containing Pyrimidine Scaffolds

Indole-pyrimidine hybrids are of significant interest in drug discovery due to their antiproliferative and anticancer activities.[7] A reliable route to these molecules involves a two-step sequence: an initial Claisen-Schmidt condensation to form an indolyl chalcone, followed by a cyclocondensation reaction with a binucleophile like guanidine.

Caption: Two-step workflow for Indole-Pyrimidine synthesis.

Protocol 2.1: Synthesis of (E)-1-(1-(2-chlorobenzyl)-1H-indol-3-yl)-3-phenylprop-2-en-1-one (Indolyl Chalcone)

This protocol details the base-catalyzed condensation to form the chalcone intermediate.

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound90815-00-2269.731.0270 mg
Acetophenone98-86-2120.151.0120 mg
Sodium Hydroxide (NaOH)1310-73-240.002.080 mg
Ethanol64-17-5--15 mL

Step-by-Step Methodology

  • Reagent Preparation: Dissolve this compound (270 mg, 1.0 mmol) and acetophenone (120 mg, 1.0 mmol) in 10 mL of ethanol in a 50 mL flask.

  • Reaction Initiation: In a separate beaker, dissolve sodium hydroxide (80 mg, 2.0 mmol) in 5 mL of water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution of the aldehyde and ketone at room temperature.

  • Reaction Execution: Continue stirring at room temperature for 4-6 hours. A yellow precipitate will typically form.

    • Expert Insight: Maintaining a low temperature during the addition of the base minimizes side reactions. The formation of the precipitate drives the reaction to completion.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the solid product in a vacuum oven. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Protocol 2.2: Synthesis of 4-(1-(2-chlorobenzyl)-1H-indol-3-yl)-6-phenylpyrimidin-2-amine

This protocol describes the cyclization of the chalcone with guanidine to form the target pyrimidine.[7]

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Mass/Volume
Indolyl Chalcone (from Protocol 2.1)-371.861.0372 mg
Guanidine Carbonate593-85-1180.162.0360 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.0276 mg
Ethanol64-17-5--20 mL

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask, add the indolyl chalcone (372 mg, 1.0 mmol), guanidine carbonate (360 mg, 2.0 mmol), and potassium carbonate (276 mg, 2.0 mmol) in 20 mL of ethanol.

    • Causality: Potassium carbonate is added as a base to liberate free guanidine from its carbonate salt, which is the active nucleophile in the cyclization reaction.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add 20 mL of water to the residue and stir.

  • Isolation and Purification: Collect the resulting solid by vacuum filtration, wash with water, and dry. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure aminopyrimidine derivative.

Application III: Synthesis of Indole-Thiazole Derivatives via Thiosemicarbazone Intermediates

Thiazole and 1,2,4-triazole moieties are frequently found in compounds with potent antimicrobial and antifungal activities.[8][9][10][11] A common and effective synthetic route proceeds through a thiosemicarbazone intermediate, which can be readily cyclized.

Caption: Workflow for Indole-Thiazole synthesis.

Protocol 3.1: Synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound90815-00-2269.731.0270 mg
Thiosemicarbazide79-19-691.131.1100 mg
Glacial Acetic Acid64-19-7--2-3 drops
Ethanol64-17-5--15 mL

Step-by-Step Methodology

  • Reaction Setup: Dissolve this compound (270 mg, 1.0 mmol) in 15 mL of warm ethanol in a 50 mL flask.

  • Reagent Addition: Add thiosemicarbazide (100 mg, 1.1 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reaction Execution: Reflux the mixture for 2-3 hours. The product will often precipitate from the solution upon cooling.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the thiosemicarbazone intermediate.

Protocol 3.2: Synthesis of an Indolyl-Substituted Thiazole

This protocol uses the Hantzsch thiazole synthesis to cyclize the intermediate.[9]

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Mass/Volume
Indolyl Thiosemicarbazone (from Protocol 3.1)-342.851.0343 mg
2-Bromo-1-phenylethan-1-one (Phenacyl bromide)70-11-1199.051.0199 mg
Ethanol64-17-5--20 mL

Step-by-Step Methodology

  • Reaction Setup: Suspend the indolyl thiosemicarbazone (343 mg, 1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add phenacyl bromide (199 mg, 1.0 mmol) to the suspension.

  • Reaction Execution: Reflux the mixture for 6-8 hours. The initial suspension should become a clear solution before a new precipitate may form.

    • Trustworthiness: This reaction is highly reliable. The initial nucleophilic attack of the sulfur atom on the α-haloketone is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

  • Isolation: Cool the reaction mixture. If a solid has formed, collect it by filtration. If not, concentrate the solution under reduced pressure and add cold water to precipitate the product.

  • Purification: Wash the crude product with water and then a small amount of cold ethanol. Recrystallize from a suitable solvent like ethanol or an ethanol/DMF mixture to obtain the pure thiazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (CAS No: 90815-00-2). The content is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification process.

Section 1: Initial Assessment & Purification Strategy

This section addresses the preliminary steps crucial for designing an effective purification workflow. A proper initial assessment can save significant time and resources.

Frequently Asked Questions (FAQs)

Q1: I have just completed the synthesis of this compound. What is the very first step I should take before attempting purification?

Before any purification attempt, you must first assess the crude product's composition and purity. This is a critical diagnostic step.

  • Thin-Layer Chromatography (TLC): Run a TLC of your crude material against the starting materials (indole-3-carbaldehyde and 2-chlorobenzyl chloride/bromide). This will give you a qualitative idea of whether the reaction went to completion and the number of major impurities present. The polarity of your target compound will be different from the starting indole, which has a free N-H group.

  • Proton NMR (¹H NMR): Take a quick ¹H NMR spectrum of the crude product. This is the most informative technique. Look for the characteristic aldehyde proton singlet (typically δ 9-10 ppm) and the benzyl CH₂ singlet (typically δ 5-6 ppm). The disappearance of the indole N-H proton (often a broad singlet >10 ppm in the starting material) is a key indicator of successful N-alkylation.[1][2] The integration of key peaks can provide a rough estimate of purity.

Q2: What are the most probable impurities I should be trying to remove?

Understanding potential impurities is key to selecting the right purification method. Common impurities include:

  • Unreacted Starting Materials: Indole-3-carbaldehyde and the 2-chlorobenzyl halide.

  • Solvent Residues: Residual high-boiling solvents from the reaction (e.g., DMF, DMSO).

  • Side-Products: Depending on the reaction conditions (base, solvent), side-products from over-alkylation or degradation can occur. For instance, the base used (e.g., NaH, K₂CO₃) can sometimes react with the solvent or product if conditions are too harsh.

Q3: How do I choose the best purification method for my scale and purity requirements?

The choice of method depends on the nature of the impurities, the quantity of material, and the desired final purity. The following decision workflow provides a general guideline.

Purification_Strategy start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oily) impurity_polarity Are impurities significantly different in polarity? high_purity High Purity Required? (>99%) prep_hplc Use Preparative HPLC high_purity->prep_hplc No, need higher end_point Pure Compound high_purity->end_point Yes recrystallize->high_purity Success recrystallize->column Fails / Purity <98% column->high_purity Success prep_hplc->end_point

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a large scale, provided a suitable solvent can be found.

Physicochemical Properties (Reference & Estimated)

Understanding the compound's properties is essential for solvent selection. While specific experimental data for the 2-chloro isomer is scarce, we can infer properties from its parent compound and the 3-chloro isomer.

PropertyValue (Analogous Compounds)Source/Comment
Molecular Formula C₁₆H₁₂ClNO[3] For this compound.
Molecular Weight 269.73 g/mol [3] For this compound.
Melting Point 193-198 °C (Indole-3-carbaldehyde) The benzyl group will lower this significantly. Expect a much lower m.p.
Boiling Point 465.5 °C at 760 mmHg (3-chloro isomer)[4] Provides a rough estimate of thermal stability.
Solubility Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, low solubility in water and non-polar solvents like hexane.[5][6] Based on Indole-3-carbaldehyde. The benzyl group increases lipophilicity.
Troubleshooting Guide

Q1: I can't find a single solvent that works for recrystallization. The compound is too soluble in everything except hexane, where it doesn't dissolve at all. What should I do?

This is a classic scenario that calls for a two-solvent (or mixed-solvent) system .

  • Causality: You need a solvent pair where one solvent ("solvent A") fully dissolves your compound at high temperatures, and the other ("anti-solvent" or "solvent B") is miscible with solvent A but does not dissolve your compound at any temperature.

  • Protocol:

    • Dissolve your crude product in the minimum amount of the hot "good" solvent (e.g., ethyl acetate, acetone, or isopropanol).

    • While the solution is still hot, add the "bad" solvent (e.g., hexane, heptane) dropwise until you see persistent cloudiness (the saturation point).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is clear.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

Q2: My product "oiled out" of the solution instead of forming crystals. How can I fix this?

Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated too quickly.

  • Troubleshooting Steps:

    • Re-heat the solution: Add more of the "good" solvent until the oil redissolves completely.

    • Slow Down Cooling: This is the most critical factor. Insulate the flask to ensure very slow cooling. Do not place it directly in an ice bath from a hot state.

    • Lower the Saturation Point: Use a slightly larger volume of solvent so that crystallization begins at a lower temperature.

    • Scratch/Seed: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If you have a pure crystal, add a tiny speck (a "seed crystal") to initiate crystallization.

Recrystallization_Troubleshooting start Dissolve Crude in Hot Solvent cool Cool Solution start->cool result Observe Outcome cool->result oiled_out Product Oiled Out result->oiled_out Oil no_xtals No Crystals Form result->no_xtals Clear Solution good_xtals Crystals Formed result->good_xtals Solid action1 1. Re-heat & Add More Solvent 2. Cool SLOWLY 3. Scratch/Seed oiled_out->action1 action2 1. Reduce Solvent Volume (Evaporate) 2. Add Anti-Solvent 3. Scratch/Seed no_xtals->action2 action1->cool action2->cool

Caption: Troubleshooting flowchart for common recrystallization issues.

Section 3: Mastering Column Chromatography

For oils or solid mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.[7]

Step-by-Step Protocol: Flash Column Chromatography
  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product a Retention Factor (Rf) of 0.25-0.35 . Impurities should ideally be well-separated (e.g., Rf < 0.1 or > 0.5).

    • Expert Tip: The benzyl group makes this molecule more non-polar than indole-3-carbaldehyde. Start with a low polarity eluent like 5-10% Ethyl Acetate in Hexane and gradually increase polarity.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Create a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles or cracks form.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (2-3x the weight of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of your eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

  • Elution and Fraction Collection:

    • Begin running the solvent through the column. Collect fractions in test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Guide

Q1: My compound is streaking down the TLC plate and the column, leading to poor separation. What's causing this?

Streaking is usually caused by sample overloading or improper solvent conditions.

  • Causality & Solution:

    • Overloading: You are putting too much sample on the TLC plate or column. Use a more dilute solution for spotting on TLC. For the column, ensure your sample is <2% of the silica gel weight.

    • Compound is Too Polar for Solvent: If the compound interacts too strongly with the silica, it will streak. Add a small amount (0.5-1%) of a polar modifier like triethylamine (if the compound is basic) or acetic acid (if acidic) to your eluent. For this neutral aldehyde, this is less likely to be the issue unless acidic impurities are present.

    • Incomplete Dissolution: The sample may not be fully soluble in the eluent, causing it to smear as it moves. Ensure your chosen eluent can dissolve the compound.

Q2: Two spots are very close together on the TLC (ΔRf < 0.1) and are co-eluting from my column. How can I improve the separation?

Improving resolution requires optimizing the chromatography conditions.

  • Strategies:

    • Decrease Eluent Polarity: A less polar mobile phase will cause all compounds to move slower, often exaggerating the differences in their polarity and improving separation.

    • Use a Different Solvent System: Switch to a different solvent system with different selectivity, for example, Dichloromethane:Methanol or Toluene:Acetone.

    • Increase Column Length: A longer column provides more theoretical plates for separation to occur.

    • Finer Silica Gel: Using a smaller particle size silica gel (if available) can increase resolution but will require higher pressure.

Section 4: High-Purity Applications with Preparative HPLC

When the highest purity (>99.5%) is required, or when impurities are structurally very similar to the product, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate solution. Methods for similar indole aldehydes often use reverse-phase (RP) HPLC.[8][9][10]

Q1: When is the extra effort of preparative HPLC justified?

  • For preparing analytical standards or reference materials.

  • For final purification steps in pharmaceutical development.[11]

  • When all other methods have failed to separate a critical, closely-related impurity.

  • For small-scale purification where material loss on a large column is a concern.

Q2: What is a good starting point for developing a preparative HPLC method for this compound?

Based on methods for similar structures, a reverse-phase method is a logical starting point.[8][10]

  • Column: A C18 column is the standard choice for reverse-phase chromatography.[12]

  • Mobile Phase: A gradient of Acetonitrile (MeCN) and Water is common.

    • Mobile Phase A: Water + 0.1% Formic Acid (for good peak shape and MS compatibility)[8][10]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Initial Protocol:

    • Dissolve a small amount of your sample in DMSO or MeCN.[6]

    • Run an analytical scale scout gradient (e.g., 5% to 95% MeCN over 20 minutes) to determine the retention time of your product.

    • Optimize the gradient around the elution time of your product to maximize separation from nearby impurities.

    • Scale up the optimized method to a larger preparative column.

References

Common side reactions in the synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles to empower researchers in optimizing their reaction outcomes.

Overview of Synthetic Strategy

The most common and convergent approach for synthesizing this compound involves the direct N-alkylation of commercially available 1H-indole-3-carbaldehyde. This method is generally preferred over the alternative route (N-alkylation of indole followed by C3-formylation) as it avoids potential regioselectivity issues during the formylation step.

This guide will primarily focus on troubleshooting the direct N-alkylation pathway.

Troubleshooting Guide & FAQs

Section 1: N-Alkylation of 1H-indole-3-carbaldehyde

The core of the synthesis is the deprotonation of the indole nitrogen followed by nucleophilic attack on 2-chlorobenzyl chloride. While straightforward in principle, several factors can influence the reaction's success.

dot

cluster_main Primary Reaction Pathway Indole-3-carbaldehyde Indole-3-carbaldehyde Indolide_Anion Indolide Anion Indole-3-carbaldehyde->Indolide_Anion + Base (e.g., NaH) - H2 Target_Product 1-(2-chlorobenzyl)-1H-indole -3-carbaldehyde Indolide_Anion->Target_Product + 2-Chlorobenzyl Chloride - Cl- Alkylating_Agent 2-Chlorobenzyl Chloride

Caption: N-alkylation of 1H-indole-3-carbaldehyde.

Q1: My N-alkylation reaction shows low conversion, with a significant amount of starting material remaining. What are the likely causes and how can I fix this?

A1: Low conversion is a common issue stemming from inefficient deprotonation of the indole nitrogen or insufficient reactivity. Here’s a systematic approach to troubleshooting:

  • Integrity of the Base and Solvent: The most frequent culprit is the deactivation of the base (e.g., Sodium Hydride, NaH) by moisture. The indole N-H proton is only weakly acidic (pKa ≈ 17), requiring a strong, non-nucleophilic base for complete deprotonation.

    • Causality: Traces of water or alcohols in the solvent (typically DMF or THF) will quench the hydride before it can deprotonate the indole.

    • Solution: Always use freshly opened or distilled, anhydrous solvents. Ensure your NaH is from a fresh container and handled under an inert atmosphere (Nitrogen or Argon). Consider using NaH as a dispersion in mineral oil and washing it with anhydrous hexane before use to remove any surface oxidation.

  • Choice of Base and Temperature: While NaH is standard, other bases can be used, but their effectiveness varies.

    • Causality: Weaker bases like potassium carbonate (K₂CO₃) require higher temperatures and more polar solvents (like DMF or Acetonitrile) to be effective.[1] Incomplete deprotonation leads to a slow or stalled reaction.

    • Solution: If using NaH in THF, the reaction is often started at 0 °C to control the initial exothermic deprotonation and then allowed to warm to room temperature or gently heated to drive the alkylation to completion.[2] If using K₂CO₃, refluxing in acetonitrile or heating to 80-100 °C in DMF is typically necessary.[1]

  • Reactivity of the Alkylating Agent: 2-Chlorobenzyl chloride is a reactive benzylic halide. However, if the reagent has degraded over time through hydrolysis, its effective concentration will be lower.

    • Solution: Use a high-quality source of 2-chlorobenzyl chloride. A slight excess (1.1-1.2 equivalents) is often used to ensure the reaction goes to completion.

Troubleshooting Summary Table:

Symptom Potential Cause Recommended Action
No reaction or very low conversionInactive base (NaH) or wet solvent.Use fresh, anhydrous solvent and a new bottle of NaH. Handle under inert gas.
Slow, incomplete reactionInsufficient base strength or low temperature.Switch from K₂CO₃ to NaH. If using NaH, allow the reaction to stir at room temperature or warm to 40-50 °C after initial deprotonation.
Reaction stalls at ~50% conversionInsufficient amount of base or alkylating agent.Ensure at least 1.1 equivalents of base and 1.1 equivalents of alkylating agent are used.

Q2: I'm observing an unexpected byproduct in my crude NMR. Could it be C-alkylation?

A2: This is a valid concern, as the intermediate indolide anion is an ambident nucleophile. However, significant C3-alkylation is unlikely in this specific synthesis.

  • Mechanistic Explanation: The presence of the electron-withdrawing aldehyde group at the C3 position significantly reduces the nucleophilicity of that carbon. Furthermore, classical N-alkylation conditions using a strong base like NaH in a polar aprotic solvent (DMF/THF) overwhelmingly favor reaction at the nitrogen atom.[2] C-alkylation is more competitive when the indole N-H is not fully deprotonated or under different catalytic conditions (e.g., some metal-catalyzed reactions).[3][4]

  • How to Confirm:

    • ¹H NMR Spectroscopy: The most telling signal is the indole N-H proton of the starting material (typically a broad singlet >11 ppm). Its disappearance confirms N-substitution. The newly formed benzylic CH₂ group in the N-alkylated product will appear as a singlet around 5.4-5.8 ppm. A C3-alkylated product would lack the C3-H proton and show a different pattern entirely.

    • Other Possibilities: The byproduct is more likely to be related to the alkylating agent itself, such as a dimer or elimination product, especially if the reaction was overheated.

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Indolide Indolide Anion (Ambident Nucleophile) N_Alkylation N-Alkylation Product (Major) Indolide->N_Alkylation Attack via Nitrogen (Favored) C3_Alkylation C3-Alkylation Product (Minor/Unlikely Side Product) Indolide->C3_Alkylation Attack via Carbon (Disfavored by C3-CHO)

Caption: Nucleophilic attack pathways for the indolide anion.

Section 2: Alternative Synthesis via Vilsmeier-Haack Reaction

While less common for this target, some may attempt a two-step synthesis: N-alkylation of indole followed by Vilsmeier-Haack formylation. This route presents its own challenges.

Q3: I attempted a Vilsmeier-Haack formylation on 1-(2-chlorobenzyl)-1H-indole and got a low yield of the desired aldehyde. Why?

A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Its success depends on the reactivity of the Vilsmeier reagent and the electron density of the aromatic substrate.[5][6]

  • Reagent Formation and Stability: The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is formed in situ from DMF and a chlorinating agent, typically phosphorus oxychloride (POCl₃).[7] This reagent must be freshly prepared and protected from moisture.

  • Substrate Reactivity: Indoles are highly electron-rich and readily undergo formylation at the C3 position. However, the N-substituent can modulate this reactivity. While the benzyl group is not strongly electron-withdrawing, steric hindrance could play a role in impeding the approach of the bulky Vilsmeier reagent to the C3 position.

  • Reaction Conditions: The reaction is typically run at low temperatures (0-10 °C) during reagent addition and then allowed to warm. Overheating can lead to the formation of undesired byproducts and decomposition.

  • Workup Procedure: The intermediate from the electrophilic attack is an iminium salt, which is not the final aldehyde. This salt must be carefully hydrolyzed during aqueous workup (e.g., with a buffered solution like aqueous sodium acetate or a mild base like sodium bicarbonate) to reveal the aldehyde.[6] Using strong acids or bases during workup can lead to product degradation.

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Start 1-(2-chlorobenzyl) -1H-indole Attack Electrophilic Attack at C3 Start->Attack Reagent Vilsmeier Reagent (from DMF + POCl3) Reagent->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis Product Target Aldehyde Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation step.

Appendix: Recommended Experimental Protocol

This protocol details the N-alkylation of 1H-indole-3-carbaldehyde, which is the preferred synthetic route.

Synthesis of this compound

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1H-indole-3-carbaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material). Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15-20 minutes.

    • Safety Note: NaH reacts violently with water. Hydrogen gas is evolved. Perform this step in a well-ventilated fume hood.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The solution may change color, and gas evolution should cease.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 2-chlorobenzyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a beaker of ice-cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product. An alternative is recrystallization from a suitable solvent system like ethanol/water.

References

Technical Support Center: 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A Revision: 1.0 Topic: Stability, Storage, and Handling of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Introduction

This technical guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper handling of this compound (CAS No. 90815-00-2). As a substituted indole-3-carbaldehyde, this compound is part of a chemical class widely used in the synthesis of bioactive molecules and indole alkaloids.[1][2] Understanding its chemical vulnerabilities is paramount for ensuring the integrity of the compound, which directly impacts experimental reproducibility and the validity of research outcomes. This document offers FAQs, troubleshooting workflows, and validated protocols to address common challenges encountered during its use.

Compound Identity and Key Properties

A foundational understanding of the compound's physical and chemical properties is the first step in proper handling.

PropertyValueSource
CAS Number 90815-00-2[3][4][5]
Molecular Formula C₁₆H₁₂ClNO[3]
Molecular Weight 269.73 g/mol [3]
Appearance Off-white to beige or yellow crystalline powder[6] (by analogy)
Key Functional Groups Indole Ring, Aldehyde, Chlorobenzyl MoietyN/A
Solubility Insoluble in water; Soluble in DMSO, Methanol[6] (by analogy)
Hazard Profile Irritant[3]

Frequently Asked Questions (FAQs): Storage & Handling

This section addresses the most common queries regarding the day-to-day use of this compound.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: The stability of this compound is critically dependent on its storage environment. The indole and aldehyde moieties are susceptible to degradation. The parent compound, indole-3-carbaldehyde, is known to be sensitive to air and moisture (hygroscopic).[6] Therefore, stringent storage conditions are recommended.

ConditionShort-Term (≤ 4 weeks)Long-Term (> 4 weeks)Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Reduces the rate of oxidative and hydrolytic degradation. A related compound is specifically recommended for +4°C storage.[7]
Atmosphere Tightly sealed containerAliquoted under inert gas (Argon or Nitrogen)The electron-rich indole ring is prone to oxidation. An inert atmosphere displaces oxygen, preventing this pathway.[8]
Light Amber vial or store in the darkAmber vial or store in the darkProtects against photolytic degradation pathways.
Moisture Store with a desiccantStore in a desiccatorThe parent compound is hygroscopic; moisture can facilitate degradation.[6] Keep containers tightly closed.[8][9]

Q2: I received the compound as an off-white powder, but it has turned yellowish-brown over time. What does this indicate and is it still usable?

A2: A color change from off-white/beige to yellow or brown is a strong visual indicator of degradation. This is likely due to the oxidation of the indole ring system, which can form highly conjugated, colored polymeric byproducts. The aldehyde group may also be oxidizing. Before use, you must verify the compound's purity. A simple TLC analysis (see Protocol 1) can quickly reveal the presence of impurities. If significant degradation has occurred, the material should not be used for quantitative experiments as it will lead to inaccurate results.

Q3: My TLC analysis shows a new, more polar spot compared to my initial analysis. What is the likely impurity?

A3: The most probable degradation product is the corresponding carboxylic acid, 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid . The aldehyde group is susceptible to oxidation to a carboxylic acid, a common degradation pathway for many aldehydes.[10][11] Carboxylic acids are significantly more polar than aldehydes, which would result in a lower Retention Factor (Rf) on a normal-phase TLC plate (i.e., it will not travel as far up the plate).

Degradation cluster_main Primary Degradation Pathway start 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde (Less Polar) end 1-(2-chlorobenzyl)-1H- indole-3-carboxylic acid (More Polar) start->end  Oxidation (Air, O₂)   Troubleshooting Start Inconsistent Experimental Results CheckPurity Step 1: Assess Purity of Solid (Run TLC - See Protocol 1) Start->CheckPurity SingleSpot Is there a single, clean spot matching the reference Rf? CheckPurity->SingleSpot CheckSolution Step 2: Assess Purity of Stock Solution (Run TLC on solution) SingleSpot->CheckSolution Yes DegradedSolid Conclusion: Solid compound is degraded. Discard and use a fresh batch. SingleSpot->DegradedSolid No SolutionSingleSpot Is there a single, clean spot? CheckSolution->SolutionSingleSpot DegradedSolution Conclusion: Stock solution has degraded. Prepare fresh solution from pure solid. SolutionSingleSpot->DegradedSolution No OtherFactors Conclusion: Compound integrity is likely not the issue. Investigate other experimental variables (e.g., assay conditions, reagents). SolutionSingleSpot->OtherFactors Yes

References

Technical Support Center: Overcoming Solubility Challenges with 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (CAS No. 90815-00-2). This document provides in-depth troubleshooting strategies and practical advice for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Given its hydrophobic nature, achieving and maintaining solubility, particularly in aqueous media for biological assays, is a critical step for experimental success.

Section 1: Quick Reference & Compound Profile

This compound is a substituted indole derivative. While specific solubility data for this exact compound is not extensively published, we can infer its behavior from its structural parent, indole-3-carbaldehyde, and general principles of organic compound solubility. The bulky, nonpolar 2-chlorobenzyl group significantly increases the molecule's hydrophobicity compared to the parent indole, making it poorly soluble in water.

Table 1: Predicted Solubility Profile & Recommended Starting Solvents

Solvent ClassRecommended SolventsPredicted SolubilityRationale & Key Considerations
Aprotic Polar Organics Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF)High These are the recommended primary solvents for preparing high-concentration stock solutions. The parent compound, indole-3-carbaldehyde, is soluble at ~30 mg/mL in these solvents[1].
Protic Polar Organics Ethanol (EtOH), Methanol (MeOH)Moderate to High The parent indole is soluble in ethanol.[2][3] These can be effective but may be more volatile and potentially more cytotoxic in sensitive assays compared to DMSO.
Aqueous Buffers Phosphate-Buffered Saline (PBS), Cell Culture MediaVery Low / Sparingly Soluble Direct dissolution is not feasible. The parent indole is sparingly soluble, and the added chlorobenzyl group will decrease aqueous solubility further.[1][3]
Non-Polar Organics Hexane, TolueneLow to Insoluble The polar carbaldehyde group limits solubility in purely non-polar solvents.[4]

Section 2: Troubleshooting Guide for Poor Solubility

Encountering precipitation when diluting a DMSO stock into an aqueous buffer is the most common failure mode. This guide provides a systematic approach to diagnose and solve this issue.

Initial Diagnosis: Why is My Compound Crashing Out?

When a compound, fully dissolved in a strong organic solvent like DMSO, is diluted into an aqueous buffer where it is poorly soluble, the solution can become supersaturated. The compound then precipitates out, rendering it unavailable for the intended biological interaction and potentially causing artifacts in the assay.[5] This is a critical challenge in drug development, as nearly 90% of new drug candidates are poorly water-soluble.[6][7]

Workflow for Overcoming Precipitation

This workflow provides a logical progression from simple to more complex solubilization strategies.

G cluster_0 cluster_1 Troubleshooting Strategies start Start: Prepare 10-50 mM stock in 100% DMSO check_dissolved Is compound fully dissolved? (Visually clear, no particulates) start->check_dissolved sonicate_heat Apply gentle warming (37°C) and/or sonication check_dissolved->sonicate_heat No dilute Dilute stock into aqueous buffer (e.g., PBS, cell media) check_dissolved->dilute Yes sonicate_heat->check_dissolved check_precipitate Does it precipitate upon dilution? dilute->check_precipitate success Success! Proceed with experiment. Maintain final DMSO <0.5% check_precipitate->success No reduce_conc Strategy 1: Reduce Final Concentration Is the target concentration too high? check_precipitate->reduce_conc Yes cosolvent Strategy 2: Use Co-solvents / Excipients (e.g., PEG, Tween®, Cyclodextrin) reduce_conc->cosolvent Still Precipitates change_solvent Strategy 3: Change Primary Solvent (e.g., DMF, NMP) cosolvent->change_solvent Still Precipitates

Caption: Troubleshooting workflow for addressing compound precipitation.

Step-by-Step Strategies
  • Optimize the Dilution Protocol: The method of dilution matters. Instead of adding a small volume of DMSO stock to a large volume of buffer, perform serial dilutions. This gradual decrease in solvent strength can sometimes prevent shocking the compound out of solution.[8] See Protocol 1 for a recommended method.

  • Employ Solubilizing Excipients (Co-solvents): If precipitation persists, the use of formulation excipients is the next logical step. These agents increase the apparent water solubility of hydrophobic compounds.[9]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment.[9][10] A typical starting concentration in the final assay buffer is 0.01-0.1%.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They form inclusion complexes with guest molecules like our indole, effectively increasing their solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[8]

    • Polymers: Water-soluble polymers such as Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP) can also enhance solubility.[10]

  • pH Modification (Ionizable Compounds Only): Many drugs are weak acids or bases whose solubility is pH-dependent.[9][11] However, this compound does not have readily ionizable groups, so adjusting the pH of the buffer is unlikely to have a significant effect on its solubility.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare my initial stock solution? A1: 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules and is compatible with most biological assays when diluted to a final concentration below 0.5%.[8][12] Dimethyl Formamide (DMF) is a suitable alternative with similar properties.[1]

Q2: Can I use heat to dissolve my compound? A2: Yes, gentle warming to 37°C in a water bath, often combined with vortexing or sonication, can help dissolve the compound in the initial DMSO stock. However, be cautious about compound stability. Do not use excessive heat, and always visually inspect the solution after it returns to room temperature to ensure it has not precipitated.

Q3: My compound seems to dissolve but then precipitates after a freeze-thaw cycle. What can I do? A3: This indicates that the stock solution is likely supersaturated. The best practice is to prepare fresh solutions for each experiment. If you must store the stock, consider aliquoting it into small, single-use volumes to minimize freeze-thaw cycles. Storing at a lower concentration may also improve stability.

Q4: How much DMSO is acceptable in my cell-based assay? A4: The final concentration of DMSO should be kept as low as possible, ideally below 0.5% and almost always under 1%.[8] Higher concentrations can be cytotoxic, alter membrane permeability, and interfere with biological processes. Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test wells but no compound.

Q5: Are there alternatives to DMSO for sensitive cell lines? A5: Yes. If your cells are particularly sensitive to DMSO, consider ethanol as a primary solvent, though you must still control for its final concentration. Alternatively, leveraging formulation strategies with cyclodextrins or lipid-based systems can sometimes allow for the preparation of aqueous stocks, completely avoiding organic co-solvents in the final dilution.[10][11]

Section 4: Experimental Protocols

Protocol 1: Preparation of Working Solutions for Biological Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock for a typical 96-well plate-based assay.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 20 mM. Ensure it is fully dissolved, using gentle heat (37°C) or sonication if necessary. Let the solution return to room temperature to confirm it remains clear.

  • Create Intermediate Dilution Plate: Prepare an intermediate dilution of your compound in your final assay buffer (e.g., cell culture medium). For example, to achieve a top final concentration of 100 µM with 0.5% DMSO:

    • Add 98 µL of assay buffer to the wells of a 96-well plate.

    • Add 2 µL of your 20 mM DMSO stock to the first well. This creates a 400 µM intermediate solution with 2% DMSO. Mix thoroughly by pipetting up and down.

  • Perform Serial Dilutions: Perform serial dilutions across the intermediate plate using the assay buffer.

  • Transfer to Final Assay Plate: Transfer a set volume from your intermediate plate to your final cell plate. For instance, if you transfer 50 µL from the intermediate plate to wells on the cell plate already containing 150 µL of medium, you will perform a final 1:4 dilution.

    • The top concentration will be 100 µM (400 µM / 4).

    • The final DMSO concentration will be 0.5% (2% / 4).

  • Vehicle Control: Crucially, prepare a vehicle control by performing the exact same dilution steps using 100% DMSO instead of the compound stock solution.[8]

References

Technical Support Center: Optimization of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and optimization of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important class of molecules. Our goal is to provide practical, field-tested insights to help you troubleshoot common experimental hurdles and optimize your reaction conditions for higher yields, purity, and reproducibility.

The primary synthetic route to this compound involves the N-alkylation of indole-3-carbaldehyde with 2-chlorobenzyl chloride. While seemingly straightforward, this reaction is nuanced, with success hinging on a careful balance of base, solvent, temperature, and reagent purity. This guide addresses the most frequent challenges encountered in the lab in a direct question-and-answer format.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures. We diagnose the likely causes and provide actionable solutions grounded in chemical principles.

Q1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix this?

A1: This is the most common issue and typically points to a problem with the initial deprotonation of the indole nitrogen.

  • Probable Cause 1: Inactive Base. Sodium hydride (NaH) is the most common base for this reaction. It is highly reactive with moisture and can be easily quenched if stored improperly or if it's from an old batch.

    • Solution: Always use a fresh bottle of NaH or wash the NaH dispersion with anhydrous hexane to remove the mineral oil and any surface hydroxides before use. Ensure you are using a sufficient molar excess (typically 1.1-1.2 equivalents).

  • Probable Cause 2: Presence of Moisture. Strong bases like NaH react violently with water. Any moisture in your solvent, glassware, or starting materials will consume the base, preventing the deprotonation of the indole.

    • Solution: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1] Flame-dry all glassware under vacuum or oven-dry it overnight before use. Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Probable Cause 3: Insufficient Temperature. While the initial deprotonation is often done at 0 °C to control the hydrogen evolution, the subsequent alkylation step may require thermal energy to proceed at a reasonable rate, especially with a less reactive halide like a chloride.

    • Solution: After adding the 2-chlorobenzyl chloride at a low temperature, allow the reaction to warm to room temperature. If TLC analysis shows a slow reaction, gently heat the mixture to 40-60 °C and monitor its progress.

Q2: My reaction is messy. I'm getting a significant amount of a major byproduct along with my desired N-alkylated product. What is this side product and how can I suppress its formation?

A2: The most prevalent side reaction in indole alkylation is C-3 alkylation.[1][2] The indole ring itself is electron-rich, and the C-3 position is particularly nucleophilic, competing with the nitrogen for the electrophilic benzyl chloride.

  • Mechanism of Side Reaction: Incomplete deprotonation of the indole nitrogen leaves neutral indole-3-carbaldehyde in the reaction mixture. This species can undergo electrophilic substitution at the C-3 position, although this is less likely given the aldehyde group. A more likely scenario is that the indolide anion, which is in resonance, can also react through its C-3 carbon.

  • Solution 1: Ensure Complete Deprotonation. The key to favoring N-alkylation is to fully generate the indolide anion. Using a strong base like NaH in a polar aprotic solvent such as DMF is crucial.[1] Allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the alkylating agent.

  • Solution 2: Control the Addition of the Electrophile. Add the 2-chlorobenzyl chloride solution dropwise at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, which favors reaction at the more nucleophilic nitrogen atom over the C-3 position.

  • Solution 3: Choice of Solvent. Polar aprotic solvents like DMF or THF are superior for this reaction.[3] They effectively solvate the sodium cation, leaving a "naked" and highly reactive indolide anion, which promotes N-alkylation. Ethereal solvents can also be used but may result in poorer regioselectivity due to lower solubility of the indolide salt.[4]

Q3: The reaction starts but seems to stall before reaching completion. How can I drive it to completion?

A3: A stalled reaction can be due to several factors, including reagent deactivation or an insufficient driving force.

  • Probable Cause 1: Less Reactive Alkylating Agent. Alkyl chlorides are less reactive than the corresponding bromides or iodides.[1]

    • Solution: Add a catalytic amount of an iodide source, such as potassium iodide (KI) or tetrabutylammonium iodide (TBAI). The iodide will undergo a Finkelstein reaction with the 2-chlorobenzyl chloride in situ to generate the more reactive 2-iodobenzyl iodide, which accelerates the reaction.[1]

  • Probable Cause 2: Insufficient Thermal Energy. As mentioned, the reaction may simply be too slow at room temperature.

    • Solution: Increase the reaction temperature and monitor by TLC. Microwave irradiation can also be a powerful tool to dramatically reduce reaction times and improve yields.[1]

Q4: I've successfully completed the reaction, but the purification is difficult. The product is an oil or co-elutes with impurities during column chromatography.

A4: Purification challenges often arise from residual starting materials or byproducts with similar polarity to the desired product.

  • Solution 1: Optimize the Workup. After quenching the reaction (e.g., with water or saturated ammonium chloride), ensure a thorough extraction with a suitable organic solvent. Washing the organic layer with brine can help remove residual DMF and water-soluble impurities.

  • Solution 2: Trituration. If the crude product is an oil or a waxy solid, try triturating it with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can often induce crystallization of the desired product, leaving impurities behind in the solvent.

  • Solution 3: Recrystallization. If a solid can be obtained, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane).

  • Solution 4: Chromatography Optimization. If column chromatography is necessary, use a shallow gradient of eluents. Start with a very non-polar mobile phase and increase the polarity very slowly. Using high-resolution silica can also improve separation.

Troubleshooting Flowchart

The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow start Problem Encountered low_yield Low / No Yield start->low_yield side_products Side Products (C-3 Alkylation) start->side_products stalled_rxn Stalled Reaction start->stalled_rxn cause_base Cause: Inactive Base / Moisture low_yield->cause_base cause_temp Cause: Low Temperature low_yield->cause_temp cause_deprot Cause: Incomplete Deprotonation side_products->cause_deprot stalled_rxn->cause_temp Also consider cause_halide Cause: Unreactive Halide stalled_rxn->cause_halide sol_base Solution: • Use fresh NaH • Use anhydrous solvent • Work under inert gas cause_base->sol_base sol_temp Solution: • Warm to RT or heat to 40-60°C cause_temp->sol_temp sol_deprot Solution: • Ensure full deprotonation before adding halide • Add halide dropwise at 0°C cause_deprot->sol_deprot sol_halide Solution: • Add catalytic KI or TBAI • Increase temperature / use microwave cause_halide->sol_halide Synthesis_Workflow A 1. Setup Flame-dried flask under N₂/Ar B 2. Deprotonation Add Indole-3-CHO to NaH in DMF 0°C to RT, 1 hr A->B Reagents C 3. Alkylation Add 2-chlorobenzyl chloride at 0°C B->C Formation of anion D 4. Reaction Stir at RT to 50°C Monitor by TLC C->D Warm to RT E 5. Quench Carefully add H₂O at 0°C D->E Reaction complete F 6. Extraction Partition between EtOAc and H₂O E->F G 7. Washing & Drying Wash with brine, dry over Na₂SO₄ F->G H 8. Purification Concentrate and purify by column chromatography G->H I Final Product H->I

References

Technical Support Center: A Troubleshooting Guide for Experiments with 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and handling of this important indole derivative. Here, we will address common experimental challenges in a direct question-and-answer format, explaining the causality behind the recommended troubleshooting steps to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary and logically sequential synthetic strategies for obtaining this compound:

  • Route A: N-alkylation followed by formylation. This involves the N-alkylation of indole with 2-chlorobenzyl chloride, followed by a Vilsmeier-Haack formylation of the resulting 1-(2-chlorobenzyl)-1H-indole.

  • Route B: Formylation followed by N-alkylation. This route begins with the formylation of indole to produce indole-3-carbaldehyde, which is then N-alkylated using 2-chlorobenzyl chloride.

Q2: What are the key physical and chemical properties of this compound?

While extensive physical data is not broadly published, based on its structure and related compounds, we can infer the following:

  • Appearance: Likely a solid at room temperature.[1]

  • Molecular Formula: C₁₆H₁₂ClNO.[2]

  • Molecular Weight: 269.73 g/mol .[2]

  • Solubility: Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. It is likely insoluble in water.

  • Stability: Indole derivatives can be sensitive to strong acids and light. It is advisable to store the compound in a cool, dark, and dry place.

Q3: How can I confirm the successful synthesis of my target compound?

A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Look for characteristic peaks corresponding to the aldehyde proton (around 9-10 ppm), the benzylic methylene protons (a singlet around 5.3-5.5 ppm), and the distinct aromatic protons of the indole and 2-chlorobenzyl moieties.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aldehyde carbonyl carbon will have a characteristic signal in the range of 180-190 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band for the aldehyde C=O stretch should be visible around 1650-1700 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (m/z = 269.73 for [M]⁺) should be observed.

Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Synthesis Route A: N-Alkylation of Indole followed by Vilsmeier-Haack Formylation

Q4: I am attempting the N-alkylation of indole with 2-chlorobenzyl chloride, but I am getting a low yield of the desired N-alkylated product and a significant amount of a side product. What is happening?

The most probable side reaction is C3-alkylation of the indole ring. The C3 position of indole is highly nucleophilic and can compete with the nitrogen for the electrophilic 2-chlorobenzyl chloride.

Troubleshooting Steps:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for directing the alkylation to the nitrogen atom.

    • Recommended: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The NaH will deprotonate the indole nitrogen, increasing its nucleophilicity and favoring N-alkylation.

    • Rationale: Incomplete deprotonation can leave the C3 position susceptible to electrophilic attack.

  • Reaction Temperature:

    • Recommendation: Perform the deprotonation at 0 °C and then allow the reaction with 2-chlorobenzyl chloride to proceed at room temperature or with gentle heating.

    • Rationale: Controlling the temperature can help manage the reaction rate and improve selectivity.

  • Order of Addition:

    • Recommendation: Add the 2-chlorobenzyl chloride solution dropwise to the solution of the pre-formed indole anion.

    • Rationale: This ensures that the electrophile reacts with the more nucleophilic nitrogen anion rather than any unreacted neutral indole.

Q5: During the Vilsmeier-Haack formylation of 1-(2-chlorobenzyl)-1H-indole, my reaction mixture turned very dark, and I obtained a complex mixture of products upon workup. What could be the cause?

The Vilsmeier-Haack reaction is an electrophilic substitution, and while it is generally a high-yielding reaction for electron-rich heterocycles like indoles, several factors can lead to decomposition and side product formation.[3][4]

Troubleshooting Steps:

  • Purity of Starting Material:

    • Recommendation: Ensure your 1-(2-chlorobenzyl)-1H-indole is pure and free of any residual base or solvent from the previous step.

    • Rationale: Impurities can react with the Vilsmeier reagent, leading to undesired side reactions.

  • Preparation and Handling of the Vilsmeier Reagent:

    • Recommendation: Prepare the Vilsmeier reagent (from POCl₃ and DMF) fresh at a low temperature (0-5 °C) and use it immediately.[5] The reaction of DMF and POCl₃ is exothermic and should be controlled.

    • Rationale: The Vilsmeier reagent is moisture-sensitive and can decompose upon standing, leading to a decrease in reactivity and the formation of byproducts.

  • Reaction Temperature:

    • Recommendation: Add the 1-(2-chlorobenzyl)-1H-indole to the pre-formed Vilsmeier reagent at low temperature (0-5 °C) and then allow the reaction to warm to room temperature or gently heat as needed.[5]

    • Rationale: Indoles can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, and controlling the temperature minimizes potential degradation.

  • Workup Procedure:

    • Recommendation: Quench the reaction by carefully pouring the reaction mixture onto ice, followed by neutralization with an aqueous base solution (e.g., saturated sodium carbonate or sodium hydroxide).[5]

    • Rationale: The intermediate iminium salt must be hydrolyzed to the aldehyde. A basic workup is crucial to neutralize the acidic reaction mixture and precipitate the product.

Synthesis Route B: Vilsmeier-Haack Formylation of Indole followed by N-Alkylation

Q6: I have successfully synthesized indole-3-carbaldehyde, but the subsequent N-alkylation with 2-chlorobenzyl chloride is giving me a poor yield. What are the likely issues?

Indole-3-carbaldehyde is less nucleophilic at the nitrogen atom compared to indole due to the electron-withdrawing effect of the aldehyde group at the C3 position. This can make the N-alkylation more challenging.

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • Recommendation: A stronger base and a polar aprotic solvent are essential. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile.[6]

    • Rationale: A stronger base is required to effectively deprotonate the less acidic N-H of indole-3-carbaldehyde.

  • Reaction Temperature:

    • Recommendation: This reaction may require heating to proceed at a reasonable rate. Refluxing in acetonitrile is a common condition.[6]

    • Rationale: Increased temperature helps to overcome the activation energy barrier for the less reactive substrate.

  • Purity of Reagents:

    • Recommendation: Ensure that your 2-chlorobenzyl chloride is of high purity.

    • Rationale: Impurities in the alkylating agent can lead to side reactions.

General Purification Challenges

Q7: I have a crude product that appears to be a mixture of my desired product and starting materials. What is the best way to purify this compound?

Purification of indole derivatives often involves a combination of techniques.

Troubleshooting Steps:

  • Column Chromatography:

    • Recommendation: Silica gel column chromatography is the most effective method for separating the product from starting materials and non-polar impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

    • Rationale: The polarity difference between the starting materials (indole or indole-3-carbaldehyde) and the N-alkylated product allows for effective separation on a silica gel stationary phase.

  • Recrystallization:

    • Recommendation: If the product obtained after column chromatography is still not pure, recrystallization can be attempted. Common solvent systems for indole derivatives include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.

    • Rationale: Recrystallization is an excellent technique for removing minor impurities and obtaining a highly crystalline product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Route B

Step 1: Vilsmeier-Haack Formylation of Indole

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve indole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with 20% aqueous sodium hydroxide until the pH is basic, which will cause the product to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield crude indole-3-carbaldehyde.

Step 2: N-alkylation of Indole-3-carbaldehyde

  • To a solution of indole-3-carbaldehyde (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2 equivalents).

  • Add 2-chlorobenzyl chloride (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Data Presentation

ParameterIndoleIndole-3-carbaldehydeThis compound
Molecular Weight 117.15 g/mol 145.16 g/mol 269.73 g/mol
Typical ¹H NMR (CHO) N/A~9.9 ppm~10.0 ppm
Typical IR (C=O) N/A~1660 cm⁻¹~1670 cm⁻¹

Visualizations

Synthesis_Workflow cluster_route_a Route A cluster_route_b Route B Indole Indole N-Alkylation N-Alkylation Indole->N-Alkylation 2-chlorobenzyl chloride, Base (e.g., NaH) 1-(2-chlorobenzyl)-1H-indole 1-(2-chlorobenzyl)-1H-indole N-Alkylation->1-(2-chlorobenzyl)-1H-indole Vilsmeier-Haack Vilsmeier-Haack 1-(2-chlorobenzyl)-1H-indole->Vilsmeier-Haack POCl3, DMF Final_Product_A Final_Product_A Vilsmeier-Haack->Final_Product_A 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde Indole_B Indole Vilsmeier-Haack_B Vilsmeier-Haack_B Indole_B->Vilsmeier-Haack_B POCl3, DMF Indole-3-carbaldehyde Indole-3-carbaldehyde Vilsmeier-Haack_B->Indole-3-carbaldehyde N-Alkylation_B N-Alkylation_B Indole-3-carbaldehyde->N-Alkylation_B 2-chlorobenzyl chloride, Base (e.g., K2CO3) Final_Product_B Final_Product_B N-Alkylation_B->Final_Product_B 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde

Caption: Synthetic routes to this compound.

Troubleshooting_N_Alkylation Start Low Yield in N-Alkylation? C3_Alkylation C3-Alkylation Side Product? Start->C3_Alkylation Low_Reactivity Low Reactivity of N-H? Start->Low_Reactivity Use_Strong_Base Use Stronger Base (e.g., NaH) in Polar Aprotic Solvent (DMF) C3_Alkylation->Use_Strong_Base Yes Increase_Temp Increase Reaction Temperature (e.g., Reflux in ACN) Low_Reactivity->Increase_Temp Yes Stronger_Base Use Stronger Base (e.g., K2CO3, Cs2CO3) Low_Reactivity->Stronger_Base Yes

Caption: Troubleshooting decision tree for N-alkylation of indoles.

References

Technical Support Center: Characterization of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (CAS No: 90815-00-2). We address common challenges and provide troubleshooting strategies to ensure accurate and efficient analysis of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that often arise during the initial characterization of a new batch of this compound.

Q1: What are the expected core analytical characteristics of a pure sample?

A pure sample of this compound is typically a solid. Its identity and purity are best confirmed by a combination of chromatographic and spectroscopic techniques. The expected data, extrapolated from close structural analogs and foundational principles, are summarized below.[1][2][3][4]

Parameter Expected Value / Observation Notes
Molecular Formula C₁₆H₁₂ClNO---
Molecular Weight 269.73 g/mol ---
¹H NMR (400 MHz, CDCl₃) δ ~10.0 ppm (s, 1H, CHO); δ ~8.3 ppm (m, 1H, Indole H4); δ ~7.8 ppm (s, 1H, Indole H2); δ 7.2-7.5 ppm (m, 6H, Ar-H); δ ~5.5 ppm (s, 2H, N-CH₂)Chemical shifts are approximate. The 2-chloro substituent on the benzyl ring will create a distinct splitting pattern for the four aromatic protons on that ring.
¹³C NMR (101 MHz, CDCl₃) δ ~185 ppm (CHO); δ ~138 ppm (Indole C7a); δ ~137 ppm (Indole C2); δ ~134 ppm (C-Cl); δ 110-132 ppm (Ar-C); δ ~50 ppm (N-CH₂)Based on data for 1-benzyl-1H-indole-3-carbaldehyde.[1]
Mass Spec (ESI+) m/z 270.06 [M+H]⁺A characteristic isotopic pattern for one chlorine atom (M+2 peak at m/z 272.06 with ~33% intensity) is a critical confirmation point.
HPLC Retention Varies with methodOn a standard C18 column, it is expected to be more retained than the parent indole-3-carbaldehyde due to the lipophilic chlorobenzyl group.[5]

Q2: What are the most common impurities I should look for?

Impurities typically arise from the synthetic route, which commonly involves the N-alkylation of indole-3-carbaldehyde with 2-chlorobenzyl chloride.[1]

  • Unreacted Indole-3-carbaldehyde (I3A): The primary starting material. It is more polar and will have a shorter retention time in reverse-phase HPLC. Its molecular ion will appear at m/z 146.05 [M+H]⁺.

  • Unreacted 2-Chlorobenzyl Chloride: The alkylating agent. It can be detected by GC-MS but may be hydrolyzed during aqueous workup or HPLC analysis.

  • Bis-alkylation or C-alkylation Products: Although less common under controlled basic conditions, side reactions can occur, leading to complex impurities.

  • Solvent Residues: Residuals from solvents used in synthesis and purification (e.g., DMSO, Ethyl Acetate) are common and easily identified by ¹H NMR.

Q3: Which solvent is optimal for NMR analysis?

Both deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are commonly used.[1][3]

  • CDCl₃: Excellent for most N-substituted indoles, providing sharp signals and good solubility. It is the preferred starting point.

  • DMSO-d₆: A stronger solvent, useful if your compound has poor solubility in chloroform. Be aware that the residual water peak in DMSO-d₆ can sometimes interfere with signal integration if not carefully managed. It was used to acquire a spectrum for the similar 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde.[3]

Q4: How can I perform a rapid purity check of my synthesized material?

Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase such as Hexane:Ethyl Acetate (e.g., 7:3 v/v) and visualize under UV light (254 nm). A single, well-defined spot is indicative of high purity. The presence of multiple spots suggests impurities, which can often be correlated with starting materials by running them as standards on the same plate.[6] For quantitative assessment, a rapid HPLC gradient is the gold standard.[5]

Part 2: Troubleshooting Guides by Analytical Technique

Workflow for Characterization of a New Batch

This diagram outlines the logical flow for analyzing a newly synthesized sample.

cluster_0 Initial Checks cluster_1 Structural Confirmation cluster_2 Quantitative Analysis Synthesis Synthesized Product TLC Purity Check via TLC Synthesis->TLC Purification Column Chromatography (if necessary) TLC->Purification Impure NMR ¹H and ¹³C NMR TLC->NMR Pure Purification->NMR MS Mass Spectrometry (ESI) NMR->MS Structure Consistent HPLC HPLC Purity (>95%) MS->HPLC Mass Confirmed Final Pure Compound Confirmed HPLC->Final Purity Confirmed

Caption: General workflow for sample purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Troubleshooting Action & Rationale
Broad ¹H NMR Signals 1. Aggregation: The compound may be aggregating at the concentration used for NMR. 2. Paramagnetic Impurities: Trace metals from synthesis can cause signal broadening. 3. Chemical Exchange: Slow conformational changes (e.g., rotation around the N-benzyl bond) can broaden signals.1. Dilute the sample or increase the temperature of the experiment. This can break up aggregates and sharpen signals. 2. Pass the sample through a small plug of silica or Celite with the NMR solvent to remove metal contaminants. 3. Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help confirm if the issue is due to dynamic exchange processes.
Unexpected Aromatic Signals 1. Impurities: Unreacted starting materials or side-products are the most likely cause.[7] 2. Complex Splitting: The protons on the 2-chlorobenzyl ring will exhibit complex second-order coupling, which may not be easily interpretable.1. Compare with spectra of starting materials. Spike the NMR sample with a small amount of suspected impurity to see if signal intensity increases. 2. Run a 2D COSY experiment. This will show which protons are coupled to each other, helping to assign the complex multiplets of the chlorobenzyl group and distinguish them from indole ring protons.
Aldehyde Proton (CHO) Signal is Weak or Absent 1. Oxidation: The aldehyde may have been oxidized to the corresponding carboxylic acid, especially if the sample is old or was handled improperly. 2. Hydrate/Acetal Formation: Trace acid or water in the NMR solvent (especially acetone-d₆) can lead to the formation of hydrates or acetals.1. Check the mass spectrum for a peak corresponding to the carboxylic acid ([M+H]⁺ at m/z 286). 2. Use a fresh, anhydrous NMR solvent. Ensure the sample is completely dry before dissolution. Adding a small amount of D₂O can confirm exchangeable protons but may exacerbate this issue if the cause is hydrate formation.
Mass Spectrometry (MS)
Problem Potential Cause Troubleshooting Action & Rationale
No Molecular Ion [M+H]⁺ Observed 1. Poor Ionization: The compound may not ionize efficiently under the conditions used. 2. In-source Fragmentation: The molecule might be fragmenting immediately upon ionization. The N-benzyl bond can be labile.1. Optimize ESI source parameters. Adjust spray voltage, capillary temperature, and gas flows. Try adding a modifier like formic acid to the mobile phase to promote protonation. 2. Use a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or reduce the in-source collision energy (fragmentor voltage) to minimize fragmentation.
Missing the Chlorine Isotope Pattern 1. Low Resolution/Signal: If the signal-to-noise ratio is poor, the M+2 peak may be lost in the baseline. 2. Impurity Co-elution: An impurity without chlorine that has the same nominal mass might be obscuring the signal.1. Increase sample concentration or use a higher-resolution mass spectrometer (e.g., Orbitrap, TOF) to clearly resolve the isotopic peaks. 2. Improve chromatographic separation before MS analysis. Ensure you are analyzing a clean peak from an LC-MS run.
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Action & Rationale
Peak Tailing Secondary Interactions: The indole nitrogen can interact with residual acidic silanols on the silica backbone of C18 columns, causing tailing.1. Add a mobile phase modifier. A small amount of trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) will protonate the silanols and the analyte, minimizing secondary interactions.[5] 2. Use an end-capped column or a column with a different stationary phase (e.g., Phenyl-Hexyl) which may have different selectivity.[8]
Multiple or Broad Peaks for a "Pure" Sample 1. On-column Degradation: The compound might be unstable under the mobile phase conditions (e.g., acidic pH). 2. Co-eluting Isomers: Positional isomers from the synthesis (e.g., 3-chlorobenzyl) could be present.1. Use a buffered mobile phase at a different pH (e.g., ammonium acetate) to check for stability. Inject the sample and analyze the collected peak fraction again to see if degradation occurred. 2. Optimize the gradient. A slower, shallower gradient can improve the resolution of closely eluting species. Also, try changing the organic solvent from acetonitrile to methanol, as this alters selectivity.

Troubleshooting Workflow for Unknown HPLC Impurity

G start Unknown Peak Detected in HPLC-UV lcms Analyze by LC-MS start->lcms mass_match Does Mass Match a Likely Impurity? (e.g., Starting Material) lcms->mass_match fractionate Fractionate via Prep-HPLC & Analyze by NMR mass_match->fractionate No yes_match Identify as Known Impurity mass_match->yes_match Yes structure Elucidate Structure by NMR fractionate->structure no_match Characterize as Unknown Impurity structure->no_match

Caption: Decision tree for identifying an unknown HPLC impurity.

Part 3: Standard Operating Protocols

Protocol 1: HPLC Purity Assessment

This protocol is a robust starting point for determining the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 300 nm.

  • Sample Preparation: Prepare a stock solution at 1 mg/mL in acetonitrile. Dilute to ~50 µg/mL with a 1:1 mixture of Mobile Phase A and B.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak.

Protocol 2: NMR Characterization
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of CDCl₃ (or DMSO-d₆).

  • Dissolution: Cap the tube and invert several times to dissolve the sample. Gentle vortexing may be used if needed.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with at least 16 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An overnight acquisition may be necessary for a good signal-to-noise ratio.

  • Processing: Process the spectra using appropriate software. Reference the solvent peak (CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm). Integrate all peaks in the ¹H spectrum and assign them to the structure.

References

Technical Support Center: A Guide to Scaling Up the Synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up of this important synthetic intermediate.

Introduction

This compound is a key building block in the development of various pharmaceutical compounds. Its synthesis typically involves a two-step process: the N-alkylation of indole-3-carbaldehyde followed by a formylation reaction, or a Vilsmeier-Haack reaction on N-benzylated indole. While straightforward on a lab scale, scaling up this synthesis can present several challenges that impact yield, purity, and reproducibility. This guide provides practical, experience-driven solutions to these potential hurdles.

Synthetic Pathways Overview

Two primary routes are commonly employed for the synthesis of this compound. Understanding the nuances of each is critical for successful scale-up.

Route A: N-Alkylation of Indole-3-carbaldehyde

This pathway begins with the readily available indole-3-carbaldehyde, which is N-alkylated using 2-chlorobenzyl chloride.

Route B: Vilsmeier-Haack Formylation of 1-(2-chlorobenzyl)-1H-indole

This alternative route involves the initial N-alkylation of indole, followed by a Vilsmeier-Haack formylation at the C3 position.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Part 1: N-Alkylation of Indole-3-carbaldehyde (Route A)

Q1: I'm observing low yields during the N-alkylation step. What are the likely causes and how can I improve it?

A1: Low yields in N-alkylation are often traced back to incomplete deprotonation of the indole nitrogen, competing C-alkylation, or suboptimal reaction conditions. Here’s a breakdown of how to troubleshoot:

  • Base and Solvent Selection: The choice of base and solvent is critical for efficient N-alkylation.

    • Strong Base is Key: A strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is generally preferred to ensure complete deprotonation of the indole nitrogen, thereby increasing its nucleophilicity.[1] Incomplete deprotonation can lead to undesired C3-alkylation.[1]

    • Alternative Bases: If your substrate has functional groups sensitive to strong bases, consider milder options like potassium carbonate (K2CO3) or triethylamine, although these may require longer reaction times or higher temperatures.

  • Reaction Temperature: Temperature plays a significant role in regioselectivity.

    • Favoring N-Alkylation: Higher temperatures can sometimes favor N-alkylation over C-alkylation.[1] However, this must be balanced against the potential for side reactions. A systematic temperature screen (e.g., room temperature, 50 °C, 80 °C) is recommended during optimization.

  • Stoichiometry and Addition Rate: Precise control over reagent ratios is crucial.

    • Alkylating Agent: Use a slight excess (1.05-1.2 equivalents) of the 2-chlorobenzyl chloride.[1] Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration and can minimize side reactions like dialkylation.[1][2]

Q2: My reaction is producing a significant amount of the C3-alkylated byproduct. How can I improve N-selectivity?

A2: The competing C3-alkylation is a common challenge due to the electron-rich nature of the indole C3 position.

  • Ensure Complete Deprotonation: As mentioned above, incomplete deprotonation of the indole nitrogen leaves it less nucleophilic, allowing the C3 position to compete for the alkylating agent.[1] Ensure your base is of good quality and that the deprotonation step is allowed to proceed to completion before adding the alkylating agent.

  • Protecting Groups: In some instances, temporarily protecting the C3 position can be a viable, albeit longer, strategy to ensure exclusive N-alkylation.

Q3: I'm struggling with the work-up and purification of the N-alkylated product. Any suggestions?

A3: A clean work-up is essential for obtaining a pure product and simplifying downstream processing.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: After quenching, extract the product with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Washing: Wash the organic layer with water and brine to remove any remaining DMF and inorganic salts. A wash with a 5% sodium bicarbonate (NaHCO3) solution can also be beneficial.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization. A common eluent system for chromatography is a mixture of hexane and ethyl acetate.

ParameterRecommendation for N-AlkylationRationale
Base Sodium Hydride (NaH)Strong base ensures complete deprotonation of indole nitrogen, favoring N-alkylation.[1]
Solvent Anhydrous DMF or THFPolar aprotic solvents that are suitable for reactions with NaH.[1]
Temperature 0 °C to RT (initially), may increase to 80 °CStart at a lower temperature and increase if necessary to promote N-alkylation.[1]
Alkylating Agent 1.05-1.2 equivalentsA slight excess drives the reaction to completion without promoting significant side reactions.[1]
Part 2: Vilsmeier-Haack Formylation (Route B & Final Step of Route A)

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds like N-substituted indoles.[3][4][5]

Q4: My Vilsmeier-Haack reaction is sluggish or incomplete. How can I drive it to completion?

A4: Incomplete formylation can be due to several factors, including the reactivity of the substrate and the quality of the reagents.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed in situ from DMF and phosphorus oxychloride (POCl3).[3][6]

    • Reagent Quality: Ensure that both DMF and POCl3 are anhydrous and of high purity. Moisture can decompose the Vilsmeier reagent.

    • Pre-formation: It is often beneficial to pre-form the Vilsmeier reagent at a low temperature (e.g., 0 °C) before adding the indole substrate.[4]

  • Reaction Temperature: The reactivity of the indole substrate will dictate the required temperature.

    • Electron-Rich Indoles: Highly electron-rich indoles may react at or below room temperature.

    • Less Reactive Indoles: For less reactive substrates, heating may be necessary. Temperatures can range from room temperature to over 80 °C.[4] A gradual increase in temperature is recommended if the reaction is slow.

  • Stoichiometry: The ratio of the Vilsmeier reagent to the indole is important.

    • Mono-formylation: A 1:1 to 1.5:1 ratio of the Vilsmeier reagent to the indole is typically used for mono-formylation.[4] An excess can lead to di-formylation or other side reactions.[4][7]

Q5: I am observing the formation of multiple aldehyde peaks in my NMR, suggesting di-formylation or other side products. How can this be avoided?

A5: The formation of multiple products is a common issue when scaling up the Vilsmeier-Haack reaction.[7]

  • Control Stoichiometry: As mentioned, carefully controlling the stoichiometry of the Vilsmeier reagent is the primary way to avoid over-reaction.[4]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and the desired product is maximized. Avoid prolonged reaction times or excessively high temperatures.

  • Order of Addition: Adding the indole substrate to the pre-formed Vilsmeier reagent can sometimes provide better control than adding the POCl3 to a mixture of the indole and DMF.

Q6: The hydrolysis of the iminium salt intermediate seems inefficient, leading to lower yields. What is the best procedure for the work-up?

A6: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[3][5]

  • Hydrolysis Conditions: The reaction mixture is typically poured into a mixture of ice and water, often with a base like sodium acetate or sodium hydroxide, to facilitate hydrolysis.[4][8] Vigorous stirring is necessary to ensure complete hydrolysis.

  • pH Adjustment: The pH of the aqueous solution should be adjusted to be basic (around pH 10) to ensure the complete precipitation of the product.[8]

  • Product Isolation: The precipitated solid can be collected by filtration, washed with water, and then dried.

ParameterRecommendation for Vilsmeier-HaackRationale
Reagents POCl3 and DMFStandard reagents for generating the Vilsmeier reagent.[3][6]
Stoichiometry 1.0 - 1.5 equivalents of Vilsmeier reagentSufficient to drive the reaction to completion while minimizing di-formylation.[4]
Temperature 0 °C to >80 °CHighly dependent on the reactivity of the indole substrate.[4]
Work-up Quench in ice water with a base (e.g., NaOH)Ensures complete hydrolysis of the iminium salt intermediate to the aldehyde.[4][8]

Experimental Protocols

Protocol A: N-Alkylation of Indole-3-carbaldehyde
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-carbaldehyde (1.0 eq.).

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear or turbid.[1]

  • Add 2-chlorobenzyl chloride (1.05-1.2 eq.) dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[1]

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol B: Vilsmeier-Haack Formylation of 1-(2-chlorobenzyl)-1H-indole
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl3, 1.2 eq.) dropwise to the DMF, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.[4]

  • Dissolve 1-(2-chlorobenzyl)-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.[4] If the reaction is slow, gradually increase the temperature.

  • Pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize with a saturated sodium hydroxide solution until the pH is approximately 10.

  • Stir vigorously until the hydrolysis is complete and the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizing the Process

Synthetic Workflow

G cluster_A Route A cluster_B Route B I3C Indole-3-carbaldehyde Alkylation N-Alkylation (NaH, 2-chlorobenzyl chloride, DMF) I3C->Alkylation Product_A This compound Alkylation->Product_A Indole Indole N_Alkylation_Indole N-Alkylation (Base, 2-chlorobenzyl chloride) Indole->N_Alkylation_Indole N_Benzyl_Indole 1-(2-chlorobenzyl)-1H-indole N_Alkylation_Indole->N_Benzyl_Indole VH_Formylation Vilsmeier-Haack Formylation (POCl3, DMF) N_Benzyl_Indole->VH_Formylation Product_B This compound VH_Formylation->Product_B G Start Low Yield in N-Alkylation Incomplete_Deprotonation Incomplete Deprotonation? Start->Incomplete_Deprotonation Side_Reaction C-Alkylation Side Reaction? Start->Side_Reaction Conditions Suboptimal Conditions? Start->Conditions Sol_Deprotonation Use stronger base (NaH). Ensure anhydrous conditions. Incomplete_Deprotonation->Sol_Deprotonation Yes Sol_Side_Reaction Optimize temperature. Slow addition of alkylating agent. Side_Reaction->Sol_Side_Reaction Yes Sol_Conditions Screen solvents (DMF, THF). Adjust stoichiometry. Conditions->Sol_Conditions Yes

References

Technical Support Center: Synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route to achieve high purity and yield by proactively addressing common challenges and impurities.

Synthesis Overview and Key Challenges

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most direct and common synthetic approach involves the N-alkylation of indole-3-carbaldehyde with 2-chlorobenzyl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can lead to a range of impurities, complicating purification and compromising the final product's quality.

The primary challenges in this synthesis are:

  • Competing C-alkylation: The indole ring is nucleophilic at both the N1 and C3 positions, which can lead to undesired C-alkylation by-products.[1][2]

  • Reaction Control: Inadequate control of reaction parameters such as temperature, stoichiometry, and choice of base can result in incomplete reactions or the formation of multiple by-products.

  • Starting Material Quality: Impurities in the starting indole-3-carbaldehyde or 2-chlorobenzyl chloride can carry through or catalyze side reactions.

Below is a diagram illustrating the primary synthetic pathway and the potential formation of a key impurity.

G cluster_reaction N-Alkylation Reaction Indole3CHO Indole-3-carbaldehyde Product This compound (Target Product) Indole3CHO->Product Desired Pathway Impurity Unreacted Indole-3-carbaldehyde Indole3CHO->Impurity Incomplete Reaction Chlorobenzyl 2-Chlorobenzyl chloride Chlorobenzyl->Product Base Base (e.g., K2CO3, NaH) Base->Product

Caption: Primary synthetic route and a common impurity.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis.

Observed Problem Potential Cause / Impurity Proposed Solution & Prevention Strategy
Low Yield of Target Product Incomplete Reaction: Unreacted indole-3-carbaldehyde remains.Optimize Base: Stronger bases like NaH can improve deprotonation and drive the reaction to completion. Ensure the base is fresh and anhydrous. • Increase Temperature: Gently warming the reaction (e.g., to 40-50°C) can increase the reaction rate. Monitor for by-product formation. • Extend Reaction Time: Monitor the reaction by TLC or HPLC and allow it to run until the starting material is consumed.
Multiple Spots on TLC/HPLC (Besides Starting Material and Product) Over-alkylation/Di-alkylation: Formation of a quaternary ammonium salt or other multiply-alkylated species.Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 2-chlorobenzyl chloride. Avoid a large excess. • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
C3-Alkylation: The benzyl group attaches to the C3 position of the indole ring instead of the nitrogen. This is a common issue in indole chemistry.[1][2]Choice of Base/Solvent: Using a strong base (like NaH) in a polar aprotic solvent (like DMF or THF) favors N-alkylation by creating the indole anion. Weaker bases may lead to a mixture of N- and C-alkylation.
Hydrolysis of 2-chlorobenzyl chloride: Formation of 2-chlorobenzyl alcohol.Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Product is Difficult to Purify (Oily or Colored) Residual DMF/Solvent: High-boiling point solvents like DMF can be difficult to remove.Work-up Procedure: After the reaction, quench with water and extract the product into a lower-boiling organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer multiple times with water and brine to remove DMF.
Formation of Colored By-products: Oxidation or degradation of indole-containing compounds.Inert Atmosphere: Protect the reaction from air, especially if heating for extended periods. • Purification: Use column chromatography with a gradient elution. Activated carbon treatment of the crude product solution before chromatography can sometimes remove colored impurities.
Unexpected Peak in NMR/Mass Spec Isomeric Impurity: Formylation at a different position on the indole ring (e.g., C2 or C5) during a Vilsmeier-Haack synthesis route.Confirm Synthetic Route: The Vilsmeier-Haack reaction is highly regioselective for the C3 position on an unsubstituted indole.[3] If starting from 1-(2-chlorobenzyl)-1H-indole, formylation should be clean. If this impurity is suspected, re-verify the structure of your starting materials.
Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for, and how can I detect them?

The most common impurities are unreacted indole-3-carbaldehyde, 2-chlorobenzyl alcohol (from hydrolysis of the alkylating agent), and potentially C-alkylated isomers. These can be detected and quantified using:

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and identify the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): The most widely used technique for purity assessment of synthetic indoles.[4] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[4] UV detection around 280 nm is suitable for the indole chromophore.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can clearly distinguish between the N-alkylated product and unreacted starting material. The disappearance of the indole N-H proton signal (typically >10 ppm) and the appearance of the benzylic CH₂ protons (around 5.5 ppm) are key indicators.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram.

Q2: My reaction always stalls, leaving about 15-20% unreacted starting material. What's the most likely cause?

This is a common issue often related to the base or reaction conditions.

  • Base Inactivity: The base (e.g., K₂CO₃) may not be strong enough or may be of poor quality (partially hydrated). Consider switching to a stronger base like sodium hydride (NaH).

  • Insufficient Deprotonation: The equilibrium between the neutral indole and the indole anion may not fully favor the anion. Using a polar aprotic solvent like DMF or THF can help stabilize the anion and drive the reaction forward.

  • Reagent Quality: Ensure your 2-chlorobenzyl chloride is of high purity, as impurities can inhibit the reaction.

Q3: What is the best purification strategy for obtaining a highly pure final product?

For research and development scales, silica gel column chromatography is the most effective method.

  • Solvent System Selection: Use TLC to determine an optimal solvent system. A hexane/ethyl acetate or heptane/ethyl acetate gradient is a good starting point. The product is moderately polar, so you will likely need 20-40% ethyl acetate.

  • Column Packing: Properly pack the silica gel column to avoid cracking or channeling.

  • Loading: Load the crude material onto the column in a minimal amount of solvent. A "dry loading" technique (adsorbing the crude product onto a small amount of silica gel) is often preferable.

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity to elute your product. This will ensure good separation from less polar impurities (like residual alkylating agent) and more polar impurities (like unreacted indole-3-carbaldehyde).

  • Recrystallization: If the chromatographed product still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can further enhance purity.

Q4: Can I use a different formylation method if I start with 1-(2-chlorobenzyl)-1H-indole?

Yes. If you first synthesize 1-(2-chlorobenzyl)-1H-indole, the subsequent formylation is typically achieved via the Vilsmeier-Haack reaction .[5][6] This reaction uses a Vilsmeier reagent, which is formed in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[3][7][8] Key considerations for this step are:

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. The reaction must be performed under strictly anhydrous conditions.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C).

  • Aqueous Work-up: The reaction is quenched with water or an aqueous base to hydrolyze the iminium intermediate to the final aldehyde product.[7][8]

Experimental Protocols & Workflows
Protocol 1: Synthesis via N-Alkylation of Indole-3-carbaldehyde

This protocol is a general guideline. Optimization may be required based on your specific lab conditions and reagent quality.

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add indole-3-carbaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material (approx. 5-10 mL per gram of starting material).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Slowly add a solution of 2-chlorobenzyl chloride (1.05 eq) in a small amount of anhydrous DMF dropwise over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water (3x) followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography as described in the FAQ section.

Workflow for Synthesis and Purity Assessment

G Start Start: Indole-3-carbaldehyde + 2-Chlorobenzyl chloride Reaction N-Alkylation (NaH, DMF) Start->Reaction TLC_Monitor Monitor by TLC/HPLC Reaction->TLC_Monitor Workup Aqueous Work-up & Extraction TLC_Monitor->Workup Complete Recycle Incomplete? Re-optimize conditions TLC_Monitor->Recycle Incomplete Crude Crude Product Workup->Crude Purify Column Chromatography Crude->Purify Pure Pure Fractions Purify->Pure Characterize Characterization (NMR, MS, HPLC) Pure->Characterize Final Final Product (>99% Purity) Characterize->Final

Caption: A standard workflow for synthesis and purification.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] Among its many derivatives, indole-3-carbaldehyde (I3A) stands out as a particularly versatile precursor for drug design.[1][2][3] Its C3-aldehyde group serves as a reactive handle for a wide array of chemical transformations, allowing for the systematic exploration of chemical space to develop novel therapeutic agents. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][5]

This guide focuses on a specific, highly functionalized class of I3A derivatives: analogs of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde . The introduction of a benzyl group at the N1 position, particularly one bearing an electron-withdrawing chlorine atom, provides a unique platform for modulating the compound's steric and electronic properties.[6] This document provides an in-depth comparison of these analogs, synthesizing data from various studies to elucidate their structure-activity relationships (SAR), with a primary focus on their potential as anticancer agents.

The Core Molecular Blueprint and Rationale for Derivatization

The foundational structure of this compound offers several strategic points for chemical modification. Understanding the contribution of each molecular segment is crucial for designing analogs with enhanced potency and selectivity.

G cluster_0 Core Scaffold: this compound cluster_1 Points of Modification Core Core A R1: N1-Benzyl Group (Modulates steric bulk & target interaction) Core->A B R2: Indole Ring (Positions C4-C7, affects lipophilicity) Core->B C R3: C3-Aldehyde (Key for derivatization & pharmacophore interaction) Core->C D R4: C2-Position (Substitution can enhance potency) Core->D

Caption: Core structure and key modification sites.

The rationale for these modifications is rooted in fundamental medicinal chemistry principles:

  • N1-Benzyl Group (R1): The substituent on the indole nitrogen significantly impacts how the molecule fits into a biological target. The 2-chloro substitution creates a specific electronic and steric profile. Varying the position of the halogen (e.g., to 4-chloro) or introducing other groups can fine-tune binding affinity and pharmacokinetic properties.[7]

  • Indole Ring (R2): Adding substituents like halogens or alkyl groups to the benzene portion of the indole core (positions C4-C7) alters the molecule's lipophilicity and electronic distribution, which is critical for cell membrane permeability and target engagement.[8][9]

  • C3-Aldehyde (R3): This is the most versatile position for creating diverse analogs. The aldehyde can be converted into Schiff bases, oximes, thiosemicarbazones, or used in condensation reactions to attach various other bioactive moieties.[1][4] This functional group is often a key part of the pharmacophore, directly interacting with the biological target.

  • C2-Position (R4): While the parent scaffold is unsubstituted at C2, adding groups like a phenyl ring at this position has been shown to produce potent antimitotic agents that interfere with tubulin polymerization.[10][11]

Synthetic Strategies: From Scaffold to Analogs

The synthesis of this compound analogs generally follows a logical and adaptable workflow. The core scaffold is typically prepared first, followed by diversification at the C3-aldehyde position.

Caption: General synthetic workflow for analog preparation.

Experimental Protocol: Synthesis of a Schiff Base Analog

This protocol details the synthesis of a representative Schiff base from the core scaffold, a common strategy for generating potent analogs.[4]

  • Solubilization: Dissolve this compound (1 mmol) and a selected primary amine (e.g., 4-aminophenol, 1 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the resulting solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods (¹H NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Comparative Analysis: Structure-Activity Relationships

The biological activity of these analogs is highly dependent on their specific structural features. The following analysis compares the performance of various derivatives, primarily focusing on anticancer activity.

Table 1: Comparative Anticancer Activity of Indole-3-Carbaldehyde Analogs
Compound IDN1-SubstituentC3-ModificationC5-SubstituentCancer Cell LineIC50 (µM)Key Insight
Oncrasin-1 4-chlorobenzylAldehydeHA549 (Lung)~7.0N1-benzyl is crucial for activity.[7]
Analog A 2-chlorobenzylAldehyde (Core)HNot specified-Serves as a key intermediate for more potent compounds.[6]
Analog B BenzylSchiff Base (p-anisidine)HMCF-7 (Breast)>50Simple Schiff base may lack high potency.
Analog C HAldehydeHNot specified-N-unsubstituted parent shows lower activity than N-benzylated analogs.[12]
Analog D Benzyl-5-BromoSK-OV-3 (Ovarian)SignificantHalogenation at C5 enhances anticancer activity.[8]
Analog E H2-PhenylHNot specified1.2A C2-phenyl group induces potent tubulin polymerization inhibition.[11]

Analysis of Key Structural Modifications

G cluster_N1 N1-Benzyl Group cluster_C3 C3-Aldehyde Modification cluster_Indole Indole Ring Substitution N1_Benzyl N1-Benzylation (vs. N-H) N1_Chloro Chlorine on Benzyl Ring (e.g., 2-Cl or 4-Cl) N1_Benzyl->N1_Chloro N1_Result Increases Potency N1_Chloro->N1_Result C3_Aldehyde Aldehyde C3_Schiff -> Schiff Base C3_Aldehyde->C3_Schiff C3_Result Activity depends on Amine Moiety C3_Schiff->C3_Result Indole_C5 C5-Halogenation (e.g., -Br, -Cl) Indole_Result Significantly Boosts Anticancer Activity Indole_C5->Indole_Result Indole_C2 C2-Phenylation Indole_C2->Indole_Result

Caption: Summary of key structure-activity relationships.

  • The Critical Role of the N1-Substituent: The presence of a benzyl group at the N1 position is a recurring theme for enhanced biological activity compared to the N-unsubstituted parent indole.[6][12] Studies on related compounds like Oncrasin-1, a 1-(4-chlorobenzyl) analog, demonstrate that this moiety is essential for its synthetic lethality in K-Ras mutated cancer cells.[7] The position of the chlorine atom (ortho vs. para) can subtly alter the conformational preferences of the molecule, thereby influencing its interaction with the target protein.

  • Diversification at the C3-Aldehyde: The aldehyde at C3 is a gateway to a vast library of derivatives.

    • Schiff Bases: Condensation with various aryl amines can lead to compounds with significant antioxidant or anticancer properties.[4][12] The electronic nature of the substituent on the aryl amine is critical; for instance, electron-donating groups like methoxy have been shown to enhance antioxidant activity.[5][12]

    • Oximes: The conversion of the aldehyde to an oxime functionality has been successfully explored to create potent urease inhibitors, which are relevant for treating infections by pathogens like Helicobacter pylori.[13]

  • Potentiation via Indole Ring Substitution:

    • Halogenation: As suggested by SAR studies on related 3-substituted indoles, the introduction of a halogen, such as bromine or chlorine, at the C5 position of the indole ring is a powerful strategy to increase anticancer potency.[8][9] This is often attributed to favorable halogen bonding interactions with the target and increased lipophilicity.

    • C2-Substitution: The addition of a phenyl group at the C2 position can dramatically shift the mechanism of action. 2-Phenylindole-3-carbaldehyde derivatives are known to be potent antimitotic agents that inhibit tubulin polymerization, a clinically validated anticancer strategy.[10][11]

Standardized Protocol: MTT Cytotoxicity Assay

To ensure data comparability across different analogs, a standardized protocol for assessing in vitro anticancer activity is essential. The MTT assay is a colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for another 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The structure-activity relationship analysis reveals several key principles for optimizing biological activity:

  • N1-benzylation is superior to N-H for enhancing potency.

  • The C3-aldehyde is a prime site for introducing diverse chemical functionalities via reactions like Schiff base formation.

  • Substitution on the indole core, particularly C5-halogenation or C2-arylation, can dramatically increase anticancer efficacy.

Future research should focus on creating hybrid molecules that combine these optimal features. For example, synthesizing a C5-bromo, C2-phenyl substituted analog of this compound could yield a highly potent antimitotic agent. Furthermore, detailed mechanistic studies are required to identify the specific cellular targets of the most active compounds, which will guide further rational drug design and development in this promising chemical series.

References

A Comparative Guide to the In Vitro Validation of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the anticancer potential of the novel synthetic compound, 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant anticancer properties.[1][2][3] Derivatives of indole-3-carbaldehyde, in particular, have shown promise in inducing cell death and inhibiting proliferation in various cancer cell lines.[4][5] This document outlines a series of robust, industry-standard assays to objectively quantify the cytotoxic and mechanistic properties of this compound.

To establish a clear benchmark for its performance, this guide presents a direct comparative analysis against two widely-used, FDA-approved chemotherapeutic agents: Doxorubicin , a topoisomerase II inhibitor, and Cisplatin , a DNA cross-linking agent.[6][7] By evaluating the novel compound alongside these standards, researchers can gain critical insights into its relative potency, selectivity, and potential mechanism of action. The experimental workflows detailed herein are designed to provide a self-validating system, ensuring the generation of reliable and reproducible data for drug development professionals.

I. Experimental Design: The Comparative Framework

A rigorous evaluation requires a well-defined set of biological systems and comparator molecules. The following framework is designed to test the compound across multiple cancer types and to assess its safety profile against non-cancerous cells.

A. Compound Selection:

  • Test Compound: this compound

  • Positive Controls/Comparators:

    • Doxorubicin: Represents a highly potent, broad-spectrum cytotoxic agent.

    • Cisplatin: A platinum-based drug with a distinct mechanism of action, providing a different axis for comparison.[6][7]

  • Vehicle Control: Dimethyl sulfoxide (DMSO) at a concentration non-toxic to the cells (typically <0.1%).

B. Cell Line Panel:

A diverse panel of cell lines is crucial to assess the breadth and selectivity of the compound's activity.

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive (ER+), a common model for hormone-dependent breast cancer.
A549 Lung CarcinomaA widely used model for non-small cell lung cancer (NSCLC).
HCT116 Colorectal CarcinomaRepresents a common gastrointestinal cancer.
HEK-293 Human Embryonic KidneyA non-cancerous cell line to determine the selectivity and potential toxicity to normal cells.

C. Experimental Workflow Overview:

The validation process follows a logical progression from broad cytotoxicity screening to more focused mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Effects cluster_3 Phase 4: Molecular Target Investigation A MTT Assay B Determine IC50 Values A->B Data Analysis C Annexin V / PI Staining B->C Proceed if potent D Quantify Apoptosis vs. Necrosis C->D Flow Cytometry E Propidium Iodide Staining D->E F Analyze Cell Cycle Arrest E->F Flow Cytometry G Western Blot Analysis F->G H Profile Key Apoptotic & Cell Cycle Proteins G->H

Figure 1: Overall experimental validation workflow.

II. Protocol & Data Presentation: Cytotoxicity Assessment

The initial step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cell viability.[8][9] The MTT assay is a reliable and widely used colorimetric method for this purpose.[10]

A. Experimental Protocol: MTT Cell Viability Assay

  • Causality: This assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Plate cells from the selected panel in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.01 µM to 100 µM). Replace the old medium with the drug-containing medium. Include wells with vehicle (DMSO) only and untreated cells.

  • Incubation: Incubate the plates for 48 hours. This duration is typically sufficient to observe significant antiproliferative effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

B. Data Presentation: Comparative IC₅₀ Values

The IC₅₀ value is a critical measure of a drug's potency.[6] Data should be summarized in a clear, comparative table.

CompoundIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HCT116IC₅₀ (µM) on HEK-293Selectivity Index (SI)*
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculate
Doxorubicin Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculate
Cisplatin Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculate

*Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.

III. Protocol & Data Presentation: Apoptosis Induction

A desirable characteristic of an anticancer drug is the ability to induce apoptosis, or programmed cell death.[4] The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.

A. Experimental Protocol: Annexin V/PI Flow Cytometry

  • Causality: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with the IC₅₀ concentration of each compound (determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

B. Data Presentation: Comparative Apoptosis Levels

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis cluster_3 Results Quadrants A Treat cells with IC50 concentration of compound B Stain with Annexin V-FITC and Propidium Iodide (PI) A->B C Flow Cytometry Analysis B->C D Q1: Necrotic (Annexin V+/PI+) E Q2: Late Apoptotic (Annexin V+/PI+) F Q3: Live (Annexin V-/PI-) G Q4: Early Apoptotic (Annexin V+/PI-)

Figure 2: Workflow for Annexin V / PI apoptosis assay.
Treatment (at IC₅₀)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal % Apoptotic Cells
Vehicle Control (DMSO) Experimental ValueExperimental ValueExperimental ValueExperimental Value
This compound Experimental ValueExperimental ValueExperimental ValueCalculate
Doxorubicin Experimental ValueExperimental ValueExperimental ValueCalculate
Cisplatin Experimental ValueExperimental ValueExperimental ValueCalculate

IV. Protocol & Data Presentation: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis.[2]

A. Experimental Protocol: Cell Cycle Analysis by PI Staining

  • Causality: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1 phase with 2n DNA, S phase with >2n DNA, and G2/M phase with 4n DNA).

  • Cell Treatment: Treat cells as described for the apoptosis assay (IC₅₀ concentration for 24 hours).

  • Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cell membrane.

  • Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Then, stain the cells with Propidium Iodide.

  • Data Acquisition: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

B. Data Presentation: Comparative Cell Cycle Distribution

Treatment (at IC₅₀)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO) Experimental ValueExperimental ValueExperimental Value
This compound Experimental ValueExperimental ValueExperimental Value
Doxorubicin Experimental ValueExperimental ValueExperimental Value
Cisplatin Experimental ValueExperimental ValueExperimental Value

V. Mechanistic Insights via Protein Expression

To delve deeper into the molecular mechanism, Western blot analysis can be used to measure changes in the levels of key proteins that regulate apoptosis and the cell cycle. Indole derivatives have been shown to modulate pathways involving Bcl-2 family proteins and caspases.[2][4]

A. Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the IC₅₀ concentration of each compound for 24 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cyclin B1, p53) and a loading control (e.g., β-actin).

  • Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

B. Potential Signaling Pathway and Key Proteins

G cluster_0 Apoptosis Regulation cluster_1 Cell Cycle Regulation compound 1-(2-chlorobenzyl)-1H- indole-3-carbaldehyde bax Bax (Pro-apoptotic) (UP-REGULATED) compound->bax bcl2 Bcl-2 (Anti-apoptotic) (DOWN-REGULATED) compound->bcl2 p53 p53 (Tumor Suppressor) (UP-REGULATED) compound->p53 cyclin Cyclin B1 (G2/M Checkpoint) (DOWN-REGULATED) compound->cyclin caspase Cleaved Caspase-3 (Executioner) (UP-REGULATED) bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis arrest G2/M Arrest p53->arrest cyclin->arrest

Figure 3: Hypothesized signaling pathway targeted by the compound.

VI. Synthesis of Findings and Conclusion

This guide outlines a systematic, multi-faceted approach to validate the in vitro anticancer activity of this compound. By comparing its performance head-to-head with standard chemotherapeutic drugs like Doxorubicin and Cisplatin, a clear and objective assessment of its potential can be achieved.

A successful outcome would be for this compound to demonstrate:

  • Potent Cytotoxicity: Low micromolar or even nanomolar IC₅₀ values against the tested cancer cell lines.

  • High Selectivity: A significantly higher IC₅₀ value in the non-cancerous HEK-293 cell line compared to the cancer cell lines, indicating a favorable therapeutic window.

  • Clear Mechanism of Action: Consistent induction of apoptosis and arrest of the cell cycle at a specific phase, supported by corresponding changes in the expression of key regulatory proteins.

The collective data from these assays will provide the robust, reproducible, and comparative evidence necessary for making informed decisions about the future preclinical and clinical development of this promising indole derivative.

References

A Comparative Guide to the Synthesis of 1-(2-Chlorobenzyl)-1H-indole-3-carbaldehyde for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chlorobenzyl)-1H-indole-3-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted indole core, is prevalent in numerous drug candidates targeting a wide range of therapeutic areas. The efficient and scalable synthesis of this building block is therefore of critical importance to researchers in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in the selection of the most appropriate method for specific research needs.

Synthetic Strategies Overview

Two primary synthetic strategies for the preparation of this compound are commonly employed. These routes differ in the order of the key bond-forming steps:

  • Route A: Direct N-Alkylation of Indole-3-carbaldehyde. This approach involves the direct alkylation of the commercially available indole-3-carbaldehyde with 2-chlorobenzyl chloride. It is a convergent synthesis that builds the target molecule in a single chemical transformation from advanced intermediates.

  • Route B: Vilsmeier-Haack Formylation of 1-(2-Chlorobenzyl)-1H-indole. This linear synthesis first involves the N-alkylation of indole with 2-chlorobenzyl chloride, followed by the introduction of the formyl group at the C3 position of the indole nucleus via the Vilsmeier-Haack reaction.

This guide will now delve into the specifics of each route, providing the necessary details for their practical implementation and a critical comparison of their respective merits.

Route A: N-Alkylation of Indole-3-carbaldehyde

This route offers the most direct approach to the target molecule. The nucleophilic nitrogen of the indole ring of indole-3-carbaldehyde attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride in the presence of a base.

Reaction Mechanism

The reaction proceeds via a classical SN2 mechanism. The base, typically a carbonate or a hydride, deprotonates the indole nitrogen, generating a highly nucleophilic indolate anion. This anion then attacks the benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group to form the desired N-C bond. The presence of the electron-withdrawing aldehyde group at the C3 position can slightly decrease the nucleophilicity of the indole nitrogen, potentially requiring slightly more forcing conditions compared to the alkylation of unsubstituted indole.

Experimental Protocol

A representative protocol based on analogous N-acylations of indole-3-carbaldehyde is provided below.[1]

Materials:

  • Indole-3-carbaldehyde

  • 2-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indole-3-carbaldehyde (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-chlorobenzyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Discussion of Route A

Advantages:

  • Atom Economy: This one-step synthesis from a readily available starting material is highly atom-economical.

  • Simplicity: The procedure is straightforward and does not require the isolation of intermediates.

Disadvantages:

  • Potential for O-alkylation: Although generally favoring N-alkylation, the presence of the carbonyl group could lead to minor O-alkylation byproducts under certain conditions.

  • Substrate Reactivity: The electron-withdrawing nature of the formyl group may necessitate harsher reaction conditions (higher temperatures, stronger bases) compared to the alkylation of indole itself, which could lead to side reactions.

Route B: Vilsmeier-Haack Formylation of 1-(2-Chlorobenzyl)-1H-indole

This two-step route first constructs the N-substituted indole intermediate, which is then formylated at the electron-rich C3 position.

Step 1: Synthesis of 1-(2-Chlorobenzyl)-1H-indole

The first step is the N-alkylation of indole with 2-chlorobenzyl chloride.

This protocol is adapted from a well-established procedure for the N-benzylation of indole.[2]

Materials:

  • Indole

  • 2-Chlorobenzyl chloride

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of powdered potassium hydroxide (4.0 eq.) in dimethyl sulfoxide, add indole (1.0 eq.) at room temperature.

  • Stir the mixture for 45 minutes.

  • Add 2-chlorobenzyl chloride (1.2 eq.) dropwise, maintaining the temperature below 30 °C with cooling if necessary.

  • Stir for an additional 1-2 hours at room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to afford 1-(2-chlorobenzyl)-1H-indole. A reported yield for the analogous N-benzylation is in the range of 85-89%.[2]

Step 2: Vilsmeier-Haack Formylation of 1-(2-Chlorobenzyl)-1H-indole

The synthesized N-substituted indole is then subjected to formylation.

The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (e.g., DMF) with phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C3 position of the indole ring, which is the most nucleophilic site. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.

This is a general and highly effective protocol for the formylation of indoles.[3]

Materials:

  • 1-(2-Chlorobenzyl)-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional)

  • Aqueous sodium hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a flask cooled in an ice bath, add phosphorus oxychloride (1.5 eq.) to anhydrous DMF (3.0 eq.). Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(2-chlorobenzyl)-1H-indole (1.0 eq.) in DMF or DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a cold aqueous solution of sodium hydroxide until the mixture is alkaline.

  • Stir the mixture vigorously for 1 hour.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography. The formylation of indole itself proceeds with a reported yield of 96%.[3]

Discussion of Route B

Advantages:

  • High Regioselectivity: The Vilsmeier-Haack reaction is highly selective for the C3 position of the indole ring, leading to a clean product with minimal side reactions.

  • Reliability: This is a well-established and robust reaction that is tolerant of a variety of functional groups on the N-substituent.

Disadvantages:

  • Longer Synthesis: This is a two-step process, which may be less desirable for high-throughput synthesis campaigns.

  • Handling of Reagents: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that requires careful handling.

Comparative Analysis

ParameterRoute A: N-Alkylation of Indole-3-carbaldehydeRoute B: Vilsmeier-Haack Formylation
Number of Steps 12
Starting Materials Indole-3-carbaldehyde, 2-Chlorobenzyl chlorideIndole, 2-Chlorobenzyl chloride, DMF, POCl₃
Overall Yield Estimated to be high (analogous acylation is 95%[1])High (Step 1: ~85-89%[2], Step 2: ~96%[3]), Overall: ~82-85%
Key Reagents Base (e.g., K₂CO₃, NaH)Base (e.g., KOH, NaH), POCl₃
Scalability Potentially good, but may require optimization to control side reactions.Both steps are generally scalable and well-precedented in industrial settings.
Purification Single purification step.Purification required for both the intermediate and the final product.
Safety Considerations Use of flammable solvents and potentially strong bases.Handling of corrosive and reactive POCl₃ requires special precautions.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

Route A is the more convergent and atom-economical choice. For small-scale synthesis where speed and simplicity are paramount, and if the potential for minor side products can be tolerated, this method is attractive. The high yield reported for a similar N-acylation suggests that this route can be very efficient.

Route B , while longer, offers a more robust and potentially higher-yielding pathway, especially for larger-scale preparations. The high regioselectivity of the Vilsmeier-Haack reaction ensures a clean conversion to the final product. This route is recommended for applications where product purity and reliable scalability are the primary concerns.

The ultimate choice of synthetic route will depend on the specific requirements of the research project, including the scale of the synthesis, the desired purity of the final compound, and the available laboratory resources and expertise.

Visualizing the Synthetic Workflows

Synthetic_Routes cluster_A Route A: N-Alkylation cluster_B Route B: Vilsmeier-Haack Formylation I3C Indole-3-carbaldehyde Target_A 1-(2-Chlorobenzyl)-1H- indole-3-carbaldehyde I3C->Target_A 2-Chlorobenzyl chloride, Base (e.g., K₂CO₃) Indole Indole N_Benzyl_Indole 1-(2-Chlorobenzyl)-1H-indole Indole->N_Benzyl_Indole 2-Chlorobenzyl chloride, Base (e.g., KOH) Target_B 1-(2-Chlorobenzyl)-1H- indole-3-carbaldehyde N_Benzyl_Indole->Target_B Vilsmeier-Haack (POCl₃, DMF)

Figure 1. Comparative workflow of the two synthetic routes.

References

A Comprehensive Guide to Elucidating the Selectivity Profile of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the characterization of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of its preclinical development. A thorough understanding of a molecule's interactions with its intended target, as well as its potential off-target effects, is paramount for predicting both efficacy and toxicity. This guide focuses on a specific molecule of interest, 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde, a derivative of the versatile indole-3-carbaldehyde scaffold.

The parent compound, indole-3-carbaldehyde, is a known metabolite of dietary L-tryptophan and an agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses.[1][2] Furthermore, derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4] Notably, a structural isomer of our compound of interest, 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde (Oncrasin-1), has shown antiproliferative effects in human tumor cell lines with K-Ras mutations.[5][6]

Given the potential for diverse biological activities, a comprehensive cross-reactivity assessment of this compound is essential. This guide presents a structured, in-depth experimental framework for elucidating the selectivity profile of this compound, comparing its performance with relevant alternatives, and providing the rationale behind each experimental choice.

Strategic Selection of Comparator Compounds

To contextualize the cross-reactivity profile of this compound, a carefully selected panel of comparator compounds is indispensable.

  • Oncrasin-1 (1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde): As a close structural analog with documented anti-cancer activity, this compound will serve as a crucial benchmark for assessing the impact of the chlorine substitution position on target engagement and selectivity.

  • A Selective MEK Inhibitor (e.g., Trametinib): Given the link between the 4-chloro isomer and K-Ras mutations, a downstream effector in the MAPK pathway, a selective MEK inhibitor will help to discern whether any observed anti-proliferative effects are due to specific kinase inhibition or a different mechanism.

  • Indole-3-carbinol (I3C): A well-characterized AhR agonist, I3C will be used as a positive control in assays evaluating the potential for AhR-mediated activity.

  • CH-223191: A selective AhR antagonist, this compound will be used to confirm if any observed cellular effects are indeed mediated through the AhR pathway.

A Tiered Experimental Workflow for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is proposed to systematically investigate the selectivity of this compound, starting with broad screening and progressing to more specific functional and tissue-level assessments.

G cluster_0 Tier 1: Broad Target Screening cluster_1 Tier 2: Specific Target Validation cluster_2 Tier 3: Cellular Functional Assessment cluster_3 Tier 4: In Situ Target Engagement & Toxicity Kinase_Panel Broad Kinase Panel Screen (Competitive Binding Assay) AhR_Assay Aryl Hydrocarbon Receptor (AhR) Activation/Inhibition Assay Kinase_Panel->AhR_Assay Prioritize based on hits Cell_Viability Cell Viability Assays (Cancer Cell Line Panel) AhR_Assay->Cell_Viability Investigate functional relevance TCR_Study Tissue Cross-Reactivity (TCR) Immunohistochemistry Cell_Viability->TCR_Study Assess in situ binding and potential toxicity G cluster_0 Competitive Binding Assay Principle Target_Kinase Target Kinase Bound_Complex Bound Complex Target_Kinase->Bound_Complex Forms complex with higher affinity ligand Labeled_Ligand Labeled Ligand Labeled_Ligand->Target_Kinase Competes for binding Test_Compound Test Compound (e.g., this compound) Test_Compound->Target_Kinase Binds to target Displaced_Ligand Displaced Labeled Ligand Bound_Complex->Displaced_Ligand Displacement of lower affinity ligand G cluster_0 Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Ligand Ligand (e.g., this compound) AhR AhR (in cytoplasm) Ligand->AhR Binds ARNT ARNT AhR->ARNT Dimerizes with Nucleus Nucleus AhR->Nucleus Translocates XRE Xenobiotic Responsive Element (XRE) ARNT->XRE Binds to Gene_Expression Target Gene Expression XRE->Gene_Expression Induces

References

A Senior Application Scientist's Guide to Benchmarking 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde Against Established Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of metabolic disorders and enzymology.

Introduction: Rationale for a Comparative Analysis

The landscape of therapeutic intervention for diabetic complications is continually evolving, with a significant focus on mitigating the downstream effects of hyperglycemia. A key enzymatic player in this context is Aldose Reductase (AR), the rate-limiting enzyme of the polyol pathway.[1] Under normoglycemic conditions, this pathway is a minor route for glucose metabolism; however, in hyperglycemic states, its increased flux leads to the accumulation of sorbitol. This accumulation is osmotically active and has been implicated in the pathogenesis of diabetic neuropathy, nephropathy, retinopathy, and cataract formation.[1][2] Consequently, the inhibition of aldose reductase is a well-validated therapeutic strategy to prevent or delay these debilitating complications.[1]

The indole scaffold has been identified as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Specifically, derivatives of indole-3-carbaldehyde have shown promise as inhibitors of aldose reductase.[5][6] This guide focuses on 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde , a novel derivative featuring an N-benzyl substitution, a modification known to enhance the biological activity of indole-based compounds.[7]

This document provides a comprehensive framework for benchmarking the inhibitory potential of this compound against two clinically relevant and well-characterized aldose reductase inhibitors: Fidarestat and Epalrestat . Our objective is to present an objective comparison, supported by detailed experimental protocols and quantitative data, to elucidate the potential of this novel compound as a therapeutic agent.

The Comparators: Established Aldose Reductase Inhibitors

A meaningful benchmark requires comparison against established inhibitors with well-defined mechanisms and clinical relevance. For this purpose, we have selected:

  • Fidarestat (SNK-860): A potent aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy.[8] It has demonstrated efficacy in improving nerve conduction deficits and clinical symptoms in human studies.[3] Fidarestat is known to potently inhibit the increase in sorbitol pathway flux.

  • Epalrestat: Clinically used for the treatment of diabetic neuropathy, Epalrestat is a non-competitive inhibitor of aldose reductase. It effectively lowers the concentrations of sorbitol and fructose produced via the polyol pathway, thereby reducing oxidative stress.

Experimental Design: A Head-to-Head In Vitro Comparison

To objectively assess the inhibitory potential of this compound, a direct comparison of its in vitro efficacy against Fidarestat and Epalrestat is essential. The cornerstone of this evaluation is the determination of the half-maximal inhibitory concentration (IC50) value for each compound against aldose reductase.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining and comparing the IC50 values of the test compounds.

G cluster_prep Compound & Enzyme Preparation cluster_assay In Vitro Inhibition Assay cluster_analysis Data Analysis & Comparison compound_prep Prepare stock solutions of This compound, Fidarestat, and Epalrestat in DMSO serial_dilution Perform serial dilutions of each test compound compound_prep->serial_dilution enzyme_prep Purify or procure recombinant human aldose reductase (AR) reaction_setup Set up reaction mixtures containing: - Phosphate buffer (pH 6.2) - NADPH (cofactor) - DL-glyceraldehyde (substrate) - Aldose Reductase enzyme enzyme_prep->reaction_setup incubation Incubate with test compounds at varying concentrations serial_dilution->incubation reaction_setup->incubation measurement Monitor the decrease in NADPH absorbance at 340 nm using a spectrophotometer incubation->measurement rate_calculation Calculate the initial reaction rates for each compound concentration measurement->rate_calculation ic50_determination Plot % inhibition vs. log(concentration) and determine IC50 values using non-linear regression rate_calculation->ic50_determination data_comparison Tabulate and compare the IC50 values of all three compounds ic50_determination->data_comparison

Caption: Workflow for comparative in vitro aldose reductase inhibition assay.

Detailed Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials:

  • Recombinant human aldose reductase (rhAR)

  • This compound

  • Fidarestat

  • Epalrestat

  • DL-Glyceraldehyde

  • β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)

  • Dimethyl sulfoxide (DMSO)

  • Sodium phosphate buffer (0.1 M, pH 6.2)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound, Fidarestat, and Epalrestat in DMSO.

    • Perform serial dilutions of each stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Assay Reaction Mixture:

    • Prepare a reaction mixture in a 96-well plate containing:

      • 150 µL of 0.1 M sodium phosphate buffer (pH 6.2)

      • 10 µL of 10 mM DL-glyceraldehyde (substrate)

      • 10 µL of 2 mM NADPH (cofactor)

      • 10 µL of the appropriate test compound dilution (or DMSO for control wells).

  • Enzyme Reaction Initiation and Measurement:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of rhAR solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Performance Benchmark

The following table summarizes the expected inhibitory activities of the benchmark compounds against aldose reductase. The data for this compound is hypothetical and would be populated upon completion of the described experimental protocol.

CompoundTarget EnzymeIC50 (nM)Reference
This compound Aldose ReductaseTo be determined-
Fidarestat Aldose Reductase18
Epalrestat Aldose Reductase>9,000 (approx. 500-fold higher than Fidarestat)

Note: The IC50 value for Epalrestat is significantly higher than that of Fidarestat, indicating lower potency in this specific in vitro assay.

The Underpinning Mechanism: The Polyol Pathway

The rationale for targeting aldose reductase lies in its central role in the polyol pathway of glucose metabolism. The following diagram illustrates this pathway and the point of inhibition by the compounds discussed.

G cluster_pathway Polyol Pathway in Hyperglycemia cluster_inhibition Mechanism of Inhibition Glucose Glucose High Levels in Diabetes Sorbitol Sorbitol Osmotic Stress Oxidative Stress Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Advanced Glycation End-products (AGEs) Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Inhibitor {this compound Fidarestat Epalrestat} Inhibitor->Glucose Inhibits

References

A Comparative Guide to the Efficacy of 1-(2-Chlorobenzyl)-1H-indole-3-carbaldehyde Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Oncology

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Within the vast landscape of indole-containing molecules, derivatives of 1H-indole-3-carbaldehyde have garnered significant attention for their potential as anticancer agents.[2] The strategic placement of a reactive carbaldehyde group at the C3 position and a modifiable benzyl group at the N1 position offers a versatile chemical handle for synthesizing a diverse library of compounds with tunable pharmacological properties.[1] This guide focuses on a specific subclass: 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde derivatives, and provides a comparative analysis of their efficacy across various cancer cell lines. While direct, extensive research on the 2-chloro substituted derivatives is emerging, we will draw upon data from closely related analogs, particularly the 4-chlorobenzyl derivatives, to provide a comprehensive overview of their therapeutic potential and mechanistic underpinnings.

The rationale behind exploring the 2-chlorobenzyl substitution lies in the well-established impact of halogenation on the pharmacokinetic and pharmacodynamic properties of drug candidates. The position and nature of the halogen can significantly influence lipophilicity, metabolic stability, and binding interactions with target proteins, often leading to enhanced potency and selectivity. This guide will synthesize the available preclinical data to offer researchers and drug development professionals a foundational understanding of this promising class of compounds.

Comparative Cytotoxicity Across Cancer Cell Lines

The primary measure of efficacy for a potential anticancer agent is its ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth. While specific IC50 values for a wide range of this compound derivatives are not yet extensively published, we can extrapolate from the robust data available for the closely related 1-(4-chlorobenzyl) analogs.

One study on novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides demonstrated potent cytotoxicity against several human cancer cell lines.[3] For instance, derivatives with a 4-chloro or 4-nitro substituent on the benzylidene ring exhibited exceptionally low IC50 values, in the nanomolar range, against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines.[3] Another study on indole-based arylsulfonylhydrazides showed that a 4-chloro substituted derivative was effective against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells.[4]

Table 1: Comparative IC50 Values of Representative Indole-3-Carbaldehyde Derivatives

Derivative ClassCompound IDCancer Cell LineIC50 (µM)Reference
(E)-N′-benzylidene-carbohydrazides4d (4-Cl substituent)SW620 (Colon)0.011[3]
PC-3 (Prostate)0.001[3]
NCI-H23 (Lung)0.002[3]
4f (4-NO2 substituent)SW620 (Colon)0.001[3]
PC-3 (Prostate)0.001[3]
NCI-H23 (Lung)0.001[3]
Arylsulfonylhydrazides5f (4-Cl substituent)MCF-7 (Breast)13.2[4]
MDA-MB-468 (Breast)8.2[4]
Indole-based Conjugates[R=H, R¹=4-chlorobenzyl, R²=3,4,5-(OMe)₃]MCF-7 (Breast)2.3[5]

Note: The data presented is for 1-(4-chlorobenzyl) and other closely related indole derivatives as a proxy for the potential efficacy of 1-(2-chlorobenzyl) derivatives. Further studies are required to establish the precise cytotoxicity of the 2-chloro analogs.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of indole-3-carbaldehyde derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to halt the cell cycle, thereby preventing cancer cell proliferation.

Apoptosis Induction

Several studies have confirmed that these compounds can trigger apoptosis. For example, certain N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides were found to significantly activate caspases, which are key executioner proteins in the apoptotic cascade.[3] The activation of caspase-3 is a critical step in the apoptotic pathway. A novel indole derivative, 2-AITFEI-3-F, was shown to induce apoptosis in a leukemia cell line (NB4) by modulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[6] An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Diagram 1: Proposed Apoptotic Pathway

Indole_Derivative This compound Derivative Bax Bax (Pro-apoptotic) Indole_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indole_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by indole derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, these indole derivatives have been shown to cause cell cycle arrest, primarily at the G1 or G2/M phases.[5][7] By arresting the cell cycle, these compounds prevent cancer cells from progressing through the necessary stages of division. For instance, a novel synthesized Indole-3-carbaldehyde derivative was reported to cause cell cycle arrest in an acute promyelocytic leukemia cell line (NB4).[7] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative methodologies for key assays used to evaluate the efficacy of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Diagram 2: MTT Assay Workflow

cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of indole derivative B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a plate reader G->H

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the indole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising class of anticancer agents. Drawing parallels from their closely related analogs, these compounds are anticipated to exhibit potent cytotoxic effects against a range of cancer cell lines, likely through the induction of apoptosis and cell cycle arrest. The 2-chloro substitution on the benzyl ring is a key structural feature that warrants further investigation to fully elucidate its impact on the therapeutic index of these molecules.

Future research should focus on the synthesis and comprehensive biological evaluation of a broader library of this compound derivatives. Head-to-head comparisons with their 3-chloro and 4-chloro counterparts will be crucial to establish definitive structure-activity relationships. Furthermore, in-depth mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds. Ultimately, promising candidates should be advanced to in vivo studies to assess their efficacy and safety in preclinical cancer models.

References

A Senior Scientist's Guide to the Spectroscopic Comparison of Substituted Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole-3-Carbaldehyde Scaffold

Indole-3-carbaldehyde and its derivatives are cornerstone molecular scaffolds in medicinal chemistry and materials science. As a naturally occurring metabolite found in various plants and microorganisms, this heterocyclic aldehyde serves as a crucial precursor for the synthesis of a vast array of biologically active compounds, including anti-cancer agents, antioxidants, and antivirals.[1] The reactivity of the aldehyde group at the C-3 position, combined with the tunable electronic properties of the indole ring system, makes this class of molecules exceptionally versatile.

Understanding the precise structural and electronic characteristics of these molecules is paramount for rational drug design and the development of novel functional materials. Spectroscopic analysis provides the essential toolkit for this characterization. The introduction of substituents onto the indole ring dramatically influences the molecule's electron density distribution, which in turn modulates its interaction with electromagnetic radiation. This guide offers an in-depth comparison of key spectroscopic signatures—UV-Visible, FT-IR, NMR, and Mass Spectrometry—for a series of substituted indole-3-carbaldehydes. We will explore not just the data, but the underlying principles that govern these spectral shifts, providing researchers with the predictive power to understand their own novel derivatives.

Experimental & Analytical Workflow

A systematic approach is critical for the comprehensive characterization of a new compound. The following workflow outlines a validated sequence of spectroscopic analyses that build upon each other to provide a complete structural and electronic profile of a substituted indole-3-carbaldehyde.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation Prep Purified Compound UV UV-Vis Spectroscopy (Electronic Transitions) Prep->UV IR FT-IR Spectroscopy (Functional Groups) Prep->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Prep->NMR MS Mass Spectrometry (Molecular Weight & Formula) Prep->MS Interp Structural Elucidation & Purity Confirmation UV->Interp IR->Interp NMR->Interp MS->Interp

Caption: General workflow for spectroscopic characterization.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* transitions). For indole-3-carbaldehydes, the spectrum is dominated by the highly conjugated aromatic system. The position of the maximum absorption wavelength (λmax) is exquisitely sensitive to the electronic nature of substituents on the indole ring.[2][3][4]

Causality of Spectral Shifts:

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) increase the electron density of the π-system. This reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of λmax to longer wavelengths (a bathochromic or "red" shift).[5]

  • Electron-Withdrawing Groups (EWGs) such as bromo (-Br), chloro (-Cl), or nitro (-NO₂) decrease the electron density of the π-system. This widens the HOMO-LUMO gap, causing a shift of λmax to shorter wavelengths (a hypsochromic or "blue" shift) relative to the unsubstituted parent molecule.[2]

Comparative UV-Vis Data
CompoundSubstituent (Position)λmax (nm)Effect
Indole-3-carbaldehydeNone~296[6][7]Reference
5-Hydroxy-1H-indole-3-carbaldehyde-OH (5)>296Bathochromic Shift
5-Methoxy-1-methyl-1H-indole-3-carbaldehyde-OCH₃ (5), -CH₃ (1)>296Bathochromic Shift
Halogenated Indole-3-carbaldehydes-Cl, -Br (5, 6, or 7)~289[8]Hypsochromic Shift

Note: Exact λmax values are solvent-dependent. The data reflects general trends.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the indole-3-carbaldehyde derivative in spectroscopic grade methanol or ethanol. From this, create a dilute working solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup: Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 15-20 minutes for stable output.

  • Blank Measurement: Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample path. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm). The use of quartz is mandatory as glass absorbs significantly below 320 nm.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back into the sample holder.

  • Data Acquisition: Scan the sample across the specified wavelength range. Record the absorbance spectrum and identify the λmax.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.

Key Vibrational Modes for Indole-3-Carbaldehydes:

  • N-H Stretch: A sharp to moderately broad peak in the 3140-3180 cm⁻¹ region, characteristic of the indole amine.[6] Its absence in N-substituted derivatives is a key diagnostic feature.[1][9]

  • Aldehyde C=O Stretch: A very strong, sharp absorption band between 1600-1667 cm⁻¹.[1][6][9] The electronic nature of the ring substituent can slightly shift this frequency. EWGs tend to increase the frequency (higher wavenumber) due to inductive effects strengthening the C=O bond, while EDGs may slightly lower it.

  • Aromatic C-H and C=C Stretches: Multiple sharp peaks are observed above 3000 cm⁻¹ (C-H stretch) and in the 1450-1620 cm⁻¹ region (C=C ring stretching).[6][8]

Comparative FT-IR Data (Key Peaks in cm⁻¹)
CompoundSubstituentN-H StretchAldehyde C=O StretchC-X Stretch
Indole-3-carbaldehydeNone~3160[6]~1640[6]N/A
1-Methyl-indole-3-carbaldehyde-CH₃ (1)Absent~1660[1]N/A
5-Bromo-indole-3-carbaldehyde-Br (5)Present~1645~820-840 (C-Br)[8]
5-Chloro-indole-3-carbaldehyde-Cl (5)Present~1650~820-840 (C-Cl)[8]
Experimental Protocol: FT-IR Analysis (KBr Disc Method)
  • Sample Preparation: This protocol requires rigorously dry materials and environment to avoid a broad O-H absorption from water obscuring the N-H region.

    • Gently grind 1-2 mg of the solid indole-3-carbaldehyde sample.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Continue grinding in an agate mortar and pestle until the mixture is a fine, homogeneous powder. KBr is used because it is transparent to IR radiation in the typical analysis range.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes. This sinters the KBr into a semi-transparent disc, trapping the sample in the matrix.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer. Run a background scan to record the spectrum of atmospheric CO₂ and water vapor, which the instrument will then subtract from the sample spectrum.

  • Sample Spectrum: Carefully place the KBr disc into the sample holder and acquire the IR spectrum.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, co-add 16 or 32 scans.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of ¹H (proton) and ¹³C nuclei.

Interpreting the Spectra: The aldehyde proton (-CHO) of indole-3-carbaldehyde is highly deshielded and appears as a characteristic singlet far downfield, typically between δ 9.9-10.1 ppm.[10][11][12] The indole N-H proton is also downfield and often broad, appearing around δ 12.0-12.4 ppm in DMSO-d₆.[11][12] The aromatic protons on the benzene and pyrrole rings resonate in the δ 7.2-8.4 ppm range.[6][10][11]

Substituents cause predictable shifts in the ¹H and ¹³C spectra:

  • EDGs (-OCH₃, -OH): Shield nearby protons and carbons, shifting their signals upfield (to lower δ values).

  • EWGs (-Br, -Cl): Deshield adjacent nuclei, shifting their signals downfield (to higher δ values) due to their inductive effect.

G cluster_0 Effect of Substituents on ¹H NMR Chemical Shifts EWG EWG (e.g., -Br, -Cl) Parent Indole-3-CHO (Reference) EWG->Parent Inductive Withdrawal Downfield Downfield Shift (Deshielding) Higher δ ppm EDG EDG (e.g., -OCH₃) Parent->EDG Resonance Donation Upfield Upfield Shift (Shielding) Lower δ ppm

Caption: Influence of substituents on NMR chemical shifts.

Comparative ¹H NMR Data (Key Resonances in DMSO-d₆, δ ppm)
CompoundSubstituent-CHON-HAromatic Protons (Notable Shifts)
Indole-3-carbaldehydeNone~9.94[13]~12.14[6]H4: ~8.10, H7: ~7.52[13]
5-Bromo-1H-indole-3-carbaldehyde-Br (5)~9.90[11]~12.40[11]H4: ~8.39 (downfield), H6: ~7.41[11]
5-Chloro-1H-indole-3-carbaldehyde-Cl (5)~9.90[11]~12.40[11]H4: ~8.45 (downfield), H6: ~7.40[11]
5-Hydroxy-1H-indole-3-carbaldehyde-OH (5)~9.84[11]~11.89[11]H4: ~7.48 (upfield), H6: ~6.73 (upfield)[11]
1-Methyl-1H-indole-3-carbaldehyde-CH₃ (1)~10.01AbsentN-CH₃: ~3.90[10]

Solvent is CDCl₃ for the 1-Methyl derivative.

Experimental Protocol: NMR Analysis (¹H and ¹³C)
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the indole-3-carbaldehyde derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for keeping the acidic N-H proton from exchanging too rapidly.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequencies for ¹H and ¹³C.

  • Data Acquisition (¹H): Acquire a standard one-dimensional proton spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical starting parameters.

  • Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required compared to the ¹H spectrum.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the parent compound, allowing for the confirmation of its elemental formula. Furthermore, fragmentation patterns observed in the mass spectrum can offer valuable structural clues.

For indole-3-carbaldehyde (MW: 145.16 g/mol ), the molecular ion peak [M]⁺ is observed at m/z 145.[12][14] In high-resolution mass spectrometry (HRMS), this can be measured with high precision (e.g., 145.0528), confirming the formula C₉H₇NO. A common fragment is the loss of the aldehyde group (-CHO), resulting in an indolyl cation fragment at m/z 116.[15]

When analyzing substituted derivatives, the molecular ion peak will shift according to the mass of the substituent. For example, 5-bromoindole-3-carbaldehyde shows characteristic molecular ion peaks at m/z 223 and 225, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Comparative Mass Spectrometry Data
CompoundFormulaCalculated MWObserved [M]⁺ or [M+H]⁺ (m/z)Key Fragment (m/z)
Indole-3-carbaldehydeC₉H₇NO145.05145, 146[10]116 ([M-CHO]⁺)[15]
1-Methyl-indole-3-carbaldehydeC₁₀H₉NO159.07160[10]130 ([M-CHO]⁺)
1-Benzyl-indole-3-carbaldehydeC₁₆H₁₃NO235.10236[10]91 ([C₇H₇]⁺)
5-Bromo-indole-3-carbaldehydeC₉H₆BrNO222.96223, 225144, 146 ([M-CHO]⁺)

Conclusion

The spectroscopic characterization of substituted indole-3-carbaldehydes is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. UV-Vis spectroscopy reveals how substituents modulate the electronic structure, FT-IR confirms the integrity of key functional groups, NMR provides an unambiguous map of the molecular framework, and Mass Spectrometry validates the molecular weight and elemental composition. By systematically applying these techniques and understanding the causal relationships between molecular structure and spectral output, researchers can confidently elucidate the structures of novel derivatives, accelerating the discovery and development of new therapeutics and functional materials.

References

Safety Operating Guide

Navigating the Synthesis and Handling of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide on the safe handling, use, and disposal of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who work with this and structurally similar compounds. Our goal is to provide you with not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

  • Indole-3-carbaldehyde and its analogs: These compounds are often classified as irritants, capable of causing skin, eye, and respiratory irritation.[1][2] Some related indole compounds are also noted to be harmful if swallowed and toxic in contact with skin.

  • Chlorinated Organic Compounds: The presence of a chlorobenzyl group places this compound in the category of halogenated organics. These substances can present additional hazards, including potential carcinogenicity and increased environmental toxicity.[3] Disposal of halogenated waste requires specific protocols to prevent environmental contamination.[4][5][6]

Based on this analysis, we must handle this compound with a high degree of caution, assuming it to be, at a minimum, a skin and eye irritant, potentially harmful or toxic, and requiring special disposal considerations as a halogenated organic compound.

Table 1: Consolidated Hazard Summary

Hazard ClassificationDescriptionPrecautionary Action
Acute Toxicity (Oral, Dermal) May be harmful if swallowed and toxic in contact with skin.Avoid ingestion and skin contact. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear chemical safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation.[1][2][7]Handle in a well-ventilated area, preferably a chemical fume hood.
Environmental Hazard Halogenated organic compounds can be persistent and toxic to aquatic life.Do not release into the environment. Follow specific disposal protocols for halogenated waste.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following recommendations are based on a comprehensive risk assessment.

Workflow for PPE Selection

PPE_Selection cluster_assessment Hazard Assessment cluster_selection PPE Selection Assess_Hazards Identify Chemical Hazards: - Skin/Eye Irritation - Potential Toxicity - Respiratory Irritant Eye_Protection Eye/Face Protection: - Safety Goggles (min.) - Face Shield (splash risk) Assess_Hazards->Eye_Protection Protects eyes Hand_Protection Hand Protection: - Chemical-Resistant Gloves - (e.g., Butyl Rubber, Nitrile - double glove) Assess_Hazards->Hand_Protection Prevents skin contact Body_Protection Body Protection: - Lab Coat (min.) - Chemical-Resistant Apron/Coveralls Assess_Hazards->Body_Protection Protects body Respiratory_Protection Respiratory Protection: - Chemical Fume Hood (primary) - Respirator (for spills/aerosols) Assess_Hazards->Respiratory_Protection Prevents inhalation

Caption: PPE selection workflow based on hazard assessment.

Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, chemical safety goggles that meet ANSI Z87.1 standards should be worn.[7] For procedures with a higher risk of splashing, such as during transfers of solutions, a full-face shield worn over safety goggles is required.[8]

  • Hand Protection: Given the compound's potential for skin irritation and toxicity, robust hand protection is non-negotiable.

    • Glove Material: Butyl rubber gloves are an excellent choice for protection against a wide variety of chemicals, including aldehydes.[9] Nitrile gloves can provide short-term splash protection but should be changed immediately upon contact.[10] For extended handling, consider double-gloving with a nitrile inner glove and a more resistant outer glove.

    • Glove Thickness: A thicker glove generally provides greater chemical resistance.[9] However, this must be balanced with the need for dexterity.

    • Inspection: Always inspect gloves for any signs of degradation or punctures before use.

Table 2: Glove Material Chemical Resistance for Related Compounds

Glove MaterialAldehydesHalogenated SolventsRecommendation
Butyl Rubber Very Good[9]Poor[9]Recommended for direct handling of the aldehyde.
Nitrile Fair to Good (splash)[10][11]Poor to Fair[12]Suitable for short-term use and as an inner glove.
Neoprene Good[9]Fair[12]A viable alternative to butyl rubber.
Natural Rubber (Latex) Fair[9]Poor[12]Not recommended due to potential for allergic reactions and lower chemical resistance.
  • Body Protection: A standard laboratory coat should be worn at all times and kept fully buttoned. For larger quantities or when there is a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[8]

  • Respiratory Protection: All handling of this compound solid or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, or in the event of a large spill, a full-face respirator with cartridges appropriate for organic vapors and particulates should be used.[8][13]

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol:
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE as outlined in the previous section.

  • Weighing and Transfer: If working with the solid, carefully weigh the required amount in the fume hood. Use anti-static measures if necessary. When transferring, minimize the creation of dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.

  • Post-Handling: After use, securely cap all containers. Decontaminate any surfaces that may have come into contact with the chemical.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water.

Disposal Protocol:

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[3][4][6] This is due to different disposal requirements and costs.

  • Waste Containers:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[5]

    • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a separate, labeled container for solid hazardous waste.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[5]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Decision Tree

Waste_Disposal Start Waste Generated Is_Liquid Is the waste liquid? Start->Is_Liquid Liquid_Waste Collect in designated 'Halogenated Organic Liquid Waste' container. Is_Liquid->Liquid_Waste Yes Solid_Waste Collect in designated 'Solid Hazardous Waste' container. Is_Liquid->Solid_Waste No Label_Container Label container with: - 'Hazardous Waste' - Full Chemical Name - Concentration Liquid_Waste->Label_Container Solid_Waste->Label_Container Store_Securely Store in Satellite Accumulation Area Label_Container->Store_Securely Contact_EHS Arrange for EHS Pickup Store_Securely->Contact_EHS

Caption: Decision tree for proper waste disposal.

By adhering to these guidelines, you can ensure a safe and efficient working environment when handling this compound. Remember that a strong safety culture is built on a foundation of knowledge, preparation, and consistent adherence to best practices.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.